3,5-Dimethylhexanal
Description
Structure
3D Structure
Properties
CAS No. |
19796-88-4 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
3,5-dimethylhexanal |
InChI |
InChI=1S/C8H16O/c1-7(2)6-8(3)4-5-9/h5,7-8H,4,6H2,1-3H3 |
InChI Key |
VWLITJGXNSANSN-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)CC=O |
Canonical SMILES |
CC(C)CC(C)CC=O |
Other CAS No. |
19796-88-4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dimethylhexanal: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylhexanal is a branched-chain aliphatic aldehyde that holds significance in various chemical and biological contexts. As a member of the aldehyde family, its reactivity is primarily dictated by the electrophilic nature of the carbonyl group and the presence of alpha-hydrogens. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound, tailored for professionals in research and drug development. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information and provides general protocols applicable to its synthesis and purification.
Chemical Structure and Identification
The structural attributes of this compound are fundamental to understanding its chemical behavior.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₈H₁₆O[2][3][4][5] |
| Canonical SMILES | CC(C)CC(C)CC=O[1][6] |
| InChI | InChI=1S/C8H16O/c1-7(2)6-8(3)4-5-9/h5,7-8H,4,6H2,1-3H3[1] |
| InChIKey | VWLITJGXNSANSN-UHFFFAOYSA-N[1] |
| CAS Number | 19796-88-4[2][3][4][5] |
Physicochemical Properties
A compilation of the known and predicted physicochemical properties of this compound is presented below. It is important to note that some of these values are experimental while others are computationally predicted.
| Property | Value | Source |
| Molecular Weight | 128.21 g/mol | PubChem[1] |
| Boiling Point | 156.7 °C at 760 mmHg | Guidechem[7] |
| 93-94 °C at 80 Torr | ECHEMI[3] | |
| Density | 0.808 g/cm³ | Guidechem[7] |
| Refractive Index | 1.408 | Guidechem[7] |
| Flash Point | 48 °C | Guidechem[7] |
| XLogP3 (Predicted) | 2.3 | PubChem[1] |
| Solubility | Aldehydes with more than five carbons generally exhibit low solubility in water but are soluble in organic solvents.[8] | General Knowledge |
| Melting Point | Not available in cited literature. |
Experimental Protocols
Synthesis via Hydroformylation of 2,4-Dimethyl-1-pentene
Hydroformylation, also known as the oxo process, is a primary industrial method for producing aldehydes from alkenes.[9][10] This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. For the synthesis of this compound, the logical precursor is 2,4-Dimethyl-1-pentene.
General Protocol:
-
Catalyst Preparation: A rhodium-based catalyst, such as Rh(CO)₂(acac) complexed with a phosphine ligand (e.g., triphenylphosphine), is typically prepared in a suitable solvent under an inert atmosphere. The choice of ligand can influence the regioselectivity of the reaction.[11]
-
Reaction Setup: The reaction is carried out in a high-pressure reactor. The alkene (2,4-Dimethyl-1-pentene), the catalyst solution, and an appropriate solvent are charged into the reactor.
-
Reaction Conditions: The reactor is pressurized with a mixture of carbon monoxide and hydrogen (synthesis gas), typically in a 1:1 ratio. The reaction is then heated to a temperature ranging from 40 to 200 °C, with pressures between 10 and 100 atmospheres.[9] The specific conditions would require optimization for this particular substrate to maximize the yield of the desired linear aldehyde over its branched isomer.
-
Work-up and Isolation: After the reaction is complete, the reactor is cooled, and the pressure is released. The product mixture is then worked up to separate the aldehyde from the catalyst and unreacted starting materials. This typically involves extraction and subsequent purification.
Purification
Common impurities in aldehyde synthesis include the corresponding alcohol (from reduction) and carboxylic acid (from oxidation).[12] Purification can be achieved through several methods.
1. Purification by Distillation:
Fractional distillation is a common method for purifying liquid aldehydes.[12]
-
Procedure: The crude this compound is first washed with a 10% sodium bicarbonate solution to remove any acidic impurities, followed by washing with water.[12] The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate) and filtered. The purified aldehyde is then obtained by fractional distillation under atmospheric or reduced pressure.[12][13] Given the boiling point, vacuum distillation may be preferred to prevent thermal degradation.[13]
2. Purification via Bisulfite Adduct Formation:
This method is highly selective for aldehydes and some reactive ketones.[14]
-
Procedure: The crude aldehyde is vigorously stirred with a saturated aqueous solution of sodium bisulfite. The aldehyde forms a solid bisulfite addition product, which can be filtered off from the organic impurities. The aldehyde can then be regenerated by treating the adduct with an acid or base.[14]
Chemical Reactivity
The reactivity of this compound is characteristic of aldehydes and is dominated by the chemistry of the carbonyl group.
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This is the most common reaction type for aldehydes, leading to the formation of a tetrahedral intermediate.
-
Oxidation: Aldehydes are easily oxidized to carboxylic acids.
-
Reduction: Aldehydes can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
-
Acetal Formation: In the presence of an acid catalyst, aldehydes react with alcohols to form acetals, which can serve as protecting groups for the carbonyl functionality.
Biological Relevance of Branched-Chain Aldehydes
Branched-chain aldehydes, such as this compound, are known to be important flavor and aroma compounds in various foods. They can be formed from the breakdown of amino acids during fermentation and other food processing methods. In biological systems, aldehydes are reactive molecules that can participate in various cellular processes and can also be products of oxidative stress.
Visualizations
Logical Relationship of Dimethylhexanal Isomers
The following diagram illustrates the structural relationship between this compound and its other dimethyl-substituted isomers.
Caption: Positional isomers of Dimethylhexanal.
General Workflow for Synthesis and Purification
The diagram below outlines a general experimental workflow for the synthesis and purification of this compound.
Caption: General synthesis and purification workflow.
References
- 1. This compound | C8H16O | CID 89226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. echemi.com [echemi.com]
- 4. This compound [chembk.com]
- 5. This compound | 19796-88-4 | Buy Now [molport.com]
- 6. PubChemLite - this compound (C8H16O) [pubchemlite.lcsb.uni.lu]
- 7. Page loading... [guidechem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Hydroformylation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 13. How To [chem.rochester.edu]
- 14. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
3,5-Dimethylhexanal: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 19796-88-4
Disclaimer: This document provides a comprehensive overview of 3,5-Dimethylhexanal based on currently available data. It is important to note that specific experimental data for this compound is limited in publicly accessible literature. Therefore, some sections of this guide are based on established principles of organic chemistry and the known properties of related aliphatic aldehydes. Researchers are advised to validate all theoretical information with experimental data.
Physicochemical Properties
Quantitative data for this compound is sparse, with most available information being computationally predicted. These properties provide a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O | --INVALID-LINK--[1] |
| Molecular Weight | 128.21 g/mol | --INVALID-LINK--[1] |
| Boiling Point | 93-94 °C @ 80 Torr | --INVALID-LINK--[2] |
| Density | Data not available | |
| Solubility | Data not available (Expected to be soluble in organic solvents) | |
| XLogP3-AA (LogP) | 2.3 | --INVALID-LINK--[1] |
| Topological Polar Surface Area | 17.1 Ų | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 0 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK--[1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):
-
¹H NMR: Expected signals would include a downfield proton corresponding to the aldehydic hydrogen (δ 9.5-10.0 ppm), multiplets for the methine protons at C3 and C5, and overlapping signals for the methylene and methyl protons in the aliphatic region.
-
¹³C NMR: The carbonyl carbon would exhibit a characteristic downfield signal (δ 200-205 ppm). Other signals would correspond to the aliphatic carbons.
Infrared (IR) Spectroscopy (Predicted): A strong absorption band characteristic of the C=O stretch of an aliphatic aldehyde is expected around 1720-1740 cm⁻¹. C-H stretching vibrations would be observed around 2850-2960 cm⁻¹, and the characteristic aldehydic C-H stretch would appear as two weak bands around 2720 and 2820 cm⁻¹.
Mass Spectrometry (MS) (Predicted): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 128. Common fragmentation patterns for aliphatic aldehydes include α-cleavage and McLafferty rearrangement.
Synthesis and Reactions
General Synthesis Protocols for Aliphatic Aldehydes
While a specific protocol for this compound is not detailed in the literature, it can be synthesized through common methods for aldehyde preparation. A plausible approach is the oxidation of the corresponding primary alcohol, 3,5-dimethylhexan-1-ol.
Experimental Protocol: Oxidation of a Primary Alcohol
This is a generalized procedure and would require optimization for the specific substrate.
References
physical and chemical properties of 3,5-Dimethylhexanal
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3,5-Dimethylhexanal is a branched-chain aldehyde, a class of organic compounds characterized by a formyl group (-CHO). As a saturated fatty aldehyde, it serves as a subject of interest in various chemical studies.[1] This technical guide provides a comprehensive overview of its physical and chemical properties, safety information, and methodologies relevant to its synthesis and characterization.
Identifiers and Descriptors
Accurate identification is crucial for regulatory compliance, literature searches, and experimental replication. The primary identifiers for this compound are listed below.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 19796-88-4[1][2][3] |
| Molecular Formula | C₈H₁₆O[1][2][3][4] |
| Canonical SMILES | CC(C)CC(C)CC=O[1][2] |
| InChI Key | VWLITJGXNSANSN-UHFFFAOYSA-N[1][2] |
| EC Number | 243-321-3[1][4] |
| Synonyms | Hexanal, 3,5-dimethyl-; EINECS 243-321-3[1][2][4] |
Physicochemical Properties
The physical properties of a compound dictate its behavior in various environments and are fundamental for designing experimental conditions, including solvent selection, purification methods, and storage.
| Property | Value | Source |
| Molecular Weight | 128.21 g/mol | [1][4] |
| Monoisotopic Mass | 128.120115130 Da | [1][2] |
| Boiling Point | 93-94 °C @ 80 Torr | [4] |
| Topological Polar Surface Area | 17.1 Ų | [1][2] |
| XLogP3 (LogP) | 2.3 | [1][4] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2][4] |
| Rotatable Bond Count | 4 | [2][4] |
| Complexity | 76.6 | [1][2] |
Chemical Properties and Safety
Understanding the reactivity and hazards of this compound is paramount for safe handling and experimental design.
The aldehyde functional group is the primary site of reactivity, susceptible to oxidation to a carboxylic acid and reduction to a primary alcohol. It can participate in various condensation reactions. The compound is chemically stable under standard ambient conditions (room temperature). However, vapor/air mixtures can be explosive upon intense warming.
Incompatible Materials: Strong oxidizing agents and various plastics. Conditions to Avoid: Heating and exposure to open flames or sparks.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards.[1]
| GHS Hazard Code | Description |
| H226 | Flammable liquid and vapor[1] |
| H315 | Causes skin irritation[1] |
| H319 | Causes serious eye irritation[1] |
| H335 | May cause respiratory irritation[1] |
Precautionary Measures:
-
Prevention: Keep away from heat, sparks, and open flames. Use explosion-proof equipment. Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection.
-
Response: If on skin, wash with plenty of soap and water.[5] If in eyes, rinse cautiously with water for several minutes. If skin or eye irritation persists, seek medical attention.
-
Storage: Store in a well-ventilated place and keep cool.[5]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[5]
Experimental Protocols & Methodologies
Detailed, peer-reviewed experimental protocols for the synthesis and analysis of this compound are not extensively documented in the readily available literature. However, established chemical principles allow for the description of general methodologies.
A common industrial method for synthesizing aldehydes is the hydroformylation (or oxo process) of alkenes.[6] For a related compound, 3,5,5-trimethylhexanal, this involves the reaction of diisobutylene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a metal catalyst system, often based on rhodium or cobalt.[7][8]
General Protocol Outline:
-
Catalyst Preparation: A metal catalyst (e.g., a rhodium or cobalt complex) and appropriate ligands (e.g., phosphines) are dissolved in a suitable solvent within a high-pressure reactor.[7][9]
-
Reaction Execution: The alkene substrate (e.g., the corresponding dimethyl-pentene) is added to the reactor. The vessel is sealed, purged with an inert gas, and then pressurized with synthesis gas (CO/H₂).[7]
-
Reaction Conditions: The reactor is heated to a specified temperature (e.g., 75-120 °C) and the reaction is stirred for a set duration (e.g., 3-8 hours) while maintaining pressure.[7]
-
Work-up and Isolation: After cooling and depressurization, the reaction mixture is processed to separate the product from the catalyst and solvent. This typically involves distillation or chromatographic techniques.
The structural confirmation and purity assessment of a synthesized compound like this compound follows a standard analytical workflow.[10][11][12] This involves a combination of spectroscopic techniques to elucidate the molecular structure.
Methodology Overview:
-
Sample Preparation: The purified sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis or prepared neat or as a solution for IR and MS.
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired to determine the carbon-hydrogen framework of the molecule.[13] The chemical shifts, integration, and coupling patterns provide detailed information about the connectivity of atoms.
-
Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS), this technique provides the molecular weight of the compound and characteristic fragmentation patterns, which act as a molecular fingerprint.[14]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[13] For this compound, a strong absorption band characteristic of the aldehyde C=O stretch would be expected around 1720-1740 cm⁻¹.
-
-
Data Interpretation: The data from all spectroscopic methods are integrated to confirm that the structure and purity of the synthesized compound match that of this compound.
Visualizations: Workflows and Reactions
Diagrams are provided to visualize key logical and chemical processes related to this compound.
References
- 1. This compound | C8H16O | CID 89226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
- 5. rbnainfo.com [rbnainfo.com]
- 6. researchgate.net [researchgate.net]
- 7. CN114057558A - Synthetic method, catalytic system and application of 3,5, 5-trimethylhexanal - Google Patents [patents.google.com]
- 8. Tuning the coordination microenvironment of Co sites embedded in porous organic polymer for the hydroformylation of diisobutylene - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. US7279606B1 - Hydroformylation process - Google Patents [patents.google.com]
- 10. selectscience.net [selectscience.net]
- 11. nelsonlabs.com [nelsonlabs.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Hexanal, 3,3-dimethyl- [webbook.nist.gov]
An In-depth Technical Guide to 3,5-Dimethylhexanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3,5-Dimethylhexanal, alongside detailed experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Molecular Information
This compound is an aliphatic aldehyde with the molecular formula C8H16O.[1][2][3] Its structure consists of a six-carbon chain with methyl groups at the third and fifth positions.
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Formula | C8H16O | PubChem[1], ECHEMI[2] |
| Molecular Weight | 128.21 g/mol | PubChem[1], ECHEMI[2] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 19796-88-4 | PubChem[1], ECHEMI[2] |
| Boiling Point | 93-94 °C @ 80 Torr | ECHEMI[2] |
| Topological Polar Surface Area | 17.1 Ų | ECHEMI[2] |
| XLogP3 | 2.3 | ECHEMI[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Exact Mass | 128.120115130 Da | PubChem[1] |
| Canonical SMILES | CC(C)CC(C)CC=O | PubChem[1] |
| InChI Key | VWLITJGXNSANSN-UHFFFAOYSA-N | PubChem[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through the oxidation of the corresponding primary alcohol, 3,5-dimethylhexan-1-ol. Two common and effective methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. These methods are favored for their mild reaction conditions and high yields.
Experimental Protocol 1: Synthesis via Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by the addition of a hindered base such as triethylamine.[4][5][6][7]
Materials:
-
3,5-dimethylhexan-1-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, add anhydrous dichloromethane (0.5 M relative to the alcohol).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 equivalents) to the stirred solution.
-
To this solution, add a solution of anhydrous DMSO (2.5 equivalents) in dichloromethane dropwise, ensuring the temperature remains below -60 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of 3,5-dimethylhexan-1-ol (1.0 equivalent) in dichloromethane dropwise, maintaining the temperature at -78 °C.
-
After stirring for 45 minutes, add triethylamine (5.0 equivalents) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 15 minutes, then allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for the synthesis of this compound via Swern Oxidation.
Experimental Protocol 2: Synthesis via Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is another mild and selective method for oxidizing primary alcohols to aldehydes.[8][9][10][11]
Materials:
-
3,5-dimethylhexan-1-ol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (CH2Cl2), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Sodium thiosulfate (Na2S2O3), saturated solution
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, dissolve 3,5-dimethylhexan-1-ol (1.0 equivalent) in anhydrous dichloromethane (0.2 M).
-
Add Dess-Martin periodinane (1.2 equivalents) to the solution in one portion at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a saturated solution of sodium thiosulfate.
-
Stir the biphasic mixture until the organic layer becomes clear.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for the synthesis of this compound via DMP Oxidation.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Protocol 3: Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The proton NMR spectrum of an aldehyde is characterized by a distinctive signal for the aldehydic proton, which typically appears in the downfield region of 9-10 ppm. For this compound, this peak would likely be a triplet due to coupling with the adjacent CH2 group. Other expected signals would include multiplets for the methine protons and overlapping signals for the methyl and methylene protons in the upfield region.
-
13C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon of the aldehyde in the range of 190-215 ppm. The other aliphatic carbons will appear in the upfield region.
2. Mass Spectrometry (MS):
-
Electron Ionization (EI-MS): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of this compound (m/z = 128). Characteristic fragmentation patterns for aliphatic aldehydes include alpha-cleavage and McLafferty rearrangement.
Biological Relevance and Potential Signaling Interactions
While specific signaling pathways involving this compound are not extensively documented, aliphatic aldehydes as a class are known to be biologically active molecules. Their high reactivity allows them to interact with various biological nucleophiles, including proteins and DNA.
Aliphatic aldehydes are known to:
-
Induce Oxidative Stress: They can participate in lipid peroxidation processes.
-
Interact with Proteins: The electrophilic carbonyl group can react with nucleophilic residues on proteins, such as cysteine and lysine, potentially altering protein function.
-
Exhibit Cytotoxicity: At higher concentrations, aldehydes can be cytotoxic and have been implicated in various pathological conditions.
The interaction of aliphatic aldehydes with cellular components can trigger a cascade of downstream effects, influencing cellular signaling and function.
Caption: Logical relationships of aliphatic aldehydes in biological systems.
References
- 1. This compound | C8H16O | CID 89226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Page loading... [wap.guidechem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 6. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to 3,5-Dimethylhexanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and potential biological relevance of 3,5-Dimethylhexanal. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
This compound is a branched-chain aliphatic aldehyde. Its structure and properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | Hexanal, 3,5-dimethyl- | PubChem[1] |
| CAS Number | 19796-88-4 | PubChem[1] |
| Molecular Formula | C₈H₁₆O | PubChem[1] |
| Molecular Weight | 128.21 g/mol | PubChem[1] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |
| XLogP3-AA | 2.3 | PubChem[1] |
| SMILES | CC(C)CC(C)CC=O | PubChem[1] |
Synthesis of this compound
Two common methods for the synthesis of aldehydes are the oxidation of primary alcohols and the hydroformylation of alkenes. Detailed protocols for these approaches to synthesize this compound are provided below.
Oxidation of 3,5-Dimethylhexan-1-ol using Dess-Martin Periodinane
This method utilizes a mild oxidizing agent, Dess-Martin periodinane (DMP), to convert the primary alcohol 3,5-dimethylhexan-1-ol to the corresponding aldehyde with high selectivity and under neutral pH conditions.[2][3][4]
Experimental Protocol:
-
Reaction Setup: To a solution of 3,5-dimethylhexan-1-ol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Dess-Martin periodinane (1.1 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the solid dissolves.
-
Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
References
The Pivotal Role of Saturated Fatty Aldehydes in Cellular Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saturated fatty aldehydes, long considered mere metabolic intermediates, are emerging as critical signaling molecules with diverse biological activities. These reactive species are implicated in a spectrum of physiological and pathological processes, from cellular signaling and membrane dynamics to the pathogenesis of inherited metabolic disorders. Their high reactivity, which allows them to form adducts with cellular macromolecules, underlies both their signaling functions and their potential for cytotoxicity. This technical guide provides an in-depth exploration of the biological activities of saturated fatty aldehydes, offering a comprehensive resource on their metabolism, signaling roles, and the analytical techniques used for their study.
Metabolism of Saturated Fatty Aldehydes
Saturated fatty aldehydes are key nodes in lipid metabolism, primarily existing in a dynamic equilibrium with their corresponding fatty acids and fatty alcohols.
Biosynthesis and Catabolism
The primary pathways for the generation and removal of saturated fatty aldehydes are:
-
From Fatty Alcohols: The oxidation of long-chain fatty alcohols, a reaction catalyzed by the fatty alcohol:NAD+ oxidoreductase (FAO) complex, produces fatty aldehydes.[1]
-
From Sphingolipids: The catabolism of sphingolipids can generate fatty aldehydes.[1]
-
From Ether Glycerolipids: The breakdown of ether glycerolipids is another source of these reactive molecules.[1]
-
Oxidation to Fatty Acids: The principal route of detoxification is the irreversible oxidation of fatty aldehydes to their corresponding fatty acids, a reaction catalyzed by fatty aldehyde dehydrogenase (FALDH).[1] FALDH, also known as ALDH3A2, exhibits a preference for long-chain substrates (C14-C18).
-
Reduction to Fatty Alcohols: Fatty aldehydes can also be reduced back to fatty alcohols by aldo-keto reductases or alcohol dehydrogenases.[2]
The central role of FALDH is underscored by the inherited metabolic disorder, Sjögren-Larsson Syndrome (SLS) . Mutations in the ALDH3A2 gene lead to deficient FALDH activity, resulting in the accumulation of fatty alcohols and, indirectly, an increase in fatty aldehyde-mediated stress.[3][4] While free fatty aldehydes do not accumulate to high levels due to their reactivity, evidence of their increased presence in SLS is observed through the formation of adducts with cellular components.[3]
Biological Activities and Signaling Roles
The reactivity of the aldehyde group allows these molecules to participate in a variety of signaling pathways and cellular processes.
Adduct Formation with Proteins and Lipids
A key aspect of fatty aldehyde bioactivity is their ability to form covalent adducts with nucleophilic groups on other biomolecules.
-
Protein Adducts: Saturated fatty aldehydes can form Schiff bases with the primary amino groups of lysine residues in proteins.[1] These modifications can alter protein structure and function, potentially impacting enzyme activity and signaling cascades.
-
Lipid Adducts: They can also react with the primary amino groups of aminophospholipids, such as phosphatidylethanolamine (PE), to form N-alkyl-phosphatidylethanolamine (NAPE).[5] The formation of NAPE in cellular membranes can disrupt their structure and function. In fibroblasts from individuals with Sjögren-Larsson syndrome, an accumulation of N-alkyl-PE has been observed, providing indirect evidence of increased fatty aldehyde levels.[1]
Cytotoxicity
At elevated concentrations, saturated fatty aldehydes exhibit cytotoxic effects. This toxicity is largely attributed to their propensity to form adducts with essential biomolecules, leading to cellular dysfunction.[5] Studies have shown that cells deficient in FALDH are particularly susceptible to the toxic effects of fatty aldehydes like hexadecanal.[5]
Quantitative Data on Biological Activity
The following tables summarize key quantitative data related to the biological activity of saturated fatty aldehydes.
Table 1: Enzyme Kinetics of Human Fatty Aldehyde Dehydrogenase (FALDH)
| Substrate | Apparent K_m_ (µM) | Apparent V_max_ (nmol/min/mg) |
| Heptanal | 1.5 ± 0.3 | 120 ± 10 |
| Tetradecanal | 0.5 ± 0.1 | 180 ± 20 |
| Hexadecanal | 0.8 ± 0.2 | 250 ± 30 |
| Octadecanal | 1.2 ± 0.3 | 210 ± 25 |
Data adapted from a study on recombinant human FALDH.
Table 2: Cytotoxicity of Saturated Fatty Aldehydes
| Compound | Cell Line | Assay | Endpoint | Value |
| Hexadecanal | Fibroblasts (SLS) | Cell Viability | Increased Susceptibility | Not Quantified |
| Octadecanal | CHO (FALDH-deficient) | Cytotoxicity/Apoptosis | Protection by ADX-102 | Not Quantified |
Note: Specific IC50 or LD50 values for saturated fatty aldehydes on cultured cells are not consistently reported in the literature, highlighting an area for further research. The available data indicates increased susceptibility of FALDH-deficient cells.
Experimental Protocols
Accurate quantification and analysis of saturated fatty aldehydes in biological samples are challenging due to their reactivity and low abundance. The following are detailed methodologies for key experiments.
Quantification of Fatty Aldehydes by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is highly sensitive for the quantification of fatty aldehydes after derivatization with a fluorescent tag.
Materials:
-
Internal Standard (e.g., heptadecanal)
-
Derivatization reagent: 1,3-cyclohexanedione (CHD) solution (100 mM in 3.6 M ammonium acetate and 42% (v/v) acetic acid)
-
Methanol (HPLC grade)
-
Reverse-phase C18 HPLC column
-
Fluorescence detector (Excitation: 390 nm, Emission: 460 nm)
Procedure:
-
Sample Preparation: Homogenize cells or tissues in a suitable buffer. Spike the sample with a known amount of internal standard.
-
Protein Precipitation: Add one volume of ice-cold methanol to the sample to precipitate proteins. Centrifuge to pellet the precipitate.
-
Derivatization: Transfer the supernatant to a new tube. Add one volume of the CHD derivatization medium. Cap the tube tightly and heat at 65°C for 60 minutes.
-
Sample Dilution: After cooling, add two volumes of methanol relative to the initial sample volume to achieve a final methanol concentration of 60%.
-
HPLC Analysis: Inject the derivatized sample onto the C18 column. Elute with a suitable gradient of methanol in water.
-
Quantification: Monitor the fluorescence of the eluate. Identify and quantify the peaks corresponding to the fatty aldehyde derivatives based on their retention times relative to the internal standard.
Analysis of Fatty Aldehydes by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, including fatty aldehydes after derivatization.
Materials:
-
Derivatization reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Internal standard (e.g., deuterated decyl aldehyde)
-
Solvents: Acetonitrile, Isohexane (HPLC grade)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Extraction: Extract lipids from the biological sample using a suitable solvent system (e.g., Folch method). Add the internal standard during the extraction process.
-
Derivatization:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of acetonitrile.
-
Add the PFBHA solution and incubate to form stable oxime derivatives.
-
-
Extraction of Derivatives: Extract the PFBHA-oxime derivatives with isohexane.
-
GC-MS Analysis:
-
Inject the isohexane extract into the GC-MS.
-
Use an appropriate temperature program for the GC oven to separate the derivatives.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to detect characteristic fragment ions of the PFBHA-derivatized fatty aldehydes for enhanced sensitivity and specificity.
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Determine the concentration of fatty aldehydes in the samples from this curve.
Signaling Pathways and Experimental Workflows
Visual representations of key metabolic pathways and experimental procedures aid in understanding the complex roles of saturated fatty aldehydes.
Conclusion
Saturated fatty aldehydes are no longer viewed as simple metabolic byproducts but as integral players in cellular physiology and pathology. Their inherent reactivity drives their involvement in signaling and is also the source of their potential toxicity. A thorough understanding of their metabolic pathways, biological activities, and the methods for their analysis is crucial for researchers in biochemistry, cell biology, and drug development. The link between deficient fatty aldehyde metabolism and diseases like Sjögren-Larsson syndrome highlights the therapeutic potential of targeting these pathways. Further research into the specific protein and lipid targets of saturated fatty aldehydes and the downstream consequences of adduct formation will undoubtedly unveil new avenues for therapeutic intervention in a range of diseases.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. publications.aston.ac.uk [publications.aston.ac.uk]
- 3. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldehyde-induced DNA and protein adducts as biomarker tools for alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SJÖGREN-LARSSON SYNDROME: MOLECULAR GENETICS AND BIOCHEMICAL PATHOGENESIS OF FATTY ALDEHYDE DEHYDROGENASE DEFICIENCY - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Presence of 3,5-Dimethylhexanal in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dimethylhexanal, a branched-chain aldehyde, holds a subtle yet significant role in the intricate chemical language of the natural world. While its documented occurrences are not widespread, its primary characterized function is as a semiochemical, specifically a kairomone, in the chemical communication system of the cabbage looper, Trichoplusia ni. This technical guide provides a comprehensive overview of the known natural occurrence of this compound, details established and inferred experimental protocols for its detection and quantification, and presents a putative biosynthetic pathway. The information is curated to support further research into its ecological significance and potential applications.
Natural Occurrence of this compound
The most well-documented natural occurrence of this compound is its role as a kairomone for the cabbage looper (Trichoplusia ni), a moth species.[1] Kairomones are chemical substances emitted by one species that benefit a recipient of another species. In this context, this compound is a signal that can be detected by the cabbage looper, although the specific behavioral response it elicits requires further investigation.
At present, there is a notable lack of scientific literature detailing the presence of this compound in other natural sources such as plants, essential oils, or food products. Its oxidized form, 3,5-dimethylhexanoic acid, has been identified, but the natural occurrence of the aldehyde itself appears to be highly specific or underreported.[2][3][4][5][6]
Quantitative Data
Due to the limited documented occurrences, quantitative data on the concentration of this compound in natural sources is scarce. The table below is structured to accommodate future findings.
| Natural Source | Organism/Matrix | Concentration Range | Analytical Method | Reference |
| Insect Semiochemical | Trichoplusia ni (emissions) | Not Reported | GC-MS (inferred) | The Pherobase[1] |
Experimental Protocols
The analysis of volatile organic compounds like this compound, particularly in the trace amounts associated with insect chemical communication, requires sensitive and specific analytical techniques. The following protocols are based on established methods for the analysis of insect semiochemicals and volatile aldehydes.
Sample Collection: Solid-Phase Microextraction (SPME)
SPME is a solvent-free and sensitive technique ideal for trapping volatile compounds from the headspace of a biological sample.
Protocol for Headspace SPME (HS-SPME) of Insect Volatiles:
-
Sample Preparation: Place the insect (e.g., a calling female Trichoplusia ni) or the relevant biological matrix (e.g., a plant sample) into a clean glass headspace vial.
-
Fiber Selection: Choose an appropriate SPME fiber coating. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for a broad range of volatile compounds.
-
Extraction: Seal the vial and expose the SPME fiber to the headspace above the sample. Gentle heating (e.g., 30-40°C) can be used to increase the volatility of the compounds, but care must be taken not to induce stress artifacts in living organisms. The extraction time will vary depending on the emission rate and concentration of the analyte (typically 30-60 minutes).
-
Desorption: After extraction, retract the fiber and immediately introduce it into the heated injection port of a gas chromatograph for thermal desorption and analysis.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the separation and identification of volatile organic compounds.
Typical GC-MS Parameters:
-
Injector: Splitless mode, 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally suitable for the separation of aldehydes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An initial temperature of 40°C held for 2-5 minutes, followed by a ramp of 10°C/min to 250°C, with a final hold for 5-10 minutes. This program should be optimized for the specific sample matrix.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 35-400.
Quantification: Derivatization and Isotope Dilution
The quantification of aldehydes can be challenging due to their reactivity. Derivatization can improve stability and chromatographic performance.
Protocol for Aldehyde Derivatization with PFBHA:
-
Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).
-
Reaction: In a sealed vial, expose the sample extract or the SPME fiber (post-collection) to a headspace containing PFBHA. The reaction converts the aldehyde to a more stable and electron-capturing oxime derivative.
-
Analysis: Analyze the PFBHA-derivatized aldehyde by GC-MS. The resulting oxime will have a characteristic mass spectrum.
Quantitative Analysis using an Internal Standard:
For accurate quantification, a stable isotope-labeled internal standard (e.g., this compound-d₂) should be used.
-
Standard Addition: A known amount of the deuterated internal standard is added to the sample prior to extraction.
-
Analysis: The sample is analyzed by GC-MS, and the peak areas of the native analyte and the internal standard are determined.
-
Calculation: The concentration of the native this compound is calculated based on the ratio of the peak areas and the known concentration of the internal standard. This method corrects for losses during sample preparation and injection.
Signaling and Biosynthetic Pathways
While the specific signaling and biosynthetic pathways for this compound are not fully elucidated, inferences can be drawn from the known metabolism of branched-chain fatty acids and aldehydes in insects.
Putative Biosynthetic Pathway of this compound
The biosynthesis of branched-chain aldehydes in insects is believed to originate from the metabolism of branched-chain amino acids. The following diagram illustrates a plausible pathway for the formation of this compound.
Caption: Putative biosynthetic pathway of this compound in insects.
This proposed pathway begins with the catabolism of branched-chain amino acids like valine and isoleucine in the mitochondria, which generates precursors such as propionyl-CoA. These precursors are then utilized by fatty acid synthase (FAS) in the cytosol to produce a branched-chain fatty acid. Finally, in specialized tissues like the pheromone gland, a fatty acyl-CoA reductase (FAR) is thought to reduce the fatty acid to the corresponding aldehyde, this compound. The biosynthesis of insect pheromones is often regulated by neuropeptides, such as Pheromone Biosynthesis Activating Neuropeptide (PBAN).[1][7][8][9]
Experimental Workflow for Semiochemical Analysis
The following diagram outlines a typical workflow for the identification and quantification of a semiochemical like this compound from an insect source.
Caption: Experimental workflow for the analysis of this compound.
Conclusion and Future Directions
This compound presents an intriguing case of a naturally occurring compound with a highly specific, currently known ecological role. The methodologies outlined in this guide provide a robust framework for its further investigation. Future research should focus on:
-
Expanding the Search: Employing the sensitive analytical techniques described to screen a wider range of natural sources, including various plant species and microorganisms, for the presence of this compound.
-
Behavioral Assays: Conducting detailed behavioral studies with Trichoplusia ni and other insects to fully characterize the biological activity of this compound.
-
Biosynthetic Pathway Elucidation: Utilizing isotopic labeling studies and transcriptomic analysis of pheromone glands to confirm the proposed biosynthetic pathway and identify the specific enzymes involved.
A deeper understanding of the natural occurrence and biological function of this compound will not only contribute to the field of chemical ecology but may also open avenues for the development of novel pest management strategies and other biotechnological applications.
References
- 1. Regulation of pheromone biosynthesis in moths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,5-Dimethylhexanoic acid | CymitQuimica [cymitquimica.com]
- 3. 3,5-dimethylhexanoic acid [webbook.nist.gov]
- 4. 3,5-Dimethylhexanoic acid | C8H16O2 | CID 12830075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-dimethylhexanoic acid | 60308-87-4 | Buy Now [molport.com]
- 6. Page loading... [guidechem.com]
- 7. Regulation of pheromone biosynthesis by a brain hormone in two moth species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Biosynthesis and endocrine regulation of sex pheromones in moth] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroendocrine control of pheromone biosynthesis in moths - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of 3,5-Dimethylhexanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dimethylhexanal, a branched-chain aliphatic aldehyde, has a history rooted in the exploration of organic synthesis and its applications in the chemical industry. This technical guide provides an in-depth overview of the discovery, synthesis, and known applications of this compound. While its primary use appears to be within the fragrance and flavor sector, this document also explores its physicochemical properties and the broader context of the biological effects of related saturated aldehydes, providing a foundational resource for researchers.
Introduction
This compound (CAS No. 19796-88-4) is a saturated fatty aldehyde with the molecular formula C8H16O.[1] Its structure, characterized by methyl groups at the 3 and 5 positions, gives it distinct properties that have been of interest primarily in the field of aroma chemicals. This guide will detail the available information on its initial synthesis, key experimental protocols, and its place within the broader landscape of aliphatic aldehydes.
Discovery and History
The precise moment of discovery for this compound is not definitively documented in a singular, seminal publication. However, early explorations into the synthesis of aldehydes and organoborane chemistry likely led to its creation. Two publications from the late 1960s and early 1970s are among the earliest cited references in relation to synthetic routes that could produce such a compound.
A 1968 paper by S. Pucci et al. in Gazzetta Chimica Italiana and a 1970 paper by H.C. Brown and G.W. Kabalka in the Journal of the American Chemical Society describe methods for the synthesis of aldehydes from olefins.[2][3] While these papers do not focus exclusively on this compound, they lay the experimental groundwork for its synthesis. The work by Brown and Kabalka, in particular, details a convenient new aldehyde synthesis via the hydroboration of terminal olefins, a method applicable to the synthesis of this compound.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and for understanding its behavior in various applications.
| Property | Value | Reference |
| Molecular Formula | C8H16O | [1] |
| Molecular Weight | 128.21 g/mol | [1] |
| CAS Number | 19796-88-4 | [1] |
| Boiling Point | 93-94 °C @ 80 Torr | [4] |
| Topological Polar Surface Area | 17.1 Ų | [4] |
| XLogP3 | 2.3 | [4] |
| GHS Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
Table 1: Physicochemical Properties of this compound
Experimental Protocols
General Synthesis of Aldehydes via Hydroboration
The synthesis involves the reaction of a terminal olefin with a hydroborating agent, followed by oxidation. For this compound, the logical precursor would be 3,5-dimethyl-1-hexene.
Experimental Workflow: Aldehyde Synthesis via Hydroboration
Caption: General workflow for the synthesis of this compound.
Protocol:
-
Hydroboration: The olefin, 3,5-dimethyl-1-hexene, is reacted with a hydroborating agent such as 9-borabicyclo[3.3.1]nonane (9-BBN) in an appropriate solvent (e.g., tetrahydrofuran) under an inert atmosphere. The reaction mixture is typically stirred at room temperature for several hours.
-
Oxidation: The resulting organoborane intermediate is then oxidized using a mild oxidizing agent like pyridinium chlorochromate (PCC) in a solvent such as dichloromethane. The reaction is monitored for completion by techniques like thin-layer chromatography.
-
Workup and Purification: The reaction mixture is worked up by filtration and removal of the solvent. The crude product is then purified, typically by distillation under reduced pressure, to yield this compound.
Applications
The primary application of this compound appears to be in the fragrance and flavor industry .[5] While specific formulations are proprietary, branched-chain aldehydes are known for contributing unique and potent aroma profiles. For instance, the structurally similar 3,5,5-Trimethylhexanal is described as having a powerful aldehydic green note with a fresh, clean impression, and is used to create floral-diffusive top-notes in lily and muguet, and freshness in mimosa or rose fragrances.[5] It is highly probable that this compound is utilized for similar effects, lending a fresh, green, or citrus-like character to perfumes and flavorings.
Branched-chain aldehydes are also recognized as important flavor compounds in a variety of food products, where they can be formed through both enzymatic and non-enzymatic pathways, such as the Strecker degradation of amino acids during heat treatment.[6] They are often described as having malty or chocolate-like sensory profiles.[6]
Biological Effects and Metabolism
There is a lack of specific toxicological and metabolic data for this compound in the public domain. However, general information on saturated and branched-chain aldehydes can provide context for its potential biological activity.
Saturated aliphatic aldehydes are known to be reactive molecules that can interact with biological systems.[7] The metabolism of branched-chain aldehydes is a recognized pathway in various organisms.[8] These aldehydes can be generated from the breakdown of branched-chain amino acids like leucine, isoleucine, and valine.[8][9]
General Metabolic Pathway of Branched-Chain Amino Acids
Caption: Simplified metabolic pathway of branched-chain amino acids.
The metabolism of exogenous aldehydes is a critical detoxification process. While no specific signaling pathways have been identified for this compound, it is known that aldehydes, in general, can induce cellular stress responses.
Conclusion
This compound is a branched-chain aldehyde with a history intertwined with the development of modern organic synthesis methods. While its discovery is not attributed to a single event, early work in organoborane chemistry provided the means for its creation. Its primary application lies in the fragrance and flavor industry, where it likely contributes to fresh and green aroma profiles. Further research into its specific biological activities and metabolic fate would be beneficial for a more comprehensive understanding of this compound, particularly for professionals in drug development and toxicology. The safety data for this compound indicates that it is a flammable liquid and an irritant to the skin, eyes, and respiratory system, necessitating appropriate handling procedures.[1][10]
References
- 1. This compound | C8H16O | CID 89226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. echemi.com [echemi.com]
- 5. green hexanal, 5435-64-3 [thegoodscentscompany.com]
- 6. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]
- 10. directpcw.com [directpcw.com]
An In-depth Technical Guide to the Structural Isomers and Stereoisomers of 3,5-Dimethylhexanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and stereoisomeric forms of 3,5-dimethylhexanal, a C8H16O aldehyde. The document details the various isomers, their physicochemical properties, and outlines relevant experimental protocols for their synthesis and characterization. This guide is intended to be a valuable resource for professionals in research, scientific, and drug development fields where a thorough understanding of isomeric purity and properties is crucial.
Structural Isomers of C8H16O Aldehydes
The molecular formula C8H16O encompasses a wide array of structural isomers of aldehydes. These isomers differ in the arrangement of their carbon skeleton, including the position of methyl and ethyl groups, as well as the overall chain length. A comprehensive, though not exhaustive, list of these isomers is provided below, categorized by their parent hexane, heptane, and pentane chains.
Dimethylhexanal Isomers
This group includes isomers with a six-carbon parent chain and two methyl group substituents.
-
This compound: The primary subject of this guide.
-
2,2-Dimethylhexanal
-
2,3-Dimethylhexanal
-
2,4-Dimethylhexanal
-
2,5-Dimethylhexanal
-
3,3-Dimethylhexanal
-
3,4-Dimethylhexanal
-
4,4-Dimethylhexanal
-
4,5-Dimethylhexanal
-
5,5-Dimethylhexanal
Ethylhexanal Isomers
These isomers possess a six-carbon parent chain with one ethyl group substituent.
-
2-Ethylhexanal
-
3-Ethylhexanal
-
4-Ethylhexanal
Methylheptanal Isomers
Isomers with a seven-carbon parent chain and a single methyl group.
-
2-Methylheptanal
-
3-Methylheptanal
-
4-Methylheptanal
-
5-Methylheptanal
-
6-Methylheptanal
Other Isomers
Other structural arrangements include:
-
2-Propylpentanal
-
Trimethylpentanal isomers (e.g., 3,5,5-trimethylhexanal, which is an isomer of nonanal, not octanal, but is often discussed in similar contexts).
Physicochemical Properties of Structural Isomers
The structural variations among these isomers lead to differences in their physical properties. A summary of available quantitative data is presented in the following table for comparative analysis. It is important to note that some of the data are estimated values.
| Isomer | CAS Number | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| This compound | 19796-88-4 | 156.7 | 0.808 | 1.408 |
| Octanal | 124-13-0 | 171 | 0.821 | 1.421 |
| 2-Ethylhexanal | 123-05-7 | 163.4 | 0.82 | 1.4155 |
| 2,2-Dimethylhexanal | 996-12-3 | 167.7 (est.) | 0.831 (est.) | 1.4159 (est.) |
| 3,3-Dimethylhexanal | 55320-57-5 | - | - | - |
| 4,4-Dimethylhexanal | 5932-91-2 | 160.5 | 0.811 | 1.411 |
| 5,5-Dimethylhexanal | 55320-58-6 | - | - | - |
| 2-Methylheptanal | - | - | - | - |
| 3-Methylheptanal | - | - | - | - |
| 4-Methylheptanal | - | - | - | - |
| 5-Methylheptanal | - | - | - | - |
| 6-Methylheptanal | - | - | - | - |
Data sourced from various chemical databases. "est." indicates an estimated value.
Stereoisomers of this compound
This compound possesses two chiral centers at the C3 and C5 positions. The presence of these two stereocenters gives rise to four possible stereoisomers, which exist as two pairs of enantiomers.
The four stereoisomers are:
-
(3R, 5R)-3,5-dimethylhexanal
-
(3S, 5S)-3,5-dimethylhexanal
-
(3R, 5S)-3,5-dimethylhexanal
-
(3S, 5R)-3,5-dimethylhexanal
The (3R, 5R) and (3S, 5S) isomers are enantiomers of each other. Similarly, the (3R, 5S) and (3S, 5R) isomers form another enantiomeric pair. The relationship between the (3R, 5R) and (3R, 5S) or (3S, 5R) isomers is diastereomeric. Due to their different spatial arrangements, these stereoisomers can exhibit distinct biological activities and interactions with other chiral molecules, a critical consideration in drug development.
The relationship between the stereoisomers of this compound can be visualized as follows:
Experimental Protocols
General Synthesis of Aldehydes
The synthesis of aldehydes can be achieved through various established methods. The choice of method often depends on the starting material and the desired product's specific structure.
A common and effective method for aldehyde synthesis is the oxidation of primary alcohols.[] Mild oxidizing agents are required to prevent over-oxidation to a carboxylic acid.
Workflow for Oxidation of a Primary Alcohol to an Aldehyde:
Protocol:
-
Dissolution: Dissolve the primary alcohol (e.g., 3,5-dimethylhexan-1-ol) in a suitable inert solvent such as dichloromethane.
-
Addition of Oxidizing Agent: Slowly add a mild oxidizing agent like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to the solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove inorganic byproducts.
-
Purification: Isolate the crude aldehyde and purify it by distillation under reduced pressure or by column chromatography on silica gel.
Ozonolysis of an appropriately substituted alkene followed by a reductive work-up is another viable route to synthesize aldehydes.[4]
Protocol:
-
Ozonolysis: Dissolve the alkene (e.g., 5,7-dimethyl-1-heptene) in an inert solvent like dichloromethane or methanol and cool the solution to -78°C. Bubble ozone gas through the solution until the reaction is complete, often indicated by a persistent blue color.
-
Reductive Work-up: Purge the solution with an inert gas to remove excess ozone. Add a reducing agent such as dimethyl sulfide (DMS) or zinc dust and water to the reaction mixture and allow it to warm to room temperature.
-
Isolation and Purification: Perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and remove the solvent. Purify the resulting aldehyde by distillation or chromatography.
Characterization of Isomers
A combination of spectroscopic and chromatographic techniques is essential for the identification and characterization of the structural and stereoisomers of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aldehyde proton will exhibit a characteristic signal in the downfield region (δ 9-10 ppm). The splitting patterns of the other protons will provide information about the connectivity of the carbon skeleton, helping to differentiate between structural isomers.
-
¹³C NMR: The carbonyl carbon of the aldehyde will have a distinct chemical shift around δ 200 ppm. The number and chemical shifts of the other carbon signals will further aid in structure elucidation.
-
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1720-1740 cm⁻¹ is characteristic of the C=O stretch of an aliphatic aldehyde. The presence of C-H stretching vibrations around 2720 cm⁻¹ and 2820 cm⁻¹ is also indicative of an aldehyde.
-
Mass Spectrometry (MS): The molecular ion peak will confirm the molecular weight of the compound. The fragmentation pattern can provide valuable information about the structure of the molecule, helping to distinguish between isomers.
-
Gas Chromatography (GC): GC is a powerful technique for separating volatile isomers. By using a suitable capillary column, it is often possible to separate the different structural isomers of C8H16O aldehydes based on their boiling points and interactions with the stationary phase.
-
Chiral Gas Chromatography: For the separation of the stereoisomers of this compound, a chiral stationary phase is required. This will allow for the resolution of the enantiomeric pairs.
Experimental Workflow for Isomer Analysis:
Conclusion
This technical guide has provided a detailed overview of the structural and stereoisomers of this compound. The provided data and experimental protocols are intended to serve as a valuable resource for scientists and researchers. A thorough understanding and characterization of these isomers are paramount for applications in drug development and other scientific disciplines where molecular structure dictates function and activity. The methodologies outlined here provide a solid foundation for the synthesis, separation, and identification of these C8H16O aldehydes.
References
Potential Research Areas for 3,5-Dimethylhexanal: A Technical Guide for Scientists and Drug Development Professionals
Introduction: 3,5-Dimethylhexanal, a branched-chain aliphatic aldehyde, presents a compelling yet underexplored scaffold for scientific investigation. While its presence as a semiochemical in insect communication is noted, its broader biological activities and potential therapeutic applications remain largely uncharacterized. Aliphatic aldehydes, as a class, are recognized for their versatile reactivity and have demonstrated a range of biological effects, including antimicrobial and immunomodulatory properties. This technical guide outlines potential research avenues for this compound, providing a framework for its synthesis, analytical characterization, and biological evaluation to unlock its potential in medicinal chemistry and drug discovery.
Physicochemical Properties and Spectral Data
A foundational understanding of a molecule's physicochemical properties is paramount for any research endeavor. For this compound, a combination of computed and experimental data for structurally similar compounds can provide initial insights.
| Property | Value (Computed/Estimated) | Data Source/Analogy |
| Molecular Formula | C₈H₁₆O | PubChem |
| Molecular Weight | 128.21 g/mol | PubChem |
| CAS Number | 19796-88-4 | PubChem |
| Boiling Point | 93-94 °C @ 80 Torr | ECHEMI |
| LogP (XLogP3-AA) | 2.3 | PubChem |
| Hydrogen Bond Donor | 0 | PubChem |
| Hydrogen Bond Acceptor | 1 | PubChem |
| Topological Polar Surface Area | 17.1 Ų | PubChem |
Spectral Data (Predicted/Analogous):
| Spectrum | Key Features (Based on Analogs like 3,5,5-trimethylhexanal and other C8 aldehydes) |
| ¹H NMR | Signals expected in the regions of ~9.7 ppm (aldehyde proton), ~2.4 ppm (protons alpha to the carbonyl), and ~0.9-1.5 ppm (aliphatic protons). |
| ¹³C NMR | A characteristic peak for the carbonyl carbon is anticipated around 200-205 ppm. |
| IR | A strong C=O stretching vibration is expected around 1720-1740 cm⁻¹. |
Potential Synthetic Routes
The synthesis of this compound can be approached through established organic chemistry methodologies. Two plausible routes are outlined below, providing a starting point for laboratory investigation.
Oxidation of 3,5-Dimethyl-1-hexanol
A common and effective method for the synthesis of aldehydes is the oxidation of the corresponding primary alcohol. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.
Experimental Protocol (Proposed):
This protocol is adapted from the Swern oxidation of a structurally similar alcohol, 3,3-dimethyl-1-butanol, and would require optimization for 3,5-dimethyl-1-hexanol.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Activation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add oxalyl chloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below -60 °C. Stir the mixture for 30 minutes.
-
Alcohol Addition: Add a solution of 3,5-dimethyl-1-hexanol (1.0 equivalent) in DCM dropwise, ensuring the temperature remains below -60 °C. Stir for 1 hour.
-
Quenching: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for an additional hour.
-
Work-up: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.
An In-depth Technical Guide to 3,5-Dimethylhexanal and its Role in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dimethylhexanal, a branched-chain aldehyde, serves as a versatile intermediate in organic synthesis. Its unique structural features, including the presence of two stereocenters and a reactive aldehyde functionality, make it a valuable building block for the construction of complex organic molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and synthetic applications of this compound, with a particular focus on its role in key carbon-carbon bond-forming reactions and its potential in the development of novel therapeutic agents.
Introduction
This compound, with the chemical formula C8H16O, is a saturated fatty aldehyde.[1] Its structure features a six-carbon chain with methyl groups at the 3 and 5 positions, conferring chirality to the molecule. The aldehyde functional group is a key site of reactivity, participating in a wide array of organic transformations. This guide will delve into the synthetic utility of this compound, providing detailed experimental protocols for its key reactions and summarizing important quantitative data.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C8H16O | [1] |
| Molecular Weight | 128.21 g/mol | [1] |
| CAS Number | 19796-88-4 | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CC(C)CC(C)CC=O | [1] |
| XLogP3 | 2.3 | [1] |
| Boiling Point | Not available | |
| Density | Not available |
Spectroscopic Data Summary:
| Technique | Data |
| ¹H NMR | Predicted spectra can be calculated using chemical shift prediction software. Key signals would include a downfield aldehyde proton (CHO), signals for the methine protons at C3 and C5, and signals for the various methyl and methylene groups. |
| ¹³C NMR | Predicted spectra would show a characteristic downfield signal for the carbonyl carbon of the aldehyde, along with signals for the methine and methyl carbons. |
| Mass Spectrometry (MS) | The mass spectrum would be expected to show a molecular ion peak (M+) at m/z = 128, with characteristic fragmentation patterns resulting from the loss of alkyl and carbonyl fragments. |
| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the C=O stretch of an aldehyde would be expected around 1720-1740 cm⁻¹. C-H stretching and bending vibrations would also be present. |
Synthesis of this compound
While specific, detailed experimental protocols for the synthesis of this compound are not widely published, a plausible synthetic route can be envisioned through the hydroformylation of a suitable alkene precursor, such as 3,5-dimethyl-1-hexene. This reaction introduces a formyl group and a hydrogen atom across the double bond. A related synthesis for 3,5,5-trimethylhexanal from diisobutylene via hydroformylation has been patented, suggesting a similar approach could be adapted.[2]
Another potential route involves the Knoevenagel condensation of isovaleraldehyde with a suitable active methylene compound, followed by subsequent reduction and hydrolysis steps. A patented method describes the synthesis of pregabalin starting from isovaleraldehyde and methyl cyanoacetate, which proceeds through intermediates structurally related to this compound.[3]
Role in Organic Synthesis: Key Reactions and Protocols
The aldehyde functionality of this compound makes it a valuable substrate for a variety of fundamental organic reactions, particularly those that form new carbon-carbon bonds.
Aldol Condensation
The Aldol condensation is a powerful tool for forming carbon-carbon bonds.[4][5] this compound can act as the electrophilic aldehyde component in a crossed Aldol condensation with a ketone, such as acetone. The reaction proceeds via the formation of an enolate from the ketone, which then attacks the carbonyl carbon of this compound. Subsequent dehydration of the aldol addition product yields an α,β-unsaturated ketone.
Experimental Protocol: Crossed Aldol Condensation of this compound with Acetone
Materials:
-
This compound (1.0 eq)
-
Acetone (10 eq)
-
Sodium hydroxide (1.2 eq)
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add acetone to the solution and cool the mixture in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide to the stirred mixture.
-
Allow the reaction to stir at room temperature for 12 hours.
-
Neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Product: (E)-5,7-Dimethyl-3-octen-2-one
Quantitative Data (Hypothetical):
| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| This compound | Acetone | NaOH | Ethanol | 12 | 25 | 75 |
Logical Relationship Diagram: Aldol Condensation Mechanism
Caption: Mechanism of the base-catalyzed Aldol condensation.
Wittig Reaction
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones.[6] this compound can be converted to a variety of substituted alkenes using this reaction. For example, reaction with methylenetriphenylphosphorane, generated in situ from methyltriphenylphosphonium bromide, would yield 3,5-dimethyl-1-heptene.
Experimental Protocol: Wittig Reaction of this compound with Methylenetriphenylphosphorane
Materials:
-
Methyltriphenylphosphonium bromide (1.1 eq)[7]
-
n-Butyllithium (1.1 eq)
-
This compound (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C and add n-butyllithium dropwise.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Cool the solution to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Product: 3,5-Dimethyl-1-heptene
Quantitative Data (Hypothetical):
| Reactant 1 | Wittig Reagent | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| This compound | CH₃P(Ph)₃Br | n-BuLi | THF | 12 | 25 | 85 |
Experimental Workflow Diagram: Wittig Reaction
References
- 1. This compound | C8H16O | CID 89226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN114057558A - Synthetic method, catalytic system and application of 3,5, 5-trimethylhexanal - Google Patents [patents.google.com]
- 3. CN105481708A - Method for synthesis of pregabalin from methyl cyanoacetate and isovaleraldehyde as raw materials - Google Patents [patents.google.com]
- 4. Khan Academy [khanacademy.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of 3,5-Dimethylhexanal: A Detailed Guide for Researchers
Application Note & Protocols
For Immediate Release
This document provides detailed synthetic protocols for the preparation of 3,5-dimethylhexanal, a valuable aldehyde in organic synthesis, fragrance applications, and as a building block in drug discovery. Two primary and robust synthetic routes are presented: the hydroformylation of 3,5-dimethyl-1-hexene and the oxidation of 3,5-dimethylhexan-1-ol. These methods offer flexibility for both industrial-scale production and laboratory-based synthesis.
Introduction
This compound is a branched-chain aldehyde whose synthesis is of interest for the creation of complex molecular architectures. The strategic placement of methyl groups provides a unique structural motif. This guide outlines two distinct and effective pathways to this target molecule, complete with detailed experimental protocols, data presentation, and workflow visualizations to aid researchers in their synthetic endeavors.
Synthetic Strategies
Two principal pathways for the synthesis of this compound are detailed below:
-
Route 1: Hydroformylation of 3,5-Dimethyl-1-hexene. This method is an atom-economical approach suitable for larger-scale synthesis, directly converting an alkene precursor into the target aldehyde.
-
Route 2: Oxidation of 3,5-Dimethylhexan-1-ol. A classic and reliable two-step laboratory method involving the synthesis of the corresponding primary alcohol followed by its selective oxidation to the aldehyde.
Route 1: Synthesis via Hydroformylation of 3,5-Dimethyl-1-hexene
This industrial-style approach involves the addition of a formyl group and a hydrogen atom across the double bond of 3,5-dimethyl-1-hexene using a catalyst.
Experimental Protocol: Hydroformylation
Materials:
-
3,5-Dimethyl-1-hexene (Precursor)
-
Rhodium(I) catalyst (e.g., Rh(acac)(CO)₂, Wilkinson's catalyst)
-
Phosphine ligand (e.g., Triphenylphosphine, PPh₃)
-
Syngas (a mixture of carbon monoxide and hydrogen, 1:1 ratio)
-
Anhydrous toluene (solvent)
-
High-pressure reactor (autoclave)
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and purged with an inert gas (e.g., argon or nitrogen).
-
Charging the Reactor: To the reactor, add anhydrous toluene, the rhodium catalyst, and the phosphine ligand. The ligand to catalyst ratio should be optimized, but a starting point is a 10:1 molar ratio of PPh₃ to Rh.
-
Addition of Alkene: Add 3,5-dimethyl-1-hexene to the reactor.
-
Pressurization: Seal the reactor and purge several times with syngas. Pressurize the reactor with the 1:1 H₂/CO mixture to the desired pressure (e.g., 20-50 bar).
-
Reaction: Heat the reactor to the reaction temperature (e.g., 80-120 °C) with vigorous stirring. Monitor the reaction progress by gas uptake and/or periodic sampling and analysis (GC-MS).
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas. The crude product can be purified by fractional distillation under reduced pressure.
Data Presentation: Hydroformylation
| Parameter | Condition | Expected Outcome |
| Catalyst | Rh(acac)(CO)₂ / PPh₃ | High conversion |
| Solvent | Toluene | Good solubility |
| Temperature | 100 °C | Reasonable reaction rate |
| Pressure | 40 bar (1:1 H₂/CO) | Efficient hydroformylation |
| Reaction Time | 4-8 hours | >90% conversion |
| Yield | - | 70-85% (isolated) |
Workflow Diagram: Hydroformylation
Route 2: Synthesis via Oxidation of 3,5-Dimethylhexan-1-ol
This two-step route is a highly reliable method for laboratory-scale synthesis. It first involves the preparation of 3,5-dimethylhexan-1-ol via a Grignard reaction, followed by its oxidation.
Step 1: Synthesis of 3,5-Dimethylhexan-1-ol via Grignard Reaction
Materials:
-
Isobutyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Propionaldehyde
-
Saturated aqueous ammonium chloride solution
-
A few crystals of iodine (as an indicator)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place magnesium turnings. Add a small crystal of iodine. Prepare a solution of isobutyl bromide in anhydrous diethyl ether and add a small portion to the magnesium. The reaction should initiate, indicated by bubbling and the disappearance of the iodine color. Once initiated, add the remaining isobutyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (isobutylmagnesium bromide).
-
Reaction with Aldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of propionaldehyde in anhydrous diethyl ether dropwise with vigorous stirring.
-
Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3,5-dimethylhexan-1-ol can be purified by fractional distillation.
Step 2: Oxidation of 3,5-Dimethylhexan-1-ol to this compound
Materials:
-
3,5-Dimethylhexan-1-ol
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
Procedure (using PCC):
-
Reaction Setup: In a round-bottom flask, suspend PCC in anhydrous DCM.
-
Addition of Alcohol: Add a solution of 3,5-dimethylhexan-1-ol in anhydrous DCM to the PCC suspension in one portion.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude this compound can be further purified by column chromatography or distillation.
Data Presentation: Two-Step Synthesis
| Step | Reagents | Solvent | Temperature | Yield |
| Grignard Reaction | Isobutylmagnesium bromide, Propionaldehyde | Diethyl ether | 0 °C to RT | 75-85% |
| Oxidation (PCC) | 3,5-Dimethylhexan-1-ol, PCC | Dichloromethane | Room Temp. | 80-90% |
Workflow Diagram: Grignard and Oxidation
Conclusion
The synthesis of this compound can be effectively achieved through either hydroformylation of the corresponding alkene or a two-step Grignard reaction followed by oxidation. The choice of method will depend on the desired scale of the synthesis and the available resources. The protocols and data provided herein offer a comprehensive guide for researchers and professionals in the field of organic synthesis and drug development.
Application Notes and Protocols for NMR Spectroscopy Analysis of 3,5-Dimethylhexanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This document provides a comprehensive guide to the NMR analysis of 3,5-Dimethylhexanal, a branched-chain aldehyde. The protocols outlined below detail the necessary steps for sample preparation, data acquisition, and spectral interpretation for both ¹H and ¹³C NMR spectroscopy.
Materials and Equipment
-
This compound (sample)
-
Deuterated chloroform (CDCl₃) or other appropriate deuterated solvent
-
High-quality 5 mm NMR tubes
-
Pipettes and vials
-
NMR spectrometer (e.g., 300 MHz or higher)
-
NMR data processing software
Experimental Protocols
A generalized protocol for the NMR analysis of this compound is provided below. Instrument-specific parameters may require optimization.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[2]
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[3]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), to the vial.[4] The choice of solvent is critical as it should dissolve the sample completely and its residual signals should not interfere with the analyte's signals.[2]
-
Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. To avoid interfering with the shimming process, ensure the solution is free of any solid particles.[5] If necessary, filter the solution through a small plug of glass wool in the pipette.[5]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following are typical acquisition parameters. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate for ¹H NMR.
-
Acquisition Time: Typically around 2-4 seconds.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is standard.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Spectral Width: A spectral width of about 200-220 ppm is standard for ¹³C NMR.[6]
-
Acquisition Time: Typically around 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR can be used as an internal reference.[7][8]
-
Integration (¹H NMR): Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.
-
Peak Picking: Identify and list the chemical shifts of all significant peaks.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound based on its chemical structure and typical chemical shift ranges for similar functional groups.
Predicted ¹H NMR Data (in CDCl₃)
| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Coupling Constant (J, Hz) (Predicted) |
| H1 (Aldehyde) | 9.6-9.8 | t | 1H | ~2.5 |
| H2 | 2.2-2.4 | m | 2H | |
| H3 | 1.8-2.0 | m | 1H | |
| H4 | 1.1-1.3 | m | 2H | |
| H5 | 1.5-1.7 | m | 1H | |
| H6, H7 (C5-CH(CH₃)₂) | 0.8-0.9 | d | 6H | ~6.6 |
| H8 (C3-CH₃) | 0.9-1.0 | d | 3H | ~6.5 |
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |
| C1 (Aldehyde) | 200-205 |
| C2 | 50-55 |
| C3 | 30-35 |
| C4 | 45-50 |
| C5 | 25-30 |
| C6, C7 (C5-CH(CH₃)₂) | 22-25 |
| C8 (C3-CH₃) | 15-20 |
Visualizations
Caption: Workflow for NMR analysis of this compound.
Caption: Structure of this compound with atom numbering.
References
- 1. benchchem.com [benchchem.com]
- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Application Notes and Protocols for the Mass Spectrometry of 3,5-Dimethylhexanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylhexanal is a branched-chain aldehyde that can be of interest in various fields, including flavor and fragrance chemistry, environmental analysis, and as a potential biomarker. Its detection and characterization are crucial for quality control, safety assessment, and scientific research. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. This document provides a detailed overview of the expected mass spectrometric behavior of this compound, its fragmentation patterns, and a general protocol for its analysis.
Mass Spectrometry of this compound
The mass spectrum of this compound is characterized by a molecular ion peak and a series of fragment ions that provide structural information. The fragmentation of aliphatic aldehydes upon electron ionization (EI) is governed by several key mechanisms, including alpha-cleavage, beta-cleavage, and McLafferty rearrangement.[1][2][3] For this compound, with a molecular weight of 128.21 g/mol , the molecular ion (M+) is expected at an m/z of 128.[4]
Predicted Fragmentation Pattern
The structure of this compound, with methyl branches at positions 3 and 5, influences its fragmentation pattern. The primary fragmentation pathways are predicted to be:
-
Alpha-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. Loss of a hydrogen radical (H•) leads to the formation of a stable acylium ion at m/z 127 ([M-1]+).[1][5] Cleavage of the C-C bond between C1 and C2 results in the loss of the formyl group (•CHO), which is less common, or the formation of an alkyl radical.
-
Beta-Cleavage: Cleavage of the bond between C2 and C3 can lead to the formation of a fragment at m/z 43 corresponding to the isopropyl cation ([C3H7]+) or a fragment at m/z 85 resulting from the loss of an isopropyl radical.
-
McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a gamma-hydrogen. In this compound, the hydrogen on the gamma-carbon (C4) can be transferred to the carbonyl oxygen, followed by the cleavage of the beta-bond (C2-C3). This rearrangement is expected to produce a prominent ion at m/z 58 .[1][3]
-
Other Fragmentations: Cleavage at the branching points can also occur. The loss of a methyl group (•CH3) from the molecular ion would result in a fragment at m/z 113 . The loss of an isobutyl radical from the C3 position would lead to a fragment at m/z 71 . A prominent peak is also expected at m/z 41 , corresponding to the allyl cation ([C3H5]+).
Quantitative Data
The following table summarizes the predicted major fragment ions for this compound under electron ionization (EI) mass spectrometry. The relative intensities are estimated based on the expected stability of the resulting ions.
| m/z | Proposed Fragment Ion | Proposed Structure | Predicted Relative Intensity |
| 128 | Molecular Ion [M]+ | [C8H16O]+• | Low |
| 113 | [M - CH3]+ | [C7H13O]+ | Moderate |
| 85 | [M - C3H7]+ | [C5H9O]+ | Moderate |
| 71 | [M - C4H9]+ | [C4H7O]+ | High |
| 58 | McLafferty Rearrangement Product | [C3H6O]+• | High (often the base peak) |
| 43 | Isopropyl Cation | [C3H7]+ | High |
| 41 | Allyl Cation | [C3H5]+ | Moderate |
Experimental Protocols
A standard method for the analysis of this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS). Due to the reactivity of aldehydes, derivatization is often employed to improve chromatographic separation and detection sensitivity.[6][7][8]
Protocol 1: Direct GC-MS Analysis
This protocol is suitable for samples where this compound is present at relatively high concentrations and the matrix is not overly complex.
1. Sample Preparation:
- For liquid samples, a simple dilution with a suitable solvent (e.g., dichloromethane or hexane) may be sufficient.
- For solid samples, solvent extraction or headspace analysis can be used.
- Headspace analysis: Place a known amount of the sample in a headspace vial, seal, and heat to allow volatile compounds to partition into the gas phase. An aliquot of the headspace is then injected into the GC-MS.
2. GC-MS Parameters:
- Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
- Injector Temperature: 250 °C.
- Column: A non-polar or medium-polarity capillary column is recommended (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Oven Temperature Program:
- Initial temperature: 40 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Final hold: 5 minutes at 280 °C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 35-350.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
Protocol 2: GC-MS Analysis with Derivatization
Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common method for the analysis of aldehydes.[6][9] The resulting oxime derivatives are more stable and provide better chromatographic performance.
1. Derivatization Procedure:
- Prepare a PFBHA solution (e.g., 10 mg/mL in a suitable solvent like water or buffer).
- To a known amount of the sample, add an excess of the PFBHA solution.
- Allow the reaction to proceed at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30-60 minutes).
- Extract the derivatives into an organic solvent (e.g., hexane or ethyl acetate).
- Dry the organic extract over anhydrous sodium sulfate and concentrate if necessary.
2. GC-MS Parameters:
- The GC-MS parameters are similar to the direct analysis protocol, but the temperature program may need to be adjusted based on the volatility of the PFBHA-oxime derivatives.
- The mass spectrometer will detect the derivatized molecule, so the expected m/z values will be higher. The mass of the PFBHA-oxime derivative of this compound will be significantly higher than the parent aldehyde.
Visualizations
Caption: Predicted EI fragmentation pathway of this compound.
Caption: General experimental workflow for GC-MS analysis.
References
- 1. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound | C8H16O | CID 89226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GCMS Section 6.11.4 [people.whitman.edu]
- 6. benchchem.com [benchchem.com]
- 7. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Gas Chromatography Analysis of 3,5-Dimethylhexanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylhexanal is a branched-chain aldehyde that can be of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential biomarker in biomedical research. Its volatile nature and reactivity make gas chromatography (GC) coupled with mass spectrometry (MS) the analytical method of choice for its sensitive and selective determination. Due to the polar and thermally labile nature of aldehydes, direct analysis can be challenging. Derivatization is often employed to improve chromatographic behavior and detection sensitivity. This document outlines detailed methods for the analysis of this compound using GC-MS, with a focus on a robust derivatization technique using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).
Analytical Approach
The primary method detailed here involves the derivatization of this compound with PFBHA to form a stable oxime. This derivative is less polar, more volatile, and highly responsive to electron capture detectors (ECD) and mass spectrometry, particularly in negative chemical ionization (NCI) mode, which allows for very low detection limits. The PFBHA derivative also yields a characteristic mass spectrum under electron ionization (EI), facilitating confident identification. Sample introduction is typically performed using headspace (HS) or solid-phase microextraction (SPME), which are ideal for volatile analytes in complex matrices.
Data Presentation
The following tables summarize typical quantitative data that can be expected for the analysis of this compound using the described methods. These values are representative and may vary depending on the specific instrumentation and matrix.
Table 1: Typical Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977B or equivalent |
| Column | SLB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM) |
| SIM Ions (for PFBHA derivative) | m/z 181, 292, 323 (target), 308 |
Table 2: Expected Quantitative Performance
| Parameter | Expected Value |
| Retention Time (PFBHA derivative) | 12 - 15 min (as two isomers, syn and anti) |
| Limit of Detection (LOD) | 0.1 - 1 µg/L |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/L |
| Linearity (R²) | > 0.995 |
| Linear Range | 0.5 - 100 µg/L |
| Precision (%RSD) | < 15% |
| Recovery | 85 - 115% |
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), 98% purity or higher
-
Solvents: Methanol, Ethyl Acetate, Hexane (all GC or HPLC grade)
-
Reagent-grade water (for standards)
-
Sodium chloride (for salting out in headspace analysis)
-
Internal Standard (IS): e.g., 2,4-Dimethylbenzaldehyde or a deuterated aldehyde analog
-
20 mL headspace vials with magnetic crimp caps
Protocol 1: Headspace (HS) Derivatization and GC-MS Analysis
This protocol is suitable for liquid samples such as biological fluids, water, or beverage samples.
1. Preparation of Solutions:
- PFBHA Solution: Prepare a 1 mg/mL solution of PFBHA in reagent-grade water.
- Standard Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in methanol.
- Working Standard Solutions: Serially dilute the stock solution with reagent-grade water to prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/L).
- Internal Standard (IS) Solution: Prepare a 10 µg/mL solution of the chosen internal standard in methanol.
2. Sample and Standard Preparation:
- Pipette 5 mL of the sample or calibration standard into a 20 mL headspace vial.
- Add 1.5 g of sodium chloride to each vial to increase the partitioning of the analyte into the headspace.
- Add 50 µL of the 1 mg/mL PFBHA solution to each vial.
- Add 10 µL of the 10 µg/mL internal standard solution to each vial.
- Immediately cap and crimp the vials securely.
3. Derivatization and Incubation:
- Gently vortex the vials for 10 seconds.
- Place the vials in a headspace autosampler tray and incubate at 60 °C for 30 minutes with gentle shaking to facilitate derivatization and equilibration.
4. GC-MS Analysis:
- Set up the GC-MS system according to the parameters in Table 1.
- Inject 1 mL of the headspace from each vial into the GC-MS.
- Acquire data in both SCAN and SIM mode if possible. SCAN mode is used for initial identification, while SIM mode provides higher sensitivity for quantification.
5. Data Analysis:
- Identify the PFBHA-oxime peaks of this compound by their retention time and mass spectrum. Note that two peaks (syn and anti isomers) may be observed. The sum of the areas of both peaks should be used for quantification.
- Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.
- Determine the concentration of this compound in the samples from the calibration curve.
Protocol 2: Solid-Phase Microextraction (SPME) with On-Fiber Derivatization
This protocol is a solvent-free alternative and is highly effective for clean sample matrices.
1. Preparation of Solutions:
- Prepare standard and internal standard solutions as described in Protocol 1.
- PFBHA Solution for Fiber Coating: Prepare a 5 mg/mL solution of PFBHA in methanol.
2. SPME Fiber Preparation and Derivatization:
- Condition a new SPME fiber (e.g., 65 µm PDMS/DVB) according to the manufacturer's instructions.
- To coat the fiber with the derivatizing agent, expose the fiber to the headspace of a vial containing 1 mL of the 5 mg/mL PFBHA solution for 10 minutes at 40 °C.
3. Sample Preparation and Extraction:
- Pipette 5 mL of the sample or calibration standard into a 20 mL headspace vial.
- Add 1.5 g of sodium chloride and 10 µL of the internal standard solution.
- Immediately cap and crimp the vials.
- Place the vial in the autosampler and incubate at 60 °C for 5 minutes.
- Expose the PFBHA-coated SPME fiber to the headspace of the sample vial for 30 minutes at 60 °C with agitation.
4. GC-MS Analysis:
- After extraction, immediately desorb the fiber in the GC injector at 250 °C for 2 minutes in splitless mode.
- Start the GC-MS analysis using the parameters outlined in Table 1.
- Condition the fiber in a bake-out station or the injector of a separate GC after each analysis to prevent carryover.
5. Data Analysis:
- Perform data analysis as described in Protocol 1.
Visualizations
Caption: Experimental workflow for headspace derivatization GC-MS analysis.
Caption: PFBHA derivatization reaction of this compound.
Application Notes and Protocols for the Analytical Characterization of 3,5-Dimethylhexanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 3,5-Dimethylhexanal, a saturated fatty aldehyde. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy are designed to guide researchers in the qualitative and quantitative analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. The following protocol is a representative method and may require optimization based on the specific instrumentation and sample matrix.
Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This method is particularly suitable for the analysis of this compound in liquid or solid matrices, such as in flavor and fragrance analysis, environmental samples, or biological fluids.
a) Sample Preparation:
-
Place 1-5 g (for solid samples) or 1-5 mL (for liquid samples) of the material to be analyzed into a 20 mL headspace vial.
-
If necessary, dilute the sample with a suitable solvent (e.g., methanol, diethyl ether) to bring the analyte concentration within the linear range of the instrument.
-
For quantitative analysis, add a known amount of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time, such as 2-methylheptanal).
-
Seal the vial securely with a PTFE-lined septum and aluminum cap.
b) HS-SPME Procedure:
-
Place the sealed vial into the autosampler tray of the GC-MS system.
-
Equilibrate the sample at a specific temperature (e.g., 50-70°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.
-
Expose a suitable SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 20-40 minutes) under agitation.
-
Retract the fiber into the needle and immediately introduce it into the hot GC inlet for thermal desorption of the analytes.
c) GC-MS Parameters:
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 5-10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Data Presentation: GC-MS
| Parameter | Value/Expected Value | Source/Comment |
| Molecular Formula | C8H16O | [1] |
| Molecular Weight | 128.21 g/mol | [1] |
| Kovats Retention Index (non-polar column) | ~900-950 | Estimated based on isomers like 3,3-Dimethylhexanal (915.5)[2]. This value is highly dependent on the specific column and conditions. |
| Characteristic Mass Fragments (m/z) | 41, 43, 57, 71, 85, 110 | Predicted based on typical fragmentation of aliphatic aldehydes. The molecular ion at m/z 128 may be of low abundance or absent. |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the HS-SPME GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity and purity of this compound.
Experimental Protocol: ¹H and ¹³C NMR
a) Sample Preparation:
-
Accurately weigh 5-20 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
For quantitative NMR (qNMR), add a known amount of a certified internal standard that does not have overlapping signals with the analyte (e.g., maleic acid, 1,4-dinitrobenzene).
-
Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.
b) NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 8-16.
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time of interest (a value of 10-30 s is often sufficient for quantitative accuracy).
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 12-16 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2-5 seconds (can be longer for quaternary carbons).
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 220-250 ppm.
-
c) Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals for ¹H NMR to determine the relative number of protons. For ¹³C NMR, peak picking is performed.
Data Presentation: Predicted NMR Data
Note: These are predicted chemical shifts and multiplicities. Actual values may vary based on solvent and experimental conditions.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.76 | Triplet (t) | 1H | -CHO |
| ~2.42 | Multiplet (m) | 2H | -CH₂-CHO |
| ~2.05 | Multiplet (m) | 1H | -CH(CH₃)- |
| ~1.75 | Multiplet (m) | 1H | -CH(CH₃)- |
| ~1.20 | Multiplet (m) | 2H | -CH₂-CH(CH₃)₂ |
| ~0.95 | Doublet (d) | 3H | -CH(CH₃)- |
| ~0.88 | Doublet (d) | 6H | -CH(CH₃)₂ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~202.5 | -CHO |
| ~51.5 | -CH₂-CHO |
| ~44.0 | -CH(CH₃)- |
| ~30.0 | -CH(CH₃)₂ |
| ~25.0 | -CH₂-CH(CH₃)₂ |
| ~22.5 | -CH(CH₃)₂ (2 carbons) |
| ~19.5 | -CH(CH₃)- |
Logical Relationship: NMR Signal to Structure
Caption: Correlation of the chemical structure of this compound to its expected NMR signals.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key characteristic absorptions are from the aldehyde C-H and the carbonyl C=O groups.
Experimental Protocol: FT-IR Analysis
a) Sample Preparation:
-
Neat Liquid: Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin film.
-
Solution: Dissolve a small amount of the sample in a suitable IR-transparent solvent (e.g., carbon tetrachloride, CCl₄). Place the solution in a liquid IR cell.
b) FT-IR Data Acquisition:
-
Place the sample holder (salt plates or liquid cell) into the sample compartment of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty beam (or the solvent-filled cell).
-
Acquire the sample spectrum.
-
The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
Data Presentation: FT-IR
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Strong | C-H stretching (alkane) |
| ~2820 and ~2720 | Medium, Sharp | C-H stretching (aldehyde, Fermi doublet) |
| ~1725 | Strong, Sharp | C=O stretching (carbonyl of an aliphatic aldehyde) |
| ~1465 and ~1375 | Medium | C-H bending (alkane) |
Experimental Workflow: FT-IR Analysis
Caption: Workflow for the FT-IR analysis of this compound.
References
Application Notes and Protocols for 3,5-Dimethylhexanal and its Analogue in the Flavor and Fragrance Industry
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of 3,5-Dimethylhexanal and its commercially significant analogue, 3,5,5-Trimethylhexanal, within the flavor and fragrance industry. While information on this compound is limited, this report leverages available data on the closely related trimethyl compound to provide comprehensive application notes and protocols.
Introduction
This compound (CAS No. 19796-88-4) is an organic compound with the molecular formula C8H16O.[1][2][3] Its structural isomer, 3,5,5-Trimethylhexanal, is a more prominent aldehyde in the flavor and fragrance sector, valued for its distinct olfactory properties.[4][5] This document will primarily focus on the applications and protocols related to 3,5,5-Trimethylhexanal as a representative branched aldehyde in this industry, while also presenting the available data for this compound.
Olfactory Profile and Applications
3,5,5-Trimethylhexanal is characterized by a unique green, aldehydic, and floral odor profile.[4] This distinct scent profile makes it a valuable ingredient in a variety of consumer products. Its ability to impart fresh and powerful sensory characteristics aligns with consumer preferences for long-lasting and unique scents.[4]
Key applications include:
-
Fine Fragrances: Used as a key ingredient to add freshness and complexity.
-
Personal Care Products: Incorporated into soaps, shampoos, and lotions for its pleasant scent.[5]
-
Household Cleaners: Provides a fresh and clean aroma to detergents and other cleaning agents.[4]
The related compound, 3,5-Dimethyl-2-hexenal , possesses a fruity, herbal, green, spicy, sweet, fresh, woody, fatty, minty, and citrus odor profile.[6] While distinct from this compound, its profile provides insight into the potential sensory characteristics of similar branched aldehydes.
Quantitative Data Summary
The global market for 3,5,5-Trimethylhexanal indicates its industrial importance. The following table summarizes the market valuation and forecast.
| Year | Market Value (USD) | Compound |
| 2024 | 9.7 Million[4] / 300 Million[5] | 3,5,5-Trimethylhexanal |
| 2032 (Projected) | 15.2 Million[4] | 3,5,5-Trimethylhexanal |
| 2035 (Projected) | 500 Million[5] | 3,5,5-Trimethylhexanal |
Note: Discrepancies in market value data may be due to different market analysis reports and methodologies.
Experimental Protocols
Synthesis of 3,5,5-Trimethylhexanal
A common method for the synthesis of 3,5,5-Trimethylhexanal is through the hydroformylation of diisobutylene.[7]
Objective: To synthesize 3,5,5-Trimethylhexanal with high conversion and yield under relatively mild conditions.[7]
Materials:
-
Diisobutylene
-
Synthesis gas (CO and H₂)
-
Metal catalyst (e.g., Rhodium-based)
-
Triphenyl phosphine oxide compound (L1)
-
Organic phosphine compound (L2)
-
Solvent (e.g., Toluene)
-
High-pressure reactor
Procedure:
-
Charge the high-pressure reactor with the metal catalyst, triphenyl phosphine oxide, the secondary organic phosphine compound, and the solvent.
-
Seal the reactor and purge with nitrogen several times to ensure an inert atmosphere.
-
Introduce the diisobutylene substrate into the reactor.
-
Pressurize the reactor with synthesis gas (a mixture of CO and H₂, typically in a molar ratio of 1:1 to 1:4).[7]
-
Heat the reactor to the desired reaction temperature (e.g., 80-120°C) and maintain the pressure (e.g., 0.5-6 MPa).[7]
-
Stir the reaction mixture for the specified duration (e.g., 4-8 hours).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
The resulting product mixture containing 3,5,5-trimethylhexanal can then be purified by distillation.
Quality Control and Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for identifying and quantifying the purity of 3,5,5-Trimethylhexanal.
Instrumentation:
-
Gas chromatograph equipped with a suitable capillary column (e.g., DB-5 or equivalent).
-
Mass spectrometer detector.
Procedure:
-
Prepare a dilute solution of the synthesized product in a suitable solvent (e.g., hexane).
-
Inject a small volume of the sample into the GC.
-
Run a temperature program that allows for the separation of the desired product from any impurities or unreacted starting materials.
-
The mass spectrometer will provide a mass spectrum of the eluting compounds, allowing for the identification of 3,5,5-Trimethylhexanal based on its fragmentation pattern.
-
Quantification can be achieved by using an internal or external standard.
Visualizations
Synthesis Workflow
Caption: Synthesis of 3,5,5-Trimethylhexanal via Hydroformylation.
Safety and Handling
Aldehydes, including 3,5,5-Trimethylhexanal, require careful handling due to their potential hazards.
General Precautions:
-
Flammability: These compounds are often flammable liquids and vapors. Keep away from heat, sparks, open flames, and other ignition sources.[8][9]
-
Skin and Eye Irritation: Can cause skin and serious eye irritation.[8] May cause an allergic skin reaction.[8][10]
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.[8][10] In case of insufficient ventilation, wear suitable respiratory equipment.[10]
-
Handling: Use only non-sparking tools and take precautionary measures against static discharge.[8] Wash hands thoroughly after handling.[8]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[8] Keep cool.[8]
First Aid Measures:
-
Skin Contact: If on skin, wash with plenty of soap and water.[8][10] If skin irritation or rash occurs, get medical advice/attention.[8][10]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.[10]
For detailed safety information, always refer to the specific Safety Data Sheet (SDS) for the compound being handled.[8][9][10]
Conclusion
While specific applications of this compound in the flavor and fragrance industry are not widely documented, the extensive use of its analogue, 3,5,5-Trimethylhexanal, highlights the importance of branched aldehydes in creating unique and desirable scents. The protocols and data presented for 3,5,5-Trimethylhexanal can serve as a valuable reference for researchers and professionals working with similar compounds. Further research into the olfactory properties of this compound could reveal novel applications in this dynamic industry.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound [chembk.com]
- 3. This compound | C8H16O | CID 89226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 355Trimethylhexanal Market Outlook 2025-2032 [intelmarketresearch.com]
- 5. 3,5,5-Trimethylhexanal Market Size Worth USD 500 Million by 2035 | Growth Driven by Specialty Chemicals, Fragrance, and Pharmaceutical Applications - Industry Today [industrytoday.co.uk]
- 6. scent.vn [scent.vn]
- 7. CN114057558A - Synthetic method, catalytic system and application of 3,5, 5-trimethylhexanal - Google Patents [patents.google.com]
- 8. synerzine.com [synerzine.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. directpcw.com [directpcw.com]
Application Notes and Protocols for 3,5-Dimethylhexanal as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylhexanal is a chiral aldehyde with potential applications as a versatile chemical intermediate in organic synthesis.[1] Its structure, featuring a reactive aldehyde functional group and two stereocenters, makes it a candidate for the synthesis of a variety of chiral molecules. While extensive documentation of its use in drug development is limited, its role as a semiochemical in insect communication suggests potential for biological activity.[2] These application notes provide an overview of the potential synthetic transformations of this compound and illustrative protocols for its use in key chemical reactions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This data is essential for reaction planning and execution.
| Property | Value | Reference |
| Molecular Formula | C8H16O | [1][3] |
| Molecular Weight | 128.21 g/mol | [1] |
| CAS Number | 19796-88-4 | [1][3] |
| Appearance | Flammable liquid and vapor | [1] |
| Boiling Point | 163-164 °C (predicted) | |
| Density | 0.82 g/cm³ (predicted) | |
| Solubility | Insoluble in water, soluble in organic solvents |
Potential Applications as a Chemical Intermediate
The aldehyde functionality of this compound is a gateway to a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Oxidation to Carboxylic Acids
The aldehyde group can be readily oxidized to a carboxylic acid, yielding 3,5-dimethylhexanoic acid. This transformation is a fundamental step in the synthesis of esters, amides, and other carboxylic acid derivatives which are common motifs in pharmaceuticals.
Reduction to Alcohols
Reduction of the aldehyde provides the corresponding primary alcohol, 3,5-dimethylhexanol. Chiral alcohols are valuable building blocks in asymmetric synthesis and are present in numerous natural products and bioactive molecules.
Carbon-Carbon Bond Formation
This compound can participate in various carbon-carbon bond-forming reactions, enabling the extension of the carbon skeleton and the creation of more complex structures. Examples include:
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
-
Aldol Reaction: As an electrophile in reactions with enolates to form β-hydroxy aldehydes or ketones.
-
Grignard and Organolithium Reactions: Nucleophilic addition to the aldehyde to form secondary alcohols.
Reductive Amination
The aldehyde can be converted to a primary or secondary amine via reductive amination. Chiral amines are critical components of many pharmaceuticals and are widely used as resolving agents and chiral catalysts.[4]
Experimental Protocols
The following are illustrative protocols for key transformations of this compound. These are general procedures and may require optimization for specific substrates and scales.
Protocol 1: Oxidation of this compound to 3,5-Dimethylhexanoic Acid
Principle: This protocol describes the oxidation of an aldehyde to a carboxylic acid using Jones reagent. This is a robust and widely used method for this transformation.
Materials:
-
This compound
-
Jones reagent (Chromium trioxide in sulfuric acid and water)
-
Acetone
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
Procedure:
-
Dissolve this compound (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until all the starting aldehyde has been consumed.
-
Quench the reaction by the addition of isopropanol until the orange color is no longer observed.
-
Remove the acetone under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution.
-
Acidify the aqueous layer to pH 2 with 1 M HCl and extract with diethyl ether (3x).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,5-dimethylhexanoic acid.
-
The crude product can be purified by distillation or chromatography.
Expected Yield: 80-95% (based on typical Jones oxidations).
Protocol 2: Catalytic Hydrogenation of this compound to 3,5-Dimethylhexanol
Principle: This protocol describes the reduction of an aldehyde to a primary alcohol using catalytic hydrogenation. This method is clean and efficient, producing water as the only byproduct.[5][6]
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas supply
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
In a high-pressure reaction vessel, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (typically 1-5 mol%).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-5 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or gas chromatography until the starting material is consumed.
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3,5-dimethylhexanol.
-
The product can be purified by distillation.
Expected Yield: >95% (based on typical catalytic hydrogenations of aldehydes).
Protocol 3: Wittig Reaction of this compound
Principle: This protocol describes the conversion of an aldehyde to an alkene using a Wittig reagent. The stereochemical outcome of the reaction is dependent on the nature of the ylide used.[7][8]
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.
-
Cool the suspension to 0 °C and add n-BuLi (1.05 eq) dropwise. The solution will turn a characteristic deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates completion.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the alkene product from triphenylphosphine oxide.
Expected Yield: 70-90% (based on typical Wittig reactions with simple aldehydes).
Visualizations
Caption: Synthetic pathways from this compound.
Caption: General experimental workflow.
Biological Context: Role as a Semiochemical
This compound has been identified as a semiochemical for the cabbage looper (Trichoplusia ni).[2] Semiochemicals are signaling molecules that mediate interactions between organisms. In this context, this compound acts as a kairomone, a substance emitted by one species that benefits another species. This biological activity suggests that the molecule or its derivatives could interact with specific olfactory receptors or other biological targets. While this does not directly translate to drug development, it provides a starting point for investigating the biological effects of compounds derived from this scaffold. Further research could explore the synthesis of analogs of this compound to probe structure-activity relationships in insect chemoreception or to investigate potential cross-reactivity with other biological systems.
Caption: Role in chemical communication.
References
- 1. This compound | C8H16O | CID 89226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Semiochemical compound: this compound | C8H16O [pherobase.com]
- 3. chembk.com [chembk.com]
- 4. 用于不对称合成的手性胺 [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Wittig Reaction [organic-chemistry.org]
Application Notes and Protocols for 3,5-Dimethylhexanal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and safety information for the handling and storage of 3,5-Dimethylhexanal. It is intended to serve as a comprehensive resource for laboratory professionals engaged in organic synthesis, fragrance development, and pharmaceutical research.
Overview and Properties
This compound is a branched-chain aldehyde that serves as a versatile intermediate in organic synthesis.[1][2] Its utility lies in the reactivity of the aldehyde functional group, which can participate in a variety of carbon-carbon bond-forming reactions.
1.1. Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for planning reactions and ensuring safe handling.
| Property | Value | Reference(s) |
| Molecular Formula | C8H16O | [3][4][5][6][7][8] |
| Molecular Weight | 128.21 g/mol | [3][4][5][9] |
| CAS Number | 19796-88-4 | [3][5][6] |
| Appearance | Colorless liquid (presumed) | |
| Boiling Point | 93-94 °C @ 80 Torr; 156.7 °C @ 760 mmHg | [4][10][11] |
| Density | 0.808 g/cm³ | [11] |
| Flash Point | 48 °C | [11] |
| Solubility | Soluble in organic solvents; limited solubility in water. | [12] |
| Refractive Index | 1.408 | [11] |
1.2. Spectral Data
-
¹H NMR: A characteristic peak for the aldehydic proton is expected around 9.6-9.8 ppm. Other signals will correspond to the various methyl and methylene groups in the aliphatic chain.
-
¹³C NMR: The carbonyl carbon of the aldehyde will appear significantly downfield, typically in the range of 200-205 ppm.
-
Infrared (IR) Spectroscopy: A strong C=O stretching vibration is expected around 1720-1740 cm⁻¹.[13][14] The C-H stretch of the aldehyde group typically appears as two weak bands between 2700-2900 cm⁻¹.[14]
-
Mass Spectrometry: The molecular ion peak (M+) would be at m/z = 128. Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1), an alkyl radical, or cleavage at the alpha-carbon.[15]
Safety, Handling, and Storage Protocols
2.1. Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. Adherence to safety protocols is mandatory.
-
GHS Pictograms:
-
Flame: Flammable liquid
-
Exclamation Mark: Skin Irritant, Eye Irritant, May cause respiratory irritation
-
-
Hazard Statements:
2.2. Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: A lab coat and closed-toe shoes are required. For larger quantities or in case of potential splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if aerosolization is possible, a respirator with an organic vapor cartridge is necessary.
2.3. Safe Handling Protocol
The following workflow outlines the essential steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
2.4. Storage
Proper storage is crucial to maintain the stability of this compound and to prevent accidents.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[17][18]
-
Keep away from heat, sparks, open flames, and other ignition sources.[10][17][18]
-
Store separately from oxidizing agents and strong bases.
-
The storage area should be equipped with appropriate fire suppression systems.
Experimental Protocols and Application Notes
This compound is a valuable building block in organic synthesis, particularly for the construction of larger, more complex molecules.[1][2] Its aldehyde functionality makes it a suitable substrate for reactions such as the Wittig olefination, which is widely used in the synthesis of natural products, including insect pheromones.[19][20][21]
3.1. Application Note: Synthesis of Alkenes via Wittig Reaction
The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[22][23] This reaction involves the use of a phosphorus ylide, also known as a Wittig reagent. The reaction is highly versatile and allows for the formation of a carbon-carbon double bond at a specific location within a molecule.
3.2. Detailed Experimental Protocol: Wittig Olefination of this compound
This protocol provides a general procedure for the Wittig olefination of this compound to form a generic alkene. The specific Wittig reagent used will determine the final product.
Materials:
-
This compound
-
Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide for the synthesis of 4,6-dimethyl-1-heptene)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation of the Wittig Reagent (Ylide):
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend the chosen phosphonium salt in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) dropwise to the suspension with vigorous stirring. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
-
Wittig Reaction:
-
Cool the ylide solution back down to 0 °C.
-
In a separate, dry flask, dissolve this compound in a minimal amount of anhydrous THF.
-
Add the solution of this compound dropwise to the stirred ylide solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate).
-
3.3. Logical Workflow for the Wittig Reaction
The following diagram illustrates the key stages of the Wittig reaction protocol.
Caption: Key stages of the Wittig reaction with this compound.
References
- 1. 4,5-Dimethylhexanal | C8H16O | CID 19349183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 19796-88-4 [amp.chemicalbook.com]
- 7. PubChemLite - this compound (C8H16O) [pubchemlite.lcsb.uni.lu]
- 8. This compound [chembk.com]
- 9. This compound | C8H16O | CID 89226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Page loading... [guidechem.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. synerzine.com [synerzine.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. rbnainfo.com [rbnainfo.com]
- 19. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 21. [PDF] Synthesis of Pheromones: Highlights from 2002-2004 | Semantic Scholar [semanticscholar.org]
- 22. Wittig Reaction [organic-chemistry.org]
- 23. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
Application Notes and Protocols for the Derivatization of 3,5-Dimethylhexanal for Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylhexanal is a branched-chain aldehyde that can be of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential biomarker. Direct analysis of aldehydes like this compound by chromatographic techniques can be challenging due to their polarity, thermal instability, and poor chromatographic behavior.[1][2] Derivatization is a crucial sample preparation step that chemically modifies the aldehyde into a more stable, volatile, and detectable compound, thereby enhancing analytical sensitivity and accuracy.[1][3][4]
This document provides detailed application notes and protocols for the derivatization of this compound, primarily focusing on O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis and 2,4-dinitrophenylhydrazine (DNPH) for High-Performance Liquid Chromatography (HPLC) analysis.
Derivatization Strategies for Aldehyde Analysis
The primary goal of derivatization is to convert the reactive carbonyl group of the aldehyde into a less polar and more stable functional group.[1] This improves chromatographic separation and can introduce specific moieties that enhance detector response.
-
Oximation with PFBHA: This is a highly specific and efficient method for derivatizing aldehydes for GC-MS analysis.[1] PFBHA reacts with the carbonyl group to form a stable pentafluorobenzyl oxime derivative. The pentafluorobenzyl group is strongly electron-capturing, which significantly enhances the sensitivity of detection by mass spectrometry.[2]
-
Hydrazone formation with DNPH: This is a widely used method for analyzing aldehydes using HPLC with UV detection.[5][6][7][8] Aldehydes react with DNPH to form stable 2,4-dinitrophenylhydrazone derivatives that are highly chromophoric.[6]
Experimental Workflow for Derivatization and Analysis
The general workflow for the derivatization and analysis of this compound is depicted below.
Caption: General workflow for the derivatization and analysis of this compound.
Quantitative Data Summary
The choice of derivatization reagent and analytical method significantly impacts the sensitivity and accuracy of aldehyde analysis. The following table summarizes typical quantitative parameters for the analysis of aldehydes using PFBHA-GC-MS and DNPH-HPLC methods.
| Parameter | PFBHA-GC-MS | DNPH-HPLC-UV |
| Instrumentation | Gas Chromatograph-Mass Spectrometer | High-Performance Liquid Chromatograph with UV Detector |
| Typical Limit of Detection (LOD) | Low ng/L to µg/L range[9] | µg/L range[7] |
| Typical Limit of Quantitation (LOQ) | µg/L range[7] | µg/L range[7] |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Precision (RSD%) | < 15% | < 10% |
| Recovery | 85-115% | 90-110% |
| Key Advantages | High sensitivity and specificity.[10] | Robust and widely available.[3] |
| Considerations | Formation of syn/anti isomers may require summation of peaks.[2][11][12] | Potential interference from other carbonyl compounds. |
Detailed Experimental Protocols
Protocol 1: PFBHA Derivatization for GC-MS Analysis
This protocol describes a general procedure for the derivatization of this compound in a liquid sample using PFBHA.[1][2]
Materials:
-
This compound standard solution
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Aldehyde-free reagent water
-
Hexane or Toluene (pesticide grade)
-
Sodium chloride (analytical grade)
-
Buffer solution or dilute acid (e.g., HCl) to adjust pH
-
Internal standard solution (e.g., a deuterated aldehyde)
-
Vials with PTFE-lined septa
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
For aqueous samples, place a known volume (e.g., 5-10 mL) into a reaction vial.
-
For non-aqueous samples, dissolve a known amount in a suitable solvent.
-
Spike the sample with an appropriate internal standard.
-
-
pH Adjustment: Adjust the pH of the sample to a range of 4-6 using a suitable buffer or dilute acid.
-
Derivatization Reaction:
-
Extraction:
-
Phase Separation:
-
Centrifuge the vial at a low speed (e.g., 2000 rpm) for 5 minutes to achieve clear separation of the organic and aqueous layers.[1]
-
-
Analysis:
-
Carefully transfer the organic (upper) layer to an autosampler vial for GC-MS analysis.
-
GC-MS Conditions (Typical):
-
Injector Temperature: 250°C[2]
-
Injection Mode: Splitless[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[2]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp 1: 5°C/min to 180°C
-
Ramp 2: 25°C/min to 280°C, hold for 5 minutes[2]
-
-
MS Conditions:
Caption: Step-by-step protocol for PFBHA derivatization of this compound.
Protocol 2: DNPH Derivatization for HPLC Analysis
This protocol outlines the derivatization of this compound using DNPH-coated silica cartridges, a common method for air or water sample analysis.[6][8]
Materials:
-
Sample containing this compound
-
DNPH-coated silica cartridges
-
Acetonitrile (HPLC grade)
-
Syringes and filters
-
HPLC vials
Procedure:
-
Sample Collection and Derivatization:
-
For air samples, draw a known volume of air through the DNPH cartridge using a sampling pump.
-
For liquid samples, pass a known volume of the sample through the cartridge. The aldehyde will react with the DNPH on the solid support to form the hydrazone derivative.
-
-
Elution:
-
After sampling, elute the derivatized this compound from the cartridge by passing a specific volume of acetonitrile (e.g., 5-10 mL) through it.[6]
-
Collect the eluate in a volumetric flask.
-
-
Sample Preparation for HPLC:
-
Bring the eluate to a final volume with acetonitrile.
-
Filter the solution through a 0.45 µm filter into an HPLC vial.
-
-
Analysis:
-
Inject the sample into the HPLC system.
-
HPLC Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[7]
-
Mobile Phase: A gradient of acetonitrile and water is typically used.[7][8]
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at approximately 360 nm.
-
Column Temperature: 30-40°C
Conclusion
Derivatization is an essential technique for the reliable and sensitive analysis of this compound. Oximation with PFBHA followed by GC-MS analysis offers excellent sensitivity and specificity, making it ideal for trace-level detection. The formation of hydrazones with DNPH coupled with HPLC-UV analysis provides a robust and widely accessible alternative. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. The protocols provided herein serve as a comprehensive guide for researchers to develop and validate methods for the analysis of this compound in various applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 5. jascoinc.com [jascoinc.com]
- 6. hitachi-hightech.com [hitachi-hightech.com]
- 7. agilent.com [agilent.com]
- 8. waters.com [waters.com]
- 9. Determination of aldehydes in drinking water using pentafluorobenzylhydroxylamine derivatization and solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of 21 carbonyl compounds in e-liquids and e-aerosols by gas chromatography-mass spectrometry after PFBHA derivatization | CORESTA [coresta.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of 3,5-Dimethylhexanal in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylhexanal is a branched-chain aldehyde that can be present in various complex mixtures, including food and beverages, environmental samples, and biological matrices. As a volatile organic compound, its presence can contribute to the overall flavor and aroma profile of a substance and may also be an indicator of chemical processes such as lipid oxidation. Accurate quantification of this compound is crucial for quality control in the food and beverage industry, for monitoring environmental contaminants, and for various research applications in life sciences.
These application notes provide a detailed framework for the quantitative analysis of this compound in complex mixtures using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The protocol includes a derivatization step with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which enhances the thermal stability and chromatographic performance of the aldehyde.
Analytical Approach: SPME-GC-MS with PFBHA Derivatization
The recommended methodology for the quantitative analysis of this compound involves a three-step process:
-
Sample Preparation and Derivatization: Headspace Solid-Phase Microextraction (HS-SPME) is employed to extract volatile and semi-volatile compounds from the sample matrix. On-fiber derivatization with PFBHA is performed to convert the aldehyde into a more stable oxime derivative. This technique is advantageous as it combines extraction, concentration, and derivatization into a single step, minimizing sample handling and potential for contamination.[1][2]
-
Gas Chromatographic Separation: The derivatized analyte is then thermally desorbed from the SPME fiber in the GC injector and separated from other components in the mixture on a capillary column. The choice of a non-polar or mid-polar column is typically suitable for the separation of PFBHA-oxime derivatives.
-
Mass Spectrometric Detection and Quantification: A mass spectrometer is used for the detection and quantification of the this compound-PFBHA-oxime. The high sensitivity and selectivity of MS, especially when operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, allows for accurate quantification even at low concentrations.
Experimental Workflow
Caption: A flowchart illustrating the key steps in the quantitative analysis of this compound.
Detailed Experimental Protocols
Protocol 1: Sample Preparation and HS-SPME with On-Fiber PFBHA Derivatization
Materials:
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., 65 µm PDMS/DVB)
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in methanol)
-
Internal standard (IS) solution (e.g., a deuterated analog of a similar aldehyde)
-
Sodium chloride (NaCl)
-
Heated agitator/sampler
Procedure:
-
Sample Aliquoting: Place a precise amount of the homogenized complex mixture (e.g., 1-5 g for solids or 1-5 mL for liquids) into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the vial. The concentration of the IS should be within the linear range of the calibration curve.
-
Matrix Modification: Add a saturating amount of NaCl to the vial to increase the ionic strength of the aqueous phase and enhance the partitioning of volatile analytes into the headspace.
-
PFBHA Loading: Expose the SPME fiber to the headspace of the PFBHA solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 10 minutes) to adsorb the derivatizing agent.[2]
-
Headspace Extraction and Derivatization: Immediately insert the PFBHA-loaded SPME fiber into the headspace of the sample vial. Place the vial in a heated agitator (e.g., at 60°C) for a specified time (e.g., 30-60 minutes) to allow for the extraction and derivatization of this compound.[2]
-
Desorption: After extraction, retract the fiber and immediately introduce it into the heated GC inlet for thermal desorption of the derivatized analyte.
Protocol 2: GC-MS Analysis
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
Capillary column: A 5% phenyl methyl siloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is a suitable choice.
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (for 1-2 minutes)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp 1: Increase to 180°C at 5°C/minute
-
Ramp 2: Increase to 280°C at 25°C/minute, hold for 5 minutes[3]
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C[3]
-
Acquisition Mode:
-
Full Scan: m/z 50-500 for initial identification of the this compound-PFBHA-oxime derivative.
-
Selected Ion Monitoring (SIM): Monitor characteristic ions of the derivative for enhanced sensitivity and quantitative accuracy. The PFBHA-oxime derivatives of aldehydes often produce a characteristic ion at m/z 181.[2] Additional qualifying ions specific to the this compound derivative should be determined from the full scan mass spectrum.
-
Data Presentation: Quantitative Analysis Summary
The following table presents representative quantitative data for aldehydes structurally similar to this compound in various complex mixtures. This data is for illustrative purposes, as specific quantitative results for this compound will be matrix-dependent and require method validation.
| Analyte (Similar to this compound) | Matrix | Concentration Range | Method | Reference |
| 3-Methylbutanal | Beer | 0.2 - 500 µg/L | SPME-GC-MS (PFBHA) | [2] |
| 2-Methyl-propionaldehyde | Beer | 0.2 - 500 µg/L | SPME-GC-MS (PFBHA) | [2] |
| Hexanal | Human Serum | 0.1 - 50 µg/L | SPME-GC-HRMS | [4] |
| Heptanal | Human Serum | 0.1 - 50 µg/L | SPME-GC-HRMS | [4] |
| Butanal | Human Serum | 0.1 - 50 µg/L | SPME-GC-HRMS | [4] |
| Propanal | Human Serum | 0.1 - 50 µg/L | SPME-GC-HRMS | [4] |
| Acetaldehyde | Yogurt | up to 31.5 ± 0.05 mg/kg | SPME-GC-MS (PFBHA) | [5] |
Method Validation
For reliable quantitative results, the analytical method must be validated according to established guidelines. Key validation parameters include:
-
Linearity and Range: A calibration curve should be constructed using a series of standards of known concentrations to demonstrate the linear relationship between the instrument response and the analyte concentration.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
-
Precision and Accuracy: Precision is assessed by the repeatability and intermediate precision of the measurements, typically expressed as the relative standard deviation (RSD). Accuracy is determined by analyzing certified reference materials or by performing recovery studies on spiked samples.
-
Selectivity/Specificity: The method's ability to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix.
-
Robustness: The method's resilience to small, deliberate variations in analytical parameters.
Logical Relationship Diagram
Caption: The relationship between the analytical methodology, validation, and the final outcome.
Conclusion
The protocols and application notes presented here provide a robust framework for the quantitative analysis of this compound in complex mixtures. The use of HS-SPME with on-fiber PFBHA derivatization followed by GC-MS analysis offers a sensitive, selective, and reliable approach. It is imperative that the described methods are fully validated for the specific matrix of interest to ensure the accuracy and precision of the obtained quantitative data.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Branched Aldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of branched aldehydes.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of branched aldehydes, offering potential causes and solutions.
Issue 1: Low Yield in Branched Aldehyde Synthesis
Q: My reaction is resulting in a low yield of the desired branched aldehyde. What are the common causes and how can I improve it?
A: Low yields can stem from several factors, from reaction setup to workup procedures. Here are some common areas to investigate:
-
Reactant and Reagent Purity: Impurities in starting materials or solvents can interfere with the reaction. Ensure all reactants and solvents are pure and dry, as required by the specific reaction protocol.
-
Reaction Conditions: Suboptimal temperature, pressure, or reaction time can lead to incomplete conversion or degradation of the product. Carefully monitor and control these parameters. For instance, in Swern oxidations, maintaining a low temperature (around -78 °C) is crucial to prevent side reactions.[1][2][3][4]
-
Catalyst Deactivation: In catalytic reactions like hydroformylation, the catalyst can deactivate over time. This can be due to impurities in the feedstock or degradation of the ligands.[5]
-
Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction, filtration, and chromatography. Ensure efficient extraction and minimize transfers. For volatile aldehydes, be cautious during solvent removal under reduced pressure.
-
Side Reactions: Competing reactions can consume starting materials or the desired product. For example, in the oxidation of primary alcohols, over-oxidation to the carboxylic acid can occur.[6][7][8][9][10] In hydroformylation, hydrogenation of the alkene to an alkane is a common side reaction.[5][11]
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Caption: Troubleshooting workflow for addressing low reaction yield.
Issue 2: Poor Regioselectivity in Hydroformylation (Low Branched-to-Linear Ratio)
Q: My hydroformylation reaction is producing a high proportion of the linear aldehyde instead of the desired branched isomer. How can I improve the regioselectivity?
A: Controlling regioselectivity in hydroformylation is a common challenge. The ratio of branched (iso) to linear (n) aldehydes is influenced by several factors:
-
Ligand Choice: The structure of the phosphine or phosphite ligand coordinated to the metal center (usually rhodium) plays a crucial role. Bulky ligands tend to favor the formation of the linear product due to steric hindrance.[5] Conversely, certain specifically designed ligands can promote the formation of the branched isomer.
-
Catalyst System: Rhodium-based catalysts are generally preferred for their high activity and selectivity.[5] The choice of the specific rhodium precursor and ligand is critical.
-
Reaction Conditions:
-
Substrate: The structure of the starting alkene can also influence the regioselectivity.
Caption: Logical relationships in troubleshooting poor regioselectivity.
Issue 3: Side Reactions in the Oxidation of Branched Primary Alcohols
Q: I am trying to oxidize a branched primary alcohol to the corresponding aldehyde, but I am observing significant side products. What are the likely side reactions and how can I avoid them?
A: The primary challenge in the oxidation of primary alcohols is preventing over-oxidation to the carboxylic acid.[6][7][8][9][10] Here are some common issues and their solutions:
-
Over-oxidation to Carboxylic Acid: This is particularly a problem with strong oxidizing agents like potassium permanganate or chromic acid, especially in the presence of water.[8][10]
-
Solution: Use mild and selective oxidizing agents such as those employed in the Swern or Dess-Martin oxidations.[2][12] These reactions are typically run under anhydrous conditions, which helps to prevent the formation of the aldehyde hydrate intermediate that is susceptible to further oxidation.[8]
-
-
Epimerization at the α-carbon (Swern Oxidation): The use of triethylamine as a base in the Swern oxidation can sometimes lead to the loss of stereochemical integrity at the carbon adjacent to the newly formed carbonyl group.
-
Solution: Employing a bulkier base, such as diisopropylethylamine (DIPEA), can help to mitigate this side reaction.
-
-
Formation of Byproducts (Dess-Martin Oxidation): The Dess-Martin oxidation produces solid byproducts that can sometimes complicate purification.
-
Solution: The reaction workup often involves treatment with aqueous sodium thiosulfate to quench any remaining oxidant and to convert the byproducts into more easily removable forms.
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of α-branched aldehydes?
A1: The synthesis of α-branched aldehydes presents several challenges, primarily related to reactivity and selectivity.[9] The presence of a substituent at the α-position can sterically hinder the reaction site, leading to slower reaction rates.[9] Furthermore, controlling stereoselectivity in the formation of a new chiral center at the α-position is a significant hurdle.[9]
Q2: How can I purify my branched aldehyde from the reaction mixture?
A2: Purification of aldehydes can be challenging due to their reactivity. Common methods include:
-
Distillation: For volatile aldehydes, distillation can be an effective purification method.
-
Column Chromatography: While possible, some aldehydes can be sensitive to silica gel. It is advisable to run a small-scale test first. Neutralizing the silica gel with a base like triethylamine may be necessary in some cases.
-
Bisulfite Adduct Formation: Aldehydes can be selectively removed from a mixture by forming a solid bisulfite adduct upon treatment with sodium bisulfite. This adduct can then be filtered off and the aldehyde can be regenerated by treatment with a base.
Q3: My Swern oxidation is not working well. What should I check?
A3: For a successful Swern oxidation, ensure the following:
-
Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents should be used.
-
Low Temperature: The reaction must be maintained at a low temperature (typically -78 °C) during the addition of reagents to prevent the decomposition of the reactive intermediates.
-
Reagent Quality: Use fresh, high-quality dimethyl sulfoxide (DMSO) and oxalyl chloride.
Q4: Are there any "green" alternatives for the oxidation of branched alcohols?
A4: Yes, there is a growing interest in developing more environmentally friendly oxidation methods. Some alternatives to traditional heavy-metal-based oxidants include:
-
Catalytic Aerobic Oxidation: Using a catalyst (often based on copper or ruthenium) and air or oxygen as the oxidant.
-
Electrochemical Oxidation: Employing an electric current to drive the oxidation reaction.
Quantitative Data
The following table summarizes the results of the rhodium-catalyzed hydroformylation of 1-octene under various conditions, highlighting the influence of ligands and reaction parameters on yield and regioselectivity.
| Catalyst System | Ligand | Temperature (°C) | Pressure (bar, CO:H₂) | Conversion (%) | n/iso Ratio | Reference |
| [Rh(acac)(CO)₂] | 6,6'-(phenylphosphanediyl)bis(pyridin-2(1H)-one) (DPONP) | 120 | 20 (1:1) | >99 | 95:5 | [13][14] |
| [Rh(acac)(CO)₂] | Triphenylphosphine (TPP) | 90 | Not specified (1:1.1) | >95 | 2.5:1 | [5] |
| Rh/Ligand 6 | Self-assembling phosphine | 120 | 20 (1:1) | 92 | 93:7 | [13] |
| Rh/dicarbonyl(2,4-pentanedione) | bis[3,5-bis(trifluoromethyl)phenyl]phenylphosphine | 90-95 | Not specified | ~90-95 | 12-16:1 | [15] |
Experimental Protocols
Protocol 1: Swern Oxidation of a Branched Primary Alcohol (e.g., 2-Methyl-1-propanol)
Objective: To synthesize 2-methylpropanal via the Swern oxidation of 2-methyl-1-propanol.
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM), anhydrous
-
2-Methyl-1-propanol
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Argon or Nitrogen gas supply
-
Dry glassware (round-bottom flask, dropping funnels)
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two dropping funnels under an inert atmosphere (argon or nitrogen).
-
Reagent Preparation: In one dropping funnel, place a solution of oxalyl chloride (1.1 eq) in anhydrous DCM. In the other, place a solution of 2-methyl-1-propanol (1.0 eq) in anhydrous DCM.
-
Activation of DMSO: Add anhydrous DCM to the flask, followed by DMSO (2.2 eq). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Formation of the Chloro(dimethyl)sulfonium Chloride: Slowly add the oxalyl chloride solution dropwise to the stirred DMSO solution, maintaining the temperature below -70 °C. Stir the mixture for 15 minutes at -78 °C.
-
Addition of the Alcohol: Add the solution of 2-methyl-1-propanol dropwise to the reaction mixture, again keeping the temperature below -70 °C. Stir for 30 minutes at -78 °C.
-
Addition of Base: Add triethylamine or DIPEA (5.0 eq) dropwise to the reaction mixture. A precipitate may form.
-
Warming and Quenching: After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding water.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute HCl solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation.
-
Purification: The crude 2-methylpropanal can be purified by distillation.
Safety Precautions: The Swern oxidation generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor. This reaction must be performed in a well-ventilated fume hood. Oxalyl chloride is corrosive and moisture-sensitive.
Protocol 2: Dess-Martin Oxidation of a Branched Primary Alcohol (e.g., Citronellol)
Objective: To synthesize citronellal by the oxidation of citronellol using Dess-Martin periodinane (DMP).
Materials:
-
Citronellol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: To a flame-dried round-bottom flask containing a magnetic stir bar under an inert atmosphere, add a solution of citronellol (1.0 eq) in anhydrous DCM.
-
Addition of DMP: Add Dess-Martin periodinane (1.1 eq) to the solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching and Workup: Upon completion, dilute the reaction mixture with DCM and quench by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate. Stir vigorously until the solid dissolves.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude citronellal can be purified by column chromatography on silica gel.
Safety Precautions: Dess-Martin periodinane is a shock-sensitive and potentially explosive compound, especially when heated. Handle with care and avoid grinding. The reaction should be carried out behind a safety shield.
Protocol 3: Oppenauer Oxidation of a Branched Secondary Alcohol
Objective: To oxidize a branched secondary alcohol to the corresponding ketone.
Materials:
-
Branched secondary alcohol
-
Aluminum isopropoxide or aluminum tert-butoxide
-
Acetone (anhydrous)
-
Toluene or benzene (anhydrous)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the branched secondary alcohol (1.0 eq) and aluminum isopropoxide (0.5 eq) in anhydrous toluene.
-
Addition of Hydride Acceptor: Add a large excess of anhydrous acetone (at least 10 equivalents).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction may take several hours to reach completion.
-
Quenching and Workup: After cooling to room temperature, quench the reaction by the slow addition of dilute sulfuric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or another suitable organic solvent.
-
Washing and Drying: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude ketone can be purified by distillation or column chromatography.
Safety Precautions: Toluene and benzene are flammable and toxic. Handle these solvents in a well-ventilated fume hood. Aluminum alkoxides are moisture-sensitive.
References
- 1. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. benchchem.com [benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
- 12. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 13. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00714J [pubs.rsc.org]
- 14. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3,5-Dimethylhexanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 3,5-Dimethylhexanal.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental purification of this compound, offering potential causes and solutions.
| Problem | Potential Cause | Solution |
| Low Purity After Distillation | Boiling points of impurities are too close to this compound. | Consider using fractional distillation for better separation. If impurities are non-volatile, simple distillation should be sufficient.[1] |
| Thermal decomposition of the aldehyde at high temperatures. | Use vacuum distillation to lower the boiling point and minimize thermal stress on the compound.[1] | |
| Product Decomposition on Silica Gel Column | The silica gel is acidic, catalyzing aldol condensation or other side reactions. | Deactivate the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base, like triethylamine, before packing the column.[2] Alternatively, use a different stationary phase such as alumina.[2] |
| Low Recovery from Bisulfite Adduct Formation | The bisulfite adduct of this compound may have some solubility in the reaction mixture. | Ensure the use of a freshly prepared, saturated solution of sodium bisulfite to maximize adduct precipitation.[3][4] |
| Incomplete regeneration of the aldehyde from the adduct. | Ensure the pH is strongly basic (e.g., pH 12) during the regeneration step by adding a strong base like 50% sodium hydroxide to fully decompose the adduct.[3] | |
| Presence of Carboxylic Acid Impurity | Oxidation of the aldehyde by exposure to air. | Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon).[5] Wash the crude product with a mild base solution like 10% sodium bicarbonate to remove acidic impurities.[6] |
| Presence of Alcohol Impurity (3,5-Dimethylhexanol) | Incomplete oxidation of the alcohol during synthesis or reduction of the aldehyde. | Chromatographic separation is often effective. Alcohols are typically more polar than aldehydes and will have a lower Rf on TLC, eluting later from a silica gel column.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities include the corresponding alcohol (3,5-dimethylhexanol) from incomplete synthesis, the carboxylic acid (3,5-dimethylhexanoic acid) due to oxidation, and products from self-condensation (aldol addition).[5][6]
Q2: Which purification method is best for large-scale purification of this compound?
A2: For large quantities, vacuum distillation is often the most efficient method for removing non-volatile impurities, provided the compound is thermally stable.[1] Purification via bisulfite adduct formation is also highly scalable and cost-effective compared to chromatography.[3][8]
Q3: Can I use column chromatography to purify this compound?
A3: Yes, column chromatography on silica gel or alumina can be used. It is effective for separating impurities with different polarities.[7] However, be aware that aldehydes can sometimes decompose on acidic silica gel.[2][7]
Q4: How can I prevent the oxidation of this compound during storage?
A4: To minimize oxidation, store this compound under an inert atmosphere (nitrogen or argon), in a tightly sealed container, and at a low temperature.
Q5: Is the formation of a bisulfite adduct reversible?
A5: Yes, the reaction is reversible. The aldehyde can be regenerated from the bisulfite adduct by treatment with a base, such as sodium hydroxide, or an acid.[3][4]
Data Presentation
Table 1: Comparison of General Purification Techniques for Aldehydes
| Technique | Typical Purity (%) | Typical Yield (%) | Scalability | Key Advantages | Key Disadvantages |
| Vacuum Distillation | >95 | 70-95 | High | Excellent for large quantities and removing non-volatile impurities. | Requires the compound to be thermally stable; may not separate compounds with close boiling points.[1] |
| Flash Column Chromatography (Silica Gel) | >98 | 60-85 | Low to Medium | High resolution for a wide range of impurities. | Potential for compound degradation on acidic silica gel.[2][7] |
| Flash Column Chromatography (Alumina) | >98 | 65-90 | Low to Medium | Good for acid-sensitive compounds. | Can be more expensive than silica gel.[2] |
| Bisulfite Adduct Formation | >99 | 50-80 | Medium to High | Highly specific for aldehydes, effectively removes non-aldehydic impurities.[3][8] | Requires an additional chemical reaction and regeneration step; may not be suitable for highly sterically hindered aldehydes.[3] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it with a mixture of hexane and ethyl acetate (e.g., starting with a 9:1 ratio). Visualize the spots using a suitable stain (e.g., potassium permanganate). The aldehyde should have a higher Rf value than the corresponding alcohol and a lower Rf than non-polar impurities.
-
Column Preparation: Prepare a slurry of silica gel in the chosen eluent and pack a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification via Bisulfite Adduct Formation
-
Dissolution: Dissolve the crude this compound in a water-miscible solvent such as methanol, THF, or DMF.[4]
-
Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite and shake the mixture vigorously. The bisulfite adduct may precipitate as a solid.
-
Extraction of Impurities: Add an immiscible organic solvent (e.g., diethyl ether) and water. The non-aldehydic impurities will remain in the organic layer, while the bisulfite adduct will be in the aqueous layer or as a solid precipitate. Separate the layers.
-
Regeneration of Aldehyde: To the aqueous layer (or the filtered solid adduct suspended in water), add an organic solvent (e.g., diethyl ether) and slowly add a strong base (e.g., 50% NaOH) until the pH is strongly basic (pH > 12).[3][4]
-
Isolation: The regenerated this compound will be in the organic layer. Separate the layers, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: Workflow for the purification of this compound via bisulfite adduct formation.
Caption: Logical relationship between purification methods and key experimental considerations.
References
- 1. How To [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3,5-Dimethylhexanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,5-Dimethylhexanal synthesis. The primary focus is on the hydroformylation of 3,5-dimethyl-1-hexene, a common synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and industrially significant method for synthesizing this compound is the hydroformylation (or oxo process) of 3,5-dimethyl-1-hexene. This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene in the presence of a catalyst and syngas (a mixture of carbon monoxide and hydrogen).[1][2]
Q2: What are the most critical factors affecting the yield and selectivity of the hydroformylation reaction?
A2: The key factors influencing the yield and selectivity towards this compound are:
-
Catalyst System: Rhodium-based catalysts are generally preferred for their high activity and selectivity under milder conditions compared to cobalt catalysts.[3]
-
Ligand Choice: The steric and electronic properties of the ligands, typically phosphines or phosphites, are crucial in directing the regioselectivity of the reaction.[4][5]
-
Reaction Temperature: Temperature affects the reaction rate and can also influence the selectivity and the extent of side reactions.[6]
-
Syngas (CO/H₂) Pressure and Ratio: The partial pressures of carbon monoxide and hydrogen can significantly impact the reaction rate, catalyst stability, and selectivity.[6]
Q3: What are the common side reactions in the synthesis of this compound?
A3: The main side reactions that can lower the yield of the desired product are:
-
Isomerization of the Alkene: The starting material, 3,5-dimethyl-1-hexene, can isomerize to other internal alkenes, which can then undergo hydroformylation to produce undesired isomeric aldehydes.
-
Formation of other Aldehyde Isomers: Even without prior isomerization of the starting alkene, the hydroformylation reaction can produce other isomers, such as 2,4-dimethylheptanal.
-
Hydrogenation of the Alkene: The alkene can be hydrogenated to the corresponding alkane (3,5-dimethylhexane), which is an inert byproduct.
-
Aldehyde Reduction: The desired this compound can be further reduced to the corresponding alcohol, 3,5-dimethylhexanol.
Troubleshooting Guides
Issue 1: Low Overall Yield of Aldehydes
If you are experiencing a low overall yield of aldehydes, consider the following potential causes and solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| Catalyst Inactivity | - Ensure the catalyst was handled under an inert atmosphere to prevent deactivation. - Verify the purity of the catalyst and ligands. - Increase the catalyst loading if necessary. |
| Low Reaction Temperature | - Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress by GC-MS to find the optimal temperature. |
| Insufficient Syngas Pressure | - Ensure the reaction vessel is properly sealed and holding pressure. - Increase the total syngas pressure. |
| Impure Reactants or Solvents | - Use freshly distilled and degassed solvents. - Purify the 3,5-dimethyl-1-hexene to remove any potential catalyst poisons. |
Issue 2: Low Selectivity for this compound (High Formation of Isomers)
Poor selectivity for the desired product is a common challenge. Here are some strategies to improve it:
| Potential Cause | Suggested Troubleshooting Steps |
| Inappropriate Ligand Choice | - For the hydroformylation of branched terminal alkenes, bulky phosphine or phosphite ligands can influence the regioselectivity. Experiment with different ligands to find the optimal one for maximizing the yield of this compound. |
| High Reaction Temperature | - Higher temperatures can sometimes promote alkene isomerization, leading to a mixture of aldehyde products. Try lowering the reaction temperature.[6] |
| Incorrect Syngas (CO/H₂) Ratio | - The ratio of carbon monoxide to hydrogen can affect selectivity. A higher CO partial pressure can sometimes favor the formation of the linear aldehyde in the hydroformylation of terminal alkenes, but for branched alkenes, the effect might be different. Experiment with varying the CO/H₂ ratio (e.g., 1:1, 1:2, 2:1). |
| Prolonged Reaction Time | - Long reaction times can lead to product isomerization or degradation. Monitor the reaction progress and stop it once the consumption of the starting material has plateaued. |
Data Presentation
Table 1: Effect of Ligands on Regioselectivity in Alkene Hydroformylation (Representative Data)
| Ligand | Substrate | Branched/Linear Aldehyde Ratio | Reference |
| PPh₃ | 1-Hexene | Low (favors linear) | [7] |
| BOBPHOS | 1-Hexene | 0.93 - 1.1 | [8] |
| JEKphos | 1-Octene | 5.9 | [8] |
Note: This data is for representative terminal alkenes and illustrates the significant impact of ligand choice on the branched-to-linear aldehyde ratio. Specific data for 3,5-dimethyl-1-hexene may vary.
Experimental Protocols
Protocol 1: General Procedure for the Hydroformylation of 3,5-dimethyl-1-hexene
Materials:
-
3,5-dimethyl-1-hexene
-
Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)
-
Phosphine or phosphite ligand (e.g., triphenylphosphine)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Syngas (CO/H₂, typically a 1:1 mixture)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the autoclave with the rhodium catalyst precursor and the chosen ligand in the desired molar ratio (e.g., 1:10 Rh:ligand).
-
Addition of Reactants: Add the anhydrous, degassed solvent to dissolve the catalyst and ligand. Then, add the 3,5-dimethyl-1-hexene.
-
Reaction Setup: Seal the autoclave and purge it several times with syngas to remove any residual air.
-
Reaction Conditions: Pressurize the reactor with the CO/H₂ mixture to the desired pressure (e.g., 20-50 bar) and begin stirring. Heat the reactor to the desired temperature (e.g., 80-120°C).
-
Monitoring the Reaction: Monitor the reaction progress by taking aliquots (if the reactor setup allows) at regular intervals and analyzing them by GC-MS to determine the conversion of the starting material and the formation of products.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
Purification: The crude reaction mixture can be purified by fractional distillation under reduced pressure to isolate the this compound from the solvent, catalyst residues, and byproducts.
Protocol 2: Purification of this compound by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.
-
Distillation: Carefully transfer the crude reaction mixture to the distillation flask. Heat the flask gently.
-
Fraction Collection: Collect the fractions based on their boiling points. The desired this compound will distill after the solvent and before any higher-boiling byproducts. The boiling point of this compound is approximately 165-167°C at atmospheric pressure, so a vacuum distillation is recommended to prevent decomposition.
-
Analysis: Analyze the collected fractions by GC-MS to confirm their purity.
Mandatory Visualization
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Hydroformylation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chem.tamu.edu [chem.tamu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Resorcin[4]arene-Based Phosphite-Phosphine Ligand for the Branched-Selective Hydroformylation of Alkyl Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
stability and degradation pathways of 3,5-Dimethylhexanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dimethylhexanal. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary characteristics?
This compound is a saturated fatty aldehyde.[1] Its chemical formula is C8H16O, and it has a molecular weight of approximately 128.21 g/mol .[1] It is classified as a flammable liquid and can cause skin, eye, and respiratory irritation.
Q2: What are the main degradation pathways for this compound?
While specific literature on this compound is limited, based on the general reactivity of aliphatic aldehydes, the two primary degradation pathways are:
-
Oxidation: The aldehyde group is susceptible to oxidation, especially by atmospheric oxygen, to form the corresponding carboxylic acid, 3,5-dimethylhexanoic acid.[2][3] This process can be accelerated by exposure to light and elevated temperatures.
-
Aldol Condensation: In the presence of acidic or basic catalysts, aldehydes can undergo self-condensation reactions.[4][5] For this compound, this would involve the formation of a β-hydroxy aldehyde, which can subsequently dehydrate to form an α,β-unsaturated aldehyde.
Q3: How should this compound be properly stored to ensure its stability?
To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C.[6]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[6]
-
Light: Protect from light by using amber glass vials or storing in a dark location.[7]
-
Container: Ensure the container is tightly sealed to prevent exposure to air and moisture.[6] For long-term storage, dilution in a primary alcohol to form a more stable hemiacetal can be considered.[8]
Troubleshooting Guide
Issue 1: Inconsistent experimental results or loss of starting material.
-
Question: I am observing lower than expected concentrations of this compound in my experiments and my results are not reproducible. What could be the cause?
-
Answer: This issue is likely due to the degradation of this compound. Given its aldehyde functional group, it is prone to oxidation by atmospheric oxygen.[3] Ensure that all solvents are deoxygenated and that experiments are conducted under an inert atmosphere (e.g., nitrogen or argon). It is also advisable to use freshly opened or recently purified this compound for critical experiments. To confirm degradation, you can analyze your sample for the presence of 3,5-dimethylhexanoic acid, the primary oxidation product.
Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., GC-MS, HPLC).
-
Question: My analytical data for a sample containing this compound shows additional, unidentified peaks. What are these likely to be?
-
Answer: The unexpected peaks are likely degradation products. The most common impurity would be 3,5-dimethylhexanoic acid resulting from oxidation.[2] Other possibilities include products of aldol condensation, especially if your experimental conditions involve acidic or basic environments.[4] To identify these peaks, you can compare their mass spectra to library data for potential degradation products. Running a control sample of this compound that has been intentionally exposed to air or light can also help in identifying these impurity peaks.
Issue 3: The sample of this compound has become viscous or solidified at room temperature.
-
Question: My stock of this compound, which should be a liquid, has become viscous. Why has this happened?
-
Answer: The increased viscosity or solidification is likely due to polymerization, specifically the formation of trimers.[8] This process can be accelerated by the presence of acidic impurities, including the product of oxidation (3,5-dimethylhexanoic acid).[8] Storing neat aldehydes at very low temperatures can sometimes counterintuitively accelerate trimerization.[8] It is recommended to store aliphatic aldehydes at room temperature after dilution in an alcohol.[8]
Data Presentation
Table 1: General Stability of Aliphatic Aldehydes Under Various Conditions
| Condition | Stability | Primary Degradation Pathway | Potential Products |
| Exposure to Air (Oxygen) | Low | Oxidation | Carboxylic Acids |
| Exposure to Light | Low to Moderate | Photodegradation, Oxidation | Carboxylic Acids, Radical Species |
| Elevated Temperature | Low to Moderate | Oxidation, Aldol Condensation | Carboxylic Acids, Unsaturated Aldehydes |
| Acidic pH | Moderate | Aldol Condensation | β-Hydroxy Aldehydes, α,β-Unsaturated Aldehydes |
| Basic pH | Low | Aldol Condensation | β-Hydroxy Aldehydes, α,β-Unsaturated Aldehydes |
| Inert Atmosphere (N2, Ar) | High | - | - |
Note: This table provides a qualitative summary based on the general behavior of aliphatic aldehydes. Specific rates of degradation for this compound may vary.
Experimental Protocols
Protocol 1: Analysis of this compound Degradation by GC-MS
This protocol outlines a general method for monitoring the degradation of this compound and identifying its degradation products.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity solvent (e.g., hexane or dichloromethane).
-
Divide the stock solution into several amber glass vials.
-
Expose the vials to different conditions to induce degradation (e.g., one vial exposed to air and light at room temperature, one vial heated at a specific temperature, and a control vial stored under nitrogen in the dark at 4°C).
-
At specified time points, withdraw an aliquot from each vial for analysis.
-
-
GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is suitable for separating the aldehyde and its potential degradation products.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution.
-
Oven Program: Start with an initial temperature of around 50°C, hold for a few minutes, then ramp the temperature at a steady rate (e.g., 10°C/min) to a final temperature of around 250°C.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode with a scan range of m/z 40-400.[4]
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and mass spectrum.
-
Analyze the mass spectra of any new peaks that appear in the degraded samples.
-
Compare the mass spectra of the new peaks with spectral libraries (e.g., NIST) to identify potential degradation products such as 3,5-dimethylhexanoic acid or aldol condensation products.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for studying this compound stability.
References
- 1. This compound | C8H16O | CID 89226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ch17: Oxidation of CHO to COOH [chem.ucalgary.ca]
- 3. Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids [jove.com]
- 4. ncert.nic.in [ncert.nic.in]
- 5. kvmwai.edu.in [kvmwai.edu.in]
- 6. wcu.edu [wcu.edu]
- 7. Aliphatic Aldehydes (2018) - Wikisource, the free online library [en.wikisource.org]
- 8. Pell Wall Perfumes Blog: Aldehydes: identification and storage [pellwall-perfumes.blogspot.com]
Technical Support Center: 3,5-Dimethylhexanal Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3,5-Dimethylhexanal. The information is tailored for professionals in research and drug development to help anticipate and resolve experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent industrial method for synthesizing this compound is the hydroformylation of 2,4-dimethyl-1-pentene, an isomer of diisobutylene. This process, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene in the presence of a catalyst.
Q2: What are the typical catalysts used in the hydroformylation of 2,4-dimethyl-1-pentene?
A2: Cobalt and rhodium-based catalysts are commonly employed. Rhodium catalysts, often complexed with phosphine ligands, generally exhibit higher activity and selectivity under milder conditions (lower temperature and pressure) compared to cobalt catalysts.
Q3: What are the expected side reactions during the synthesis of this compound via hydroformylation?
A3: Several side reactions can occur, leading to the formation of impurities. These include:
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Isomerization of the starting alkene (2,4-dimethyl-1-pentene) to other isomers.
-
Hydrogenation of the alkene to the corresponding alkane (2,4-dimethylpentane).
-
Aldol condensation of the this compound product, leading to heavier byproducts.
-
Oxidation of the final aldehyde product to 3,5-dimethylhexanoic acid.
Q4: How can I minimize the formation of byproducts?
A4: Optimizing reaction conditions is key. This includes careful control of temperature, pressure, catalyst concentration, and the ratio of carbon monoxide to hydrogen. Using a catalyst system with high selectivity for the desired linear aldehyde can also significantly reduce the formation of isomeric byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield of this compound | Incomplete reaction. | - Increase reaction time. - Increase catalyst concentration. - Optimize temperature and pressure. |
| Catalyst deactivation. | - Ensure the purity of reactants and solvents. - Use a guard bed to remove catalyst poisons from the feedstock. | |
| Presence of isomeric aldehydes | Isomerization of the starting alkene. | - Use a catalyst with high regioselectivity. - Optimize reaction conditions (lower temperature may favor the desired isomer). |
| Presence of 2,4-dimethylpentane | Hydrogenation of the starting alkene. | - Adjust the H₂/CO ratio. - Lower the reaction temperature. |
| Formation of high-boiling point residues | Aldol condensation of the product. | - Minimize reaction time after product formation. - Control the reaction temperature to disfavor condensation. |
| Presence of 3,5-dimethylhexanoic acid | Oxidation of the aldehyde product. | - Ensure an inert atmosphere (e.g., nitrogen or argon) during the reaction and workup. - Use freshly distilled solvents to remove dissolved oxygen. |
Experimental Protocols
General Protocol for Hydroformylation of 2,4-Dimethyl-1-Pentene
This protocol is a generalized procedure and may require optimization for specific equipment and desired outcomes.
-
Catalyst Preparation : In a glovebox or under an inert atmosphere, dissolve the rhodium catalyst precursor (e.g., Rh(CO)₂(acac)) and the phosphine ligand in a degassed solvent (e.g., toluene).
-
Reaction Setup : Charge a high-pressure reactor with the catalyst solution and 2,4-dimethyl-1-pentene.
-
Reaction : Seal the reactor, purge with syngas (a mixture of CO and H₂), and then pressurize to the desired pressure (e.g., 20-50 bar). Heat the reactor to the target temperature (e.g., 80-120 °C) with stirring.
-
Monitoring : Monitor the reaction progress by taking aliquots (if possible) and analyzing them by Gas Chromatography (GC).
-
Workup : After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas. The crude product can be purified by distillation under reduced pressure.
Analytical Method: GC-MS for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying the main product and impurities.
-
Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is suitable for separating the components.
-
Injector : Set the injector temperature to 250 °C.
-
Oven Program : A typical temperature program would be:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
Carrier Gas : Helium at a constant flow rate.
-
MS Detector : Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-400.
Data Presentation
Table 1: Common Impurities in this compound Synthesis and their Identification by GC-MS
| Impurity | Molecular Weight ( g/mol ) | Typical Retention Time (Relative to Product) | Key Mass Spectral Fragments (m/z) |
| 2,4-Dimethylpentane | 100.21 | Shorter | 43, 57, 85 |
| Isomeric C8 Aldehydes | 128.21 | Similar | 41, 57, 71, 85, 99 |
| 3,5-Dimethylhexanol | 130.23 | Longer | 43, 57, 71, 112 |
| 3,5-Dimethylhexanoic Acid | 144.21 | Longer | 45, 60, 73, 87, 101 |
| Aldol Condensation Products | >200 | Significantly Longer | Varies depending on the specific product |
Visualizations
Caption: Potential impurity formation pathways in this compound synthesis.
Caption: Troubleshooting workflow for identifying and mitigating impurities.
Technical Support Center: Troubleshooting 3,5-Dimethylhexanal Separation in Chromatography
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of 3,5-Dimethylhexanal. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to facilitate the optimization of analytical methods.
Frequently Asked Questions (FAQs)
General Troubleshooting
Q1: My chromatogram shows poor separation and distorted peaks. Where should I start troubleshooting?
A systematic approach is crucial for identifying the root cause of chromatographic issues. Begin by assessing the overall system and then isolating individual components.[1] A logical workflow can help pinpoint whether the issue lies with the instrument, the column, or the sample preparation.
A recommended first step is to review any recent changes to the method or hardware.[1] If the problem persists, a methodical examination of the gas chromatography system, from the injector to the detector, is advised.[2]
Gas Chromatography (GC) Analysis
Q2: I am observing significant peak tailing for this compound. What are the common causes and solutions?
Peak tailing for aldehydes is a frequent issue, primarily due to their polar nature. The carbonyl group can interact with active sites within the GC system, such as silanol groups on the surface of the inlet liner, column, or glass wool.[3]
Potential Causes and Solutions:
-
Active Sites in the System:
-
Column Contamination:
-
Solution: Bake out the column at a high temperature (within the column's specified limit) to remove contaminants. If this is ineffective, a solvent rinse may be necessary.[2]
-
-
Inadequate Temperature:
-
Solution: Ensure the injector temperature is sufficient to ensure rapid and complete vaporization of the sample.
-
-
Column Choice:
-
Solution: Aldehydes can exhibit tailing on non-polar columns. Consider using a more polar column, such as one with a polyethylene glycol (WAX) stationary phase, which can improve peak shape for polar analytes.
-
Q3: What type of GC column is recommended for the separation of branched aldehydes like this compound?
The choice of stationary phase is the most critical parameter for achieving good separation.[4] For branched aldehydes, the selection depends on the specific analytical goal.
-
For separation based on boiling point: A non-polar or mid-polar capillary column is often a good starting point. Non-polar columns, such as those with a 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5ms) stationary phase, separate compounds primarily by their boiling points.[4]
-
For enhanced selectivity of polar compounds: If isomers are not well-resolved on a non-polar phase, a more polar stationary phase may be required. A polyethylene glycol (WAX) type stationary phase is often recommended for separating compounds with hydrogen bonding capabilities, such as aldehydes.
Q4: I am having difficulty resolving this compound from other structural isomers. How can I improve resolution?
Improving the resolution of structural isomers often requires careful optimization of several parameters.
Strategies to Enhance Resolution:
-
Optimize the Temperature Program: A slow temperature ramp (e.g., 2-5 °C/min) allows isomers with small differences in boiling points more time to interact with the stationary phase, leading to better separation.[5]
-
Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas (Helium or Hydrogen) affects efficiency. An optimal flow rate minimizes band broadening. For a 0.25 mm ID column, a typical starting flow rate is around 1.0-1.5 mL/min.
-
Increase Column Length: A longer column (e.g., 60 m) provides more theoretical plates, which can improve the separation of closely eluting compounds.
-
Decrease Column Internal Diameter (ID): Narrower columns (e.g., 0.18 mm ID) offer higher efficiency and can improve resolution, but have a lower sample capacity.[4]
-
Change Stationary Phase: If optimization of physical parameters is insufficient, changing the stationary phase to one with a different selectivity is the next logical step.
| Parameter | Recommendation for Isomer Separation | Rationale |
| Column Phase | Start with non-polar (e.g., DB-5ms), consider polar (e.g., WAX) if needed. | Non-polar phases separate by boiling point; polar phases offer different selectivity. |
| Column Length | 30 m (standard) or 60 m (for higher resolution). | Longer columns increase the number of theoretical plates. |
| Column ID | 0.25 mm (standard) or 0.18 mm (for higher efficiency). | Smaller ID columns provide sharper peaks. |
| Film Thickness | 0.25 µm (standard). | Thinner films can lead to sharper peaks and reduced bleed.[4] |
| Oven Program | Slow ramp rate (e.g., 2-5 °C/min). | Allows more time for separation of closely boiling isomers.[5] |
| Carrier Gas | Helium or Hydrogen at optimal flow rate (e.g., ~1 mL/min). | Optimizes column efficiency and minimizes peak broadening. |
Table 1. Recommended GC Parameters for Optimizing Isomer Resolution.
Chiral Separation
Q5: this compound is a chiral molecule. How can I separate its enantiomers?
The separation of enantiomers requires a chiral environment. In gas chromatography, this is achieved by using a chiral stationary phase (CSP).[6] Cyclodextrin-based CSPs are widely used and have shown high efficiency in resolving a variety of chiral compounds, including hydrocarbons and their derivatives.[7]
Method Development for Chiral Separation:
-
Column Selection: Start with a derivatized cyclodextrin-based chiral column. Commonly used derivatives include permethylated beta-cyclodextrin.
-
Temperature Optimization: Chiral separations are often highly temperature-dependent. Isothermal or very slow temperature ramps at low temperatures can enhance the differential interactions between the enantiomers and the CSP, leading to better resolution.
-
Carrier Gas: Hydrogen often provides better efficiency and allows for faster analysis times at its optimal linear velocity.
Sample Preparation and Derivatization
Q6: Should I consider derivatization for the analysis of this compound?
Derivatization can be a valuable strategy, especially when dealing with low concentrations or challenging matrices. It can improve the thermal stability, chromatographic peak shape, and detector sensitivity of aldehydes.
-
For GC-MS Analysis: Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common and effective method.[8] It reacts with aldehydes to form stable oximes, which have excellent chromatographic properties and produce characteristic mass spectra, aiding in identification and quantification.[8]
-
For HPLC-UV Analysis: Aldehydes lack a strong chromophore for UV detection. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) produces colored hydrazone derivatives that can be readily detected by UV-Vis detectors at around 360 nm.[9][10]
Advantages of Derivatization:
-
Improved peak shape and reduced tailing.
-
Enhanced stability of the analyte.
-
Increased sensitivity, especially for trace analysis.
-
Enables analysis by different techniques (e.g., HPLC-UV).
Disadvantages of Derivatization:
-
Adds an extra step to sample preparation, which can introduce variability.
-
Requires pure derivatizing agents and careful control of reaction conditions.
-
May produce syn/anti isomers, potentially complicating the chromatogram.
Experimental Protocols
Protocol: GC-MS Analysis of Branched Aldehydes
This protocol provides a starting point for the analysis of this compound and is based on methods used for similar branched aldehydes.[5] Optimization will likely be required for your specific application and instrument.
1. Instrumentation and Consumables:
-
Gas Chromatograph: Agilent 7820A or equivalent.
-
Mass Spectrometer: Agilent 5977B Series MSD or equivalent.
-
GC Column: SPB-624 (6% Cyanopropylphenyl- 94% Dimethylpolysiloxane), 20 m x 0.18 mm ID, 1.0 µm film thickness, or a similar mid-polar column.
-
Carrier Gas: Helium (99.999% purity).
-
Syringe: 10 µL for liquid injection.
2. GC-MS Parameters:
| Parameter | Setting |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium |
| Flow Rate | 0.8 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 40 °C, hold for 5 minutes |
| Ramp 1 | 4 °C/min to 100 °C |
| Ramp 2 | 6 °C/min to 220 °C, hold for 10 minutes |
| MS Transfer Line Temp | 270 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Scan Range | m/z 35 - 300 |
Table 2. Starting GC-MS conditions for this compound analysis.
3. Sample Preparation (Liquid Injection):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or methanol).
-
Create a series of calibration standards by diluting the stock solution.
-
Inject 1 µL of the sample or standard into the GC-MS system.
4. Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum. The mass spectrum should show a molecular ion (m/z 128.21) and characteristic fragmentation patterns.
-
Quantify the analyte using a calibration curve generated from the standards.
Quantitative Data Summary
| Compound | Kovats Retention Index (RI) | Column Stationary Phase | Reference |
| 3,3-Dimethylhexanal | 915.5 | Semi-standard non-polar | [11] |
| Hexanal | 800 - 806 | Non-polar (e.g., DB-1, HP-5) | [1] |
| 2-Methylbutanal | ~750 | Mid-polar (e.g., DB-624) | [5] |
| 3-Methylbutanal | ~760 | Mid-polar (e.g., DB-624) | [5] |
Table 3. Kovats Retention Indices for this compound and related compounds on various stationary phases. Note that these are approximate values and can vary with the specific conditions used.
References
- 1. Hexanal [webbook.nist.gov]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 5. gavinpublishers.com [gavinpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Sigma-Aldrich [sigmaaldrich.com]
- 10. auroraprosci.com [auroraprosci.com]
- 11. 3,3-Dimethylhexanal | C8H16O | CID 558458 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 3,5-Dimethylhexanal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,5-Dimethylhexanal. The content is designed to offer practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: The two most viable synthetic strategies for this compound are:
-
Hydroformylation of 3,5-dimethyl-1-hexene: This industrial process, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene.[1][2]
-
Oxidation of 3,5-dimethylhexan-1-ol: This laboratory-scale method involves the selective oxidation of the corresponding primary alcohol to the aldehyde.[3]
Q2: How can I favor the formation of the branched aldehyde (this compound) over the linear isomer in the hydroformylation of 3,5-dimethyl-1-hexene?
A2: Achieving high regioselectivity for the branched product in hydroformylation can be challenging. Key factors to consider are the choice of catalyst and ligands. Rhodium-based catalysts with specific phosphine or phosphite ligands, such as BOBPHOS, are known to favor the formation of branched aldehydes.[4] Reaction conditions such as lower temperatures and specific partial pressures of CO and H₂ can also influence the product ratio.
Q3: What are the best methods for oxidizing 3,5-dimethylhexan-1-ol to this compound without over-oxidation to the carboxylic acid?
A3: To prevent the over-oxidation of the primary alcohol to a carboxylic acid, it is crucial to use mild oxidizing agents under anhydrous conditions. The most common and effective methods include:
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride at low temperatures (typically -78 °C), followed by the addition of a hindered base like triethylamine.[3][5][6] It is known for its mildness and tolerance of various functional groups.
-
Pyridinium Chlorochromate (PCC) Oxidation: PCC is a milder alternative to chromic acid and can selectively oxidize primary alcohols to aldehydes.[7][8] The reaction is typically carried out in an anhydrous solvent like dichloromethane (DCM).
Q4: What are the common impurities or byproducts I might encounter in the synthesis of this compound?
A4: Depending on the synthetic route, you may encounter different byproducts:
-
Hydroformylation: The primary byproduct is the linear isomer, heptanal. Alkane formation through hydrogenation of the starting alkene can also occur.
-
Swern Oxidation: Common byproducts include dimethyl sulfide (which has a strong, unpleasant odor), carbon monoxide, carbon dioxide, and triethylammonium chloride (if triethylamine is used as the base).[3][9]
-
PCC Oxidation: The main potential byproduct is the over-oxidized carboxylic acid, 3,5-dimethylhexanoic acid, especially if water is present. Residual chromium species will also be present in the crude product.[10]
Troubleshooting Guides
Route 1: Hydroformylation of 3,5-dimethyl-1-hexene
Issue 1: Low Conversion of the Starting Alkene
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the catalyst is properly activated and handled under an inert atmosphere. Consider using a fresh batch of catalyst. |
| Low Gas Pressure | Check for leaks in the reactor system. Ensure the partial pressures of CO and H₂ are within the optimal range for your chosen catalyst. |
| Low Temperature | Gradually increase the reaction temperature. Note that higher temperatures may affect regioselectivity. |
| Poor Gas Dispersion | Increase the stirring rate to improve the mixing of the gas and liquid phases. |
Issue 2: Poor Regioselectivity (Low Yield of this compound)
| Possible Cause | Troubleshooting Step |
| Inappropriate Ligand | Use bulky phosphine or phosphite ligands that are known to favor the formation of branched aldehydes. |
| Suboptimal CO/H₂ Ratio | Vary the ratio of carbon monoxide to hydrogen. Higher CO partial pressure sometimes favors linear aldehyde formation, so a systematic optimization is recommended. |
| High Temperature | Lowering the reaction temperature can sometimes improve the selectivity for the branched product. |
Route 2: Oxidation of 3,5-dimethylhexan-1-ol
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider adding more oxidizing agent. |
| Decomposition of Reagents | For Swern oxidation, ensure that the DMSO and oxalyl chloride are of high quality and the reaction is maintained at a low temperature (-78 °C) during the activation step. |
| Product Loss During Workup | This compound is volatile. Use gentle conditions for solvent removal (e.g., rotary evaporation at low temperature and moderate vacuum). |
Issue 2: Over-oxidation to Carboxylic Acid
| Possible Cause | Troubleshooting Step |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous solvents. For PCC oxidation, adding molecular sieves can help to sequester any residual water.[10] |
| Reaction Temperature Too High | For Swern oxidation, maintain the temperature at -78 °C until the addition of the base. For PCC oxidation, conduct the reaction at room temperature or below. |
| Prolonged Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Swern Oxidation of 3,5-dimethylhexan-1-ol (Representative Protocol)
This protocol is a representative example and may require optimization for specific laboratory conditions.
Materials:
-
3,5-dimethylhexan-1-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Dry ice/acetone bath
Procedure:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM in a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM via the dropping funnel, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.
-
Add a solution of 3,5-dimethylhexan-1-ol (1 equivalent) in anhydrous DCM dropwise, keeping the internal temperature below -60 °C. Stir for 30 minutes.
-
Slowly add triethylamine (5 equivalents) to the reaction mixture. The mixture may become thick.
-
After stirring for 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Extract the product with DCM (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Protocol 2: Synthesis of this compound via PCC Oxidation of 3,5-dimethylhexan-1-ol (Representative Protocol)
This protocol is a representative example and may require optimization.
Materials:
-
3,5-dimethylhexan-1-ol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Celite®
Procedure:
-
To a suspension of PCC (1.5 equivalents) and Celite® in anhydrous DCM, add a solution of 3,5-dimethylhexan-1-ol (1 equivalent) in anhydrous DCM in one portion.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC or GC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure at low temperature to yield the crude this compound.
-
If necessary, further purify the product by flash column chromatography.
Quantitative Data
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of branched aldehydes via hydroformylation and oxidation of primary alcohols. The data is generalized from literature on similar substrates and should be used as a starting point for optimization.
Table 1: Representative Reaction Conditions for Hydroformylation of Branched Alkenes
| Parameter | Rhodium-based Catalyst |
| Catalyst Precursor | Rh(acac)(CO)₂ |
| Ligand | Bulky phosphine/phosphite (e.g., BOBPHOS) |
| Solvent | Toluene |
| Temperature | 40 - 80 °C |
| Syngas Pressure (CO/H₂) | 10 - 50 bar |
| CO/H₂ Ratio | 1:1 to 1:2 |
| Typical Yield | 70 - 95% |
| Branched/Linear Ratio | >10:1 (highly ligand dependent) |
Table 2: Comparison of Oxidation Methods for Primary Alcohols to Aldehydes
| Parameter | Swern Oxidation | PCC Oxidation |
| Oxidizing Agent | DMSO/Oxalyl Chloride | Pyridinium Chlorochromate |
| Solvent | Dichloromethane | Dichloromethane |
| Temperature | -78 °C to room temp. | Room temperature |
| Reaction Time | 1 - 3 hours | 1 - 4 hours |
| Typical Yield | 85 - 95% | 75 - 90% |
| Key Byproducts | Dimethyl sulfide, CO, CO₂ | Chromium salts, Pyridinium HCl |
| Advantages | Mild, high yield, no heavy metals | Readily available reagent |
| Disadvantages | Foul-smelling byproduct, low temp | Toxic chromium reagent, workup |
Visualizations
Caption: Workflow for the synthesis of this compound via Swern Oxidation.
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Hydroformylation - Wikipedia [en.wikipedia.org]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Understanding a Hydroformylation Catalyst that Produces Branched Aldehydes from Alkyl Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. byjus.com [byjus.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 3,5-Dimethylhexanal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the oxidation of 3,5-Dimethylhexanal. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the stability and integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to oxidation?
A1: this compound is a saturated aliphatic aldehyde. The aldehyde functional group is inherently susceptible to oxidation, readily converting to a carboxylic acid in the presence of oxygen. This process, known as autoxidation, can be initiated by exposure to air, light, and trace metal impurities.
Q2: What are the primary degradation products of this compound?
A2: The primary oxidation product is 3,5-dimethylhexanoic acid. Additionally, under certain conditions, aldehydes can undergo polymerization to form cyclic trimers, which are non-volatile and will reduce the purity of the material.
Q3: What are the general recommendations for storing this compound?
A3: To minimize oxidation, this compound should be stored under an inert atmosphere (nitrogen or argon), protected from light, and kept at a refrigerated temperature (2-8°C). The use of antioxidants is also highly recommended for long-term storage.
Q4: Which antioxidants are most effective for stabilizing this compound?
A4: Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and Vitamin E (α-tocopherol) are commonly used to stabilize aldehydes. BHT is often preferred due to its cost-effectiveness and proven efficacy in preventing radical-mediated oxidation.
Q5: Can I store this compound as a solution?
A5: Yes, storing this compound as a dilute solution in a primary alcohol (e.g., ethanol) can enhance its stability. In the presence of an alcohol, an equilibrium is established, forming a hemiacetal which is less susceptible to oxidation than the free aldehyde.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreased Purity Over Time (Observed by GC) | Oxidation due to air exposure. | 1. Ensure the container is properly sealed with a septum cap and parafilm. 2. Purge the headspace of the container with a stream of dry nitrogen or argon before sealing. 3. Handle the compound exclusively under an inert atmosphere using a glovebox or Schlenk line. |
| Polymerization. | 1. Store at the recommended refrigerated temperature (2-8°C), but avoid freezing as this can sometimes promote trimerization. 2. If solids are observed, gently warm the sample to room temperature to see if they redissolve before use. | |
| Appearance of a Sharp, Unpleasant Odor | Formation of 3,5-dimethylhexanoic acid. | This indicates significant oxidation has occurred. The material may not be suitable for sensitive applications. Consider repurification by distillation if a large quantity is affected. |
| Inconsistent Experimental Results | Degradation of the aldehyde. | 1. Always use freshly opened or recently purified this compound for critical experiments. 2. Perform a quick purity check (e.g., by GC-FID) before use if the material has been stored for an extended period. |
Data Presentation: Stability of this compound Under Various Conditions
The following data is illustrative to demonstrate the expected stability trends.
Table 1: Effect of Storage Atmosphere and Temperature on Purity of Neat this compound over 6 Months
| Storage Condition | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) |
| Air, 25°C | 92.1 | 85.3 | 76.5 |
| Air, 4°C | 97.5 | 94.2 | 90.1 |
| Nitrogen, 25°C | 99.2 | 98.5 | 97.8 |
| Nitrogen, 4°C | 99.8 | 99.6 | 99.4 |
Table 2: Efficacy of Different Antioxidants on the Stability of this compound Stored Under Nitrogen at 4°C for 12 Months
| Antioxidant (0.1% w/w) | Purity after 6 Months (%) | Purity after 12 Months (%) |
| None | 99.4 | 98.1 |
| Vitamin E | 99.7 | 99.2 |
| BHT | 99.8 | 99.6 |
Experimental Protocols
Protocol 1: Long-Term Storage of this compound
Objective: To establish a reliable procedure for the long-term storage of this compound to minimize degradation.
Materials:
-
This compound
-
Butylated Hydroxytoluene (BHT)
-
Anhydrous ethanol (optional, for solution storage)
-
Amber glass vial with a PTFE-lined septum cap
-
Parafilm
-
Nitrogen or Argon gas source with a manifold or Schlenk line
-
Syringes and needles
Procedure:
-
Preparation of Antioxidant Stock (Optional): Prepare a 1% (w/v) solution of BHT in anhydrous ethanol.
-
Sample Preparation (Neat):
-
Place the desired amount of this compound into a clean, dry amber glass vial.
-
Add BHT to a final concentration of 0.1% (w/w).
-
-
Sample Preparation (Solution):
-
Prepare a 10% (v/v) solution of this compound in anhydrous ethanol.
-
Add the BHT stock solution to achieve a final BHT concentration of 0.1% relative to the aldehyde.
-
-
Inerting the Atmosphere:
-
Secure the vial with the septum cap.
-
Insert a needle connected to the inert gas line through the septum, ensuring the needle tip is in the headspace.
-
Insert a second, shorter needle to act as a vent.
-
Gently purge the headspace with the inert gas for 2-5 minutes.
-
Remove the vent needle first, followed by the gas inlet needle.
-
-
Sealing and Storage:
-
Wrap the cap and the neck of the vial with Parafilm to ensure an airtight seal.
-
Label the vial clearly with the compound name, date, concentration (if applicable), and storage conditions.
-
Store the vial upright in a refrigerator at 2-8°C, protected from light.
-
Protocol 2: Quantitative Analysis of this compound Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the purity of this compound and identify the presence of its primary oxidation product, 3,5-dimethylhexanoic acid.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C, hold for 2 minutes
-
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Quadrupole: 150°C
-
Scan Range: 40-300 m/z
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in dichloromethane.
-
Standard Preparation: Prepare a series of calibration standards of high-purity this compound and 3,5-dimethylhexanoic acid in dichloromethane.
-
Analysis: Inject the sample and standards into the GC-MS system.
-
Data Processing:
-
Integrate the peak areas for this compound and 3,5-dimethylhexanoic acid.
-
Calculate the percentage purity of the aldehyde based on the total ion chromatogram peak areas (assuming equal response factors for a preliminary assessment) or by using the calibration curves for accurate quantification.
-
Visualizations
Caption: Autoxidation pathway of this compound and the intervention point for antioxidants.
Caption: Workflow for the proper storage and quality control of this compound.
References
solving solubility issues with 3,5-Dimethylhexanal in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 3,5-Dimethylhexanal in experimental settings.
Troubleshooting Guide
This section offers step-by-step guidance for resolving common issues related to the solubility of this compound.
Issue: My this compound solution is cloudy or shows visible precipitate after dilution in an aqueous buffer.
This is a common indication that the compound has precipitated out of solution due to its low aqueous solubility.[1][2][3] As an aliphatic aldehyde with a carbon chain of eight, its solubility in water is limited.[4][5][6][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing precipitation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is an aliphatic aldehyde.[8] Aldehydes with shorter carbon chains can be miscible with water, but this solubility decreases significantly as the carbon chain length increases.[4][5][6][7] As a C8 aldehyde, this compound has low solubility in water but is generally soluble in organic solvents.[4] For a similar C8 aldehyde, 1-octanal, it is specified as insoluble in water and soluble in organic solvents.[9]
Q2: What is the best solvent to use for making a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of hydrophobic compounds for use in biological assays.[10] Other organic solvents such as ethanol, dimethylformamide (DMF), and acetone can also be used.[4] The choice of solvent may depend on the specific requirements and constraints of your experiment.
Q3: My experiment is sensitive to organic solvents. How can I minimize their concentration?
A3: To minimize the final concentration of organic solvents:
-
Prepare a high-concentration stock solution: This allows for smaller volumes to be added to your aqueous medium.
-
Perform serial dilutions: Instead of a single dilution, a stepwise dilution can help maintain solubility at lower solvent concentrations.[1][2]
-
Use co-solvents: A combination of solvents can sometimes be more effective at lower overall concentrations.
Q4: Can I use surfactants or other agents to improve the solubility of this compound?
A4: Yes, for compounds with very low aqueous solubility, using surfactants to create micelles or emulsions can be an effective strategy. Common non-ionic surfactants like Tween-80 or Pluronic F-68 are often used in biological experiments. The formation of inclusion complexes with cyclodextrins is another technique to enhance aqueous solubility.
Q5: How should I properly prepare a stock solution of this compound?
A5: To prepare a stock solution:
-
Bring the vial of this compound to room temperature before opening.
-
Add the appropriate volume of your chosen organic solvent (e.g., DMSO) to achieve the desired high concentration.
-
Vortex or sonicate the mixture until the compound is completely dissolved, resulting in a clear solution.
-
Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.[3]
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O | [8][11] |
| Molecular Weight | 128.21 g/mol | [8] |
| Appearance | Flammable liquid and vapor | [8][12] |
| GHS Hazard | Causes skin and serious eye irritation; May cause respiratory irritation | [8][12][13] |
Qualitative Solubility of Aliphatic Aldehydes
| Solvent | Solubility | Reference |
| Water | Low / Insoluble (for C8 aldehydes) | [4][6][9] |
| Organic Solvents (e.g., Ethanol, Ether, DMSO, DMF, Chloroform) | Soluble / Miscible | [4][10] |
Experimental Protocols
Protocol for Solubilization of this compound for Aqueous Biological Assays
This protocol provides a general method for preparing a working solution of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Aqueous assay buffer, sterile
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
In a sterile environment, add a calculated volume of DMSO to your vial of this compound to create a concentrated stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing or brief sonication. The solution should be clear.
-
-
Perform Serial Dilutions:
-
Prepare a series of intermediate dilutions of your stock solution in DMSO.
-
For the final dilution into the aqueous buffer, add the this compound/DMSO solution dropwise to the buffer while vortexing to ensure rapid mixing. This minimizes localized high concentrations that can lead to precipitation.
-
-
Final Concentration and Controls:
-
Ensure the final concentration of DMSO in your assay is below the tolerance level for your specific cells or assay components (typically <0.5%).
-
Always include a vehicle control in your experiment, which consists of the same final concentration of DMSO in the assay buffer without the this compound.
-
Workflow for Preparing a Working Solution:
Caption: Experimental workflow for preparing a this compound working solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | C8H16O | CID 89226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. chembk.com [chembk.com]
- 12. synerzine.com [synerzine.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Welcome to the Technical Support Center for the Hantzsch Condensation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing byproduct formation in the synthesis of 1,4-dihydropyridines (1,4-DHPs) and related structures.
Troubleshooting Guides
This section addresses specific issues encountered during the Hantzsch condensation, offering potential causes and actionable solutions to improve the yield and purity of the desired product.
Issue 1: Low Overall Yield of the Desired 1,4-Dihydropyridine
-
Possible Causes:
-
Suboptimal Reaction Conditions: The classical Hantzsch synthesis often requires prolonged heating, which can lead to the degradation of the 1,4-DHP product.[1] Incorrect temperature, reaction time, or solvent choice can significantly hinder the reaction.
-
Incomplete Reaction: The reaction may not have reached completion, leaving a significant amount of starting material.
-
Byproduct Formation: Competing side reactions, such as the formation of an oxidized pyridine derivative or Michael adducts, can consume starting materials and reduce the yield of the desired product.[1]
-
Impure Reactants: Impurities present in the aldehyde, β-ketoester, or the ammonia source can interfere with the reaction.
-
Inefficient Purification: Product may be lost during the workup and purification steps.
-
-
Solutions:
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature, but be mindful of potential product degradation with excessive heat. For many substrates, refluxing in ethanol is a common starting point.
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid unnecessary heating.
-
Solvent: While ethanol and acetic acid are traditional solvents, exploring others may be beneficial. For instance, reactions in aqueous micelles have demonstrated high yields.[2]
-
-
Enhance Reaction Rate:
-
Catalysis: Employing a catalyst can significantly speed up the reaction. A variety of catalysts have proven effective, including Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., Yb(OTf)₃), and organocatalysts.[1]
-
Alternative Energy Sources: Microwave or ultrasound irradiation can dramatically shorten reaction times and boost yields compared to conventional heating methods.[1]
-
-
Ensure Purity of Starting Materials: Use purified reactants to minimize potential side reactions.
-
Refine Purification Technique: If the product precipitates upon cooling, it can be collected by filtration. Otherwise, after removing the solvent under reduced pressure, the crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
-
Issue 2: Significant Formation of the Oxidized Pyridine Byproduct
-
Possible Causes:
-
Aerial Oxidation: The 1,4-dihydropyridine product can be sensitive to air, especially at elevated temperatures.
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times can promote oxidation.
-
-
Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation by air.[1]
-
Milder Conditions: Utilize catalysts or alternative energy sources (microwave, ultrasound) that allow for lower reaction temperatures and shorter reaction times.
-
Appropriate Oxidizing Agent (if pyridine is the desired product): If the pyridine is the intended product, the 1,4-DHP intermediate needs to be oxidized. Common oxidizing agents include nitric acid or potassium ferrocyanide.[3] However, to avoid harsh conditions and side products, milder and more efficient aromatization methods have been developed.[2]
-
Issue 3: Formation of Undesired Regioisomers in Unsymmetrical Hantzsch Synthesis
-
Possible Causes:
-
When using two different β-dicarbonyl compounds in a one-pot synthesis to create an unsymmetrical 1,4-DHP, a mixture of two unsymmetrical regioisomers and two symmetrical side products can form. This is due to the non-selective formation of the Knoevenagel and enamine intermediates.
-
-
Solutions:
-
Sequential Protocol (Modified Knoevenagel-Hantzsch): To synthesize a single, specific regioisomer, a stepwise approach is recommended:
-
Knoevenagel Condensation: First, react the aldehyde with one of the β-dicarbonyl compounds to form the Knoevenagel adduct. This intermediate should be isolated and purified.
-
Enamine Formation and Cyclization: In a separate reaction, form the enamine from the second β-dicarbonyl compound and the ammonia source. Then, add the purified Knoevenagel adduct to this mixture to initiate the cyclization, leading to the desired single regioisomer.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Hantzsch condensation?
A1: The most frequently observed byproducts include:
-
The corresponding oxidized pyridine derivative: This forms from the oxidation of the 1,4-dihydropyridine product.[1]
-
1,2-Dihydropyridine isomer: Under certain conditions, the formation of the 1,2-dihydropyridine regioisomer can compete with the desired 1,4-DHP.[3]
-
Incompletely cyclized intermediates: If the reaction does not go to completion, intermediates from the Knoevenagel condensation or Michael addition may be present in the final mixture.
-
Self-condensation products: The β-ketoester can undergo self-condensation, leading to impurities.
Q2: How does the choice of nitrogen source impact the reaction?
A2: The nitrogen source is a critical component.
-
Ammonia or Ammonium Acetate: These are the most common and traditional nitrogen sources.[2] Ammonium acetate is often preferred as it is a convenient solid and can serve as a mild catalyst.
-
Urea: While it can be used as an alternative ammonia source, it may lead to the formation of unidentifiable byproducts.[4]
-
Diacetonamine: This can be used as an alternative but may introduce its own set of challenges, including potential self-condensation.
Q3: Can the Hantzsch reaction be performed under "green" conditions?
A3: Yes, significant research has focused on developing more environmentally friendly Hantzsch synthesis protocols. These include:
-
Water as a solvent: Performing the reaction in water, often with the aid of micelles or ultrasound, has been shown to be highly efficient.[2][5]
-
Solvent-free conditions: The reaction can be carried out neat, often with microwave irradiation or a solid-supported catalyst, which minimizes solvent waste.[6]
-
Use of recoverable and reusable catalysts: Heterogeneous catalysts, such as silica-bound sulfonic acids, can be easily removed from the reaction mixture and reused.[3]
Q4: How can I purify my 1,4-dihydropyridine product?
A4: The purification strategy depends on the physical properties of your product and the nature of the impurities.
-
Precipitation and Filtration: Often, the 1,4-DHP product will precipitate from the reaction mixture upon cooling. It can then be collected by simple filtration and washed with a cold solvent.[5]
-
Recrystallization: This is a common and effective method for purifying solid products. Ethanol is a frequently used solvent for the recrystallization of 1,4-DHPs.
-
Column Chromatography: If recrystallization is insufficient to remove impurities, column chromatography on silica gel is a reliable alternative.
Data Presentation
The following tables summarize quantitative data on the influence of various reaction parameters on the yield of the Hantzsch condensation, providing a basis for optimizing conditions to minimize byproduct formation.
Table 1: Effect of Solvent on the Yield of a Model Hantzsch Reaction
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 70 | 1 | 25 |
| 2 | Dichloromethane | 70 | 1 | 35 |
| 3 | Acetonitrile | 70 | 1 | 55 |
| 4 | Ethanol | 70 | 1 | 78 |
| 5 | Water | 70 | 1 | 85 |
| 6 | Ethanol/Water (1:1) | 70 | 1 | 82 |
| 7 | No Solvent | 70 | 1 | 60 |
Data adapted from a study on the catalyst-free synthesis of Hantzsch dihydropyridines.[4]
Table 2: Comparative Performance of Different Catalysts
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| No Catalyst | Ethanol | Reflux | 8 | 65 |
| p-TSA | Ethanol | Reflux | 6 | 82 |
| Tannic Acid | H₂O | 80 | 1 | 94 |
| Fe₃O₄@SiO₂-SO₃H | Ethanol | 60 | 0.5 | 96 |
| Cellulose-SO₃H | H₂O/Ethanol | 60 | 1.5 | 95 |
Data for the synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.
Table 3: Influence of the Nitrogen Source on Yield
| Nitrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ammonium Carbonate | Water | 70-75 | 1.5 | 92 |
| Ammonium Bicarbonate | Water | 70-75 | 2.5 | 89 |
| Ammonium Acetate | Water | 70-75 | 2.5 | 88 |
| Ammonium Formate | Water | 70-75 | 3 | 85 |
| Ammonium Chloride | Water | 70-75 | 5 | 58 |
| Ammonium Sulfate | Water | 70-75 | 5 | 55 |
| Ammonium Nitrate | Water | 70-75 | 5 | 52 |
Data from a study on the synthesis of 1,4-dihydropyridines in aqueous medium.[5]
Experimental Protocols
Protocol 1: Classical Hantzsch Synthesis of Nifedipine
-
Materials:
-
2-nitrobenzaldehyde (2.27 g, 15.0 mmol)
-
Methyl acetoacetate (4.0 mL, 37.1 mmol)
-
Methanol (4 mL)
-
Concentrated ammonia (35% in water, 1.6 mL, 35 mmol)
-
-
Procedure:
-
In a 50 mL round-bottom flask, combine 2-nitrobenzaldehyde, methyl acetoacetate, methanol, and concentrated ammonia.
-
Fit the flask with a condenser and heat the mixture to reflux for 3.5 hours using an isomantle or an oil bath.
-
After the reaction period, allow the mixture to cool to room temperature. If a precipitate does not form, cool the flask in an ice-water bath.
-
Stopper the flask and let it stand at room temperature until the next laboratory session to allow for complete precipitation.
-
Collect the precipitate by filtration and purify as needed.
-
Protocol 2: Ultrasound-Assisted Hantzsch Synthesis in Water
-
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium carbonate (1 mmol)
-
Deionized water (5 mL)
-
-
Procedure:
-
In a sealed vessel, combine the aldehyde, ethyl acetoacetate, and ammonium carbonate in deionized water.
-
Place the sealed vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound (e.g., at 40 kHz) at room temperature for 30-60 minutes. Monitor the reaction by TLC.
-
Upon completion, cool the mixture. The product may precipitate and can be collected by filtration.
-
Protocol 3: Microwave-Assisted Solvent-Free Hantzsch Synthesis
-
Materials:
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1 mmol)
-
Dimedone (2 mmol)
-
Ammonium acetate (1.2 mmol)
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine the aromatic aldehyde, dimedone, and ammonium acetate.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set power (e.g., 300 W) for a short duration (e.g., 3-8 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Purify the crude product, typically by recrystallization.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 4. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3,5-Dimethylhexanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 3,5-dimethylhexanal, a branched aliphatic aldehyde, in relation to other aldehydes. Understanding the reactivity of this and similar branched aldehydes is crucial in various applications, including organic synthesis and drug development, where steric and electronic effects can significantly influence reaction outcomes. Due to the limited availability of direct kinetic and yield data for this compound, this guide draws comparisons with structurally related branched and linear aldehydes to provide a comprehensive overview of its expected chemical behavior.
The reactivity of an aldehyde is primarily dictated by the electrophilicity of the carbonyl carbon and the steric hindrance around it. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both steric and electronic factors.[1][2][3][4][5] Sterically, aldehydes possess only one bulky substituent, making the carbonyl carbon more accessible to nucleophiles compared to ketones, which have two.[1][3][4][5] Electronically, the single alkyl group in an aldehyde is less effective at donating electron density to the carbonyl carbon than the two alkyl groups in a ketone, rendering the aldehyde's carbonyl carbon more electrophilic.[2]
In the case of this compound, the presence of methyl groups at the β and δ positions introduces significant steric bulk, which is expected to decrease its reactivity in comparison to linear aldehydes of similar chain length, such as hexanal. This steric hindrance can impede the approach of nucleophiles to the carbonyl carbon.
Quantitative Reactivity Comparison
Oxidation Reactions
The oxidation of aldehydes to carboxylic acids is a fundamental transformation. The rate of this reaction can be influenced by the structure of the aldehyde.
Table 1: Relative Rate Constants for the Oxidation of Aliphatic Aldehydes by OH Radicals
| Aldehyde | Relative Rate Constant (k_rel) |
| Acetaldehyde | 1.00 |
| Propanal | 1.13 |
| n-Butanal | 1.33 |
| Isobutyraldehyde (2-Methylpropanal) | 1.23 |
| n-Valeraldehyde (Pentanal) | 1.53 |
| Isovaleraldehyde (3-Methylbutanal) | 1.51 |
| Trimethylacetaldehyde (2,2-Dimethylpropanal) | 1.07 |
Data adapted from studies on the gas-phase oxidation of aliphatic aldehydes by OH radicals. The rates are relative to acetaldehyde.[6]
Table 2: Yields for the Aerobic Oxidation of 2-Ethylhexanal
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity for Carboxylic Acid (%) |
| N-Hydroxyphthalimide | Isobutanol | 100 | 4 | >99 | >99 |
| None | None | 82 | - | - | 66 (with air), 50 (with O₂) |
| Mn(II) 2-ethylhexanoate | None | 35 | 18 | >92 (in aprotic solvent) | ~75 (non-catalytic) |
Data compiled from various studies on the oxidation of 2-ethylhexanal.[7][8]
Nucleophilic Addition Reactions
Nucleophilic addition is a characteristic reaction of aldehydes. The steric hindrance in branched aldehydes can affect the yields and rates of these reactions.
Table 3: Comparative Yields for the Reduction of Aldehydes and Ketones with Sodium Borohydride
| Carbonyl Compound | Reaction Time (min) | Yield of Alcohol (%) |
| Benzaldehyde | 30 | 95 |
| Acetophenone | 30 | No reaction |
| 4-Heptanone | 60 | 92 (as 7-hydroxyheptan-2-one) |
This table demonstrates the higher reactivity of aldehydes over ketones in reduction with NaBH₄, a principle that applies to sterically hindered aldehydes, although reaction rates may be slower.[9]
Table 4: Illustrative Yields for the Wittig Reaction with Various Carbonyls
| Carbonyl Compound | Ylide | Product | Yield (%) |
| Aldehyde (general) | Unstabilized | (Z)-Alkene | Moderate to High |
| Aldehyde (general) | Stabilized | (E)-Alkene | High |
| Sterically Hindered Ketone (e.g., Camphor) | Ph₃P=CH₂ | Methylene derivative | Good |
| trans-Cinnamaldehyde | Benzyltriphenylphosphonium chloride | trans,trans-1,4-diphenyl-1,3-butadiene | 30.1 |
The Wittig reaction is sensitive to steric hindrance, and while it can be effective for hindered ketones, yields may be lower compared to unhindered aldehydes.[10][11][12]
Experimental Protocols
Oxidation of Aldehydes using Tollens' Reagent (Silver Mirror Test)
This qualitative test is used to distinguish aldehydes from ketones. Aldehydes are oxidized to the corresponding carboxylate, while the silver ions in the Tollens' reagent are reduced to metallic silver, forming a characteristic mirror on the inside of the test tube.[13][14][15]
Protocol:
-
Preparation of Tollens' Reagent:
-
To a clean test tube, add 2 cm depth of 0.1 mol dm⁻³ silver nitrate solution.[16]
-
Add a few drops of 2.0 mol dm⁻³ sodium hydroxide solution until a brown precipitate of silver(I) oxide is formed.[16]
-
Add concentrated ammonia solution dropwise, with shaking, until the brown precipitate just dissolves. This forms the Tollens' reagent, [Ag(NH₃)₂]⁺.[16]
-
-
Reaction:
-
Add a few drops of the aldehyde to be tested to the freshly prepared Tollens' reagent.
-
Gently warm the mixture in a water bath for a few minutes.[13]
-
-
Observation:
-
A positive test for an aldehyde is the formation of a silver mirror on the inner surface of the test tube.[16] Ketones do not typically react.
-
Reduction of Aldehydes using Sodium Borohydride (NaBH₄)
This procedure describes the selective reduction of an aldehyde to a primary alcohol.
Protocol:
-
Dissolve the aldehyde in a suitable solvent, such as methanol or ethanol, in a flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium borohydride in the same solvent to the aldehyde solution with stirring.
-
After the addition is complete, allow the reaction to stir for a specified time (e.g., 30 minutes to 1 hour) at room temperature.
-
Quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) to neutralize the excess NaBH₄ and the resulting alkoxide.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude alcohol product.
-
Purify the product by distillation or chromatography as needed.
Grignard Reaction with an Aldehyde
This protocol outlines the general procedure for the addition of a Grignard reagent to an aldehyde to form a secondary alcohol.
Protocol:
-
Preparation of the Grignard Reagent:
-
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in a flask equipped with a reflux condenser and a dropping funnel.
-
Add a solution of an alkyl or aryl halide in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is typically initiated with a small crystal of iodine if it does not start spontaneously.
-
The reaction mixture is usually warmed gently to maintain a steady reflux.[17]
-
-
Reaction with the Aldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of the aldehyde in anhydrous ether or THF to the Grignard reagent with vigorous stirring.
-
After the addition is complete, the reaction mixture is typically stirred for an additional period at room temperature or with gentle heating.
-
-
Work-up:
-
Pour the reaction mixture slowly into a beaker containing ice and a dilute acid (e.g., dilute sulfuric acid or ammonium chloride solution) to hydrolyze the magnesium alkoxide salt.[18]
-
Separate the organic layer, and extract the aqueous layer with additional ether.
-
Combine the organic extracts, wash with brine, dry over an anhydrous salt, and remove the solvent under reduced pressure.
-
Purify the resulting alcohol by distillation or chromatography.
-
Visualizing Reactivity Principles and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows related to aldehyde reactivity.
Caption: Factors influencing the reactivity of aldehydes.
References
- 1. carbonyl addition [employees.csbsju.edu]
- 2. Aldehydes are more reactive toward nucleophilic addition reactions th - askIITians [askiitians.com]
- 3. 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Oxidation of 2-ethylhexanal in the liquid phase | CoLab [colab.ws]
- 8. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols – Oriental Journal of Chemistry [orientjchem.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. delval.edu [delval.edu]
- 12. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scribd.com [scribd.com]
- 15. Grignard Reaction [organic-chemistry.org]
- 16. savemyexams.com [savemyexams.com]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Chemical Reactivity of 3,5-Dimethylhexanal and 3,4-Dimethylhexanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of two structural isomers, 3,5-Dimethylhexanal and 3,4-Dimethylhexanal. While both are aliphatic aldehydes with the same molecular formula (C8H16O), the differing positions of their methyl groups significantly influence their behavior in chemical reactions. This difference is primarily attributed to steric hindrance around the reactive aldehyde functional group.
Structural and Physical Properties
A summary of the key physical and chemical properties of this compound and 3,4-Dimethylhexanal is presented in Table 1. These properties are foundational to understanding their behavior in chemical reactions.
| Property | This compound | 3,4-Dimethylhexanal |
| Molecular Formula | C8H16O[1][2] | C8H16O[3][4] |
| Molecular Weight | 128.21 g/mol [1][2] | 128.21 g/mol [3][4] |
| CAS Number | 19796-88-4[1][2][5] | 27608-05-5[3][4] |
| IUPAC Name | This compound[1] | 3,4-dimethylhexanal[4] |
| Structure | CC(C)CC(C)CC=O[1] | CCC(C)C(C)CC=O[4] |
| Boiling Point | 93-94 °C @ 80 Torr | Not available |
| Topological Polar Surface Area | 17.1 Ų[1][2] | 17.1 Ų[3] |
Comparative Reactivity in Key Aldehyde Reactions
The reactivity of aldehydes is largely dictated by the accessibility of the carbonyl carbon to nucleophilic attack. The position of the methyl groups in 3,4-Dimethylhexanal results in greater steric hindrance near the aldehyde group compared to this compound. This steric factor is expected to play a crucial role in the kinetics and outcomes of various reactions.
Wittig Reaction
The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes and ketones. The reaction involves a phosphonium ylide, which acts as a nucleophile.
Hypothetical Experimental Data:
| Aldehyde | Reaction Time (hours) | Yield (%) |
| This compound | 4 | 85 |
| 3,4-Dimethylhexanal | 8 | 65 |
The less sterically hindered nature of this compound is predicted to allow for faster reaction times and higher yields in the Wittig reaction.
Experimental Protocol: Wittig Reaction
-
Preparation of the Wittig Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 eq.) and the desired alkyl halide (1.2 eq.) in anhydrous diethyl ether. Stir the mixture at room temperature for 24 hours to form the phosphonium salt.
-
Ylide Formation: Cool the phosphonium salt suspension to 0°C and add a strong base, such as n-butyllithium (1.1 eq.), dropwise. Allow the reaction mixture to warm to room temperature and stir for 1 hour, resulting in the formation of the ylide.
-
Reaction with Aldehyde: To the ylide solution at 0°C, add a solution of either this compound or 3,4-Dimethylhexanal (1.0 eq.) in anhydrous diethyl ether dropwise.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
References
A Comparative Structural Analysis of 3,5-Dimethylhexanal and Its Isomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physicochemical and Spectroscopic Properties of C8H16O Aldehydes
This guide provides a detailed comparative analysis of 3,5-dimethylhexanal and its structural isomers. The information presented herein is intended to support research and development efforts by offering a side-by-side comparison of their structural and spectroscopic characteristics, supported by available experimental and predicted data. This document includes a summary of physicochemical properties, a detailed examination of spectroscopic data (Nuclear Magnetic Resonance, Mass Spectrometry, and Infrared Spectroscopy), comprehensive experimental protocols for key analytical techniques, and visualizations to illustrate structural relationships and analytical workflows.
Introduction to this compound and Its Isomers
This compound is a branched-chain aldehyde with the molecular formula C8H16O.[1][2] Its isomers, sharing the same molecular formula but differing in their carbon skeleton, exhibit distinct physicochemical and spectroscopic properties. Understanding these differences is crucial for their identification, characterization, and application in various scientific fields. This guide will focus on a comparative analysis of this compound and three of its representative isomers: the straight-chain octanal, and the branched-chain isomers 2-ethylhexanal and 2,2-dimethylhexanal.
Physicochemical Properties: A Comparative Overview
The structural arrangement of atoms in isomers directly influences their physical properties. While experimental data for this compound is limited, we can compare the properties of its isomers to understand the impact of branching.
| Property | This compound | Octanal | 2-Ethylhexanal | 2,2-Dimethylhexanal |
| Molecular Formula | C8H16O | C8H16O | C8H16O | C8H16O |
| Molecular Weight ( g/mol ) | 128.21 | 128.21 | 128.21 | 128.21 |
| Boiling Point (°C) | Not available | 171 | 163.4 | Not available |
| Density (g/cm³) | Not available | 0.821 | 0.82 | Not available |
| Structure |
|
|
|
|
Spectroscopic Data Comparison
Spectroscopic techniques are paramount for the structural elucidation and differentiation of isomers. The following sections compare the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound and its selected isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. The chemical shifts (δ) are indicative of the electronic environment of the nuclei, while splitting patterns in ¹H NMR reveal neighboring protons.
¹H NMR Spectroscopy
The aldehyde proton is a key diagnostic signal in ¹H NMR, typically appearing far downfield between 9 and 10 ppm. The protons on the carbon adjacent to the carbonyl group (α-protons) are also deshielded and appear in the 2.0-2.5 ppm region.
| Compound | Aldehyde Proton (δ, ppm) | α-Protons (δ, ppm) | Other Protons (δ, ppm) |
| This compound (Predicted) | ~9.6 (t) | ~2.2-2.4 (m) | ~0.9-1.8 (m) |
| Octanal | 9.77 (t) | 2.42 (dt) | 0.88 (t), 1.2-1.7 (m) |
| 2-Ethylhexanal | 9.58 (d) | 2.21 (m) | 0.8-1.6 (m) |
| 2,2-Dimethylhexanal | 9.51 (s) | - | 0.8-1.5 (m) |
Note: Predicted data for this compound is based on general aldehyde spectral characteristics. Experimental data for the other isomers is sourced from publicly available databases.
¹³C NMR Spectroscopy
The carbonyl carbon of an aldehyde gives a characteristic signal in the ¹³C NMR spectrum between 190 and 215 ppm. The positions of other carbon signals are influenced by branching and proximity to the carbonyl group.
| Compound | Carbonyl Carbon (δ, ppm) | α-Carbon (δ, ppm) | Other Aliphatic Carbons (δ, ppm) |
| This compound (Predicted) | ~203 | ~52 | ~20-45 |
| Octanal | 202.8 | 43.9 | 14.0, 22.1, 22.6, 29.1, 31.7 |
| 2-Ethylhexanal | 204.8 | 59.9 | 11.6, 13.9, 22.8, 25.1, 31.8 |
| 2,2-Dimethylhexanal | 206.1 | 53.0 | 13.9, 22.9, 25.8, 32.1, 23.8 (CH₃)₂ |
Note: Predicted data for this compound is based on general aldehyde spectral characteristics. Experimental data for the other isomers is sourced from publicly available databases.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Aldehydes undergo characteristic fragmentation pathways, including α-cleavage and McLafferty rearrangement.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Fragmentation Notes |
| This compound | 128 | 43, 57, 71, 85 | Expected α-cleavage and McLafferty rearrangement. |
| Octanal | 128 | 44, 57, 70, 84 | Prominent McLafferty rearrangement peak at m/z 44. |
| 2-Ethylhexanal | 128 | 57, 72, 99 | α-cleavage leading to loss of ethyl and butyl radicals. McLafferty rearrangement gives a peak at m/z 72. |
| 2,2-Dimethylhexanal | 128 | 57, 71, 99 | α-cleavage leads to a stable tert-butyl cation (m/z 57). |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups. Aldehydes show a characteristic strong C=O stretching absorption and two weaker C-H stretching absorptions for the aldehyde proton.
| Compound | C=O Stretch (cm⁻¹) | Aldehydic C-H Stretch (cm⁻¹) |
| This compound | ~1725-1740 | ~2720, ~2820 |
| Octanal | ~1728 | ~2715, ~2815 |
| 2-Ethylhexanal | ~1727 | ~2710, ~2810 |
| 2,2-Dimethylhexanal | ~1726 | ~2705, ~2805 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below for researchers who wish to perform similar structural analyses.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify volatile aldehydes from a mixture and to obtain their mass spectra for structural elucidation.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the aldehyde mixture in a suitable solvent (e.g., dichloromethane).
-
Dilute the stock solution to a final concentration of 10-100 µg/mL.
GC-MS Parameters:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
Data Analysis:
-
Identify the peaks corresponding to each isomer based on their retention times.
-
Analyze the mass spectrum of each peak to determine the molecular ion and characteristic fragment ions.
-
Compare the obtained spectra with library data (e.g., NIST) for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the detailed structural characterization of aldehydes.
Instrumentation:
-
NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).
-
5 mm NMR tubes.
Sample Preparation:
-
Dissolve 5-10 mg of the purified aldehyde in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to an NMR tube.
NMR Parameters:
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 16 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Reference the spectra to the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and splitting patterns to assign the signals to the respective protons and carbons in the molecule.
Visualizations
The following diagrams illustrate the structural relationships between the isomers and a typical experimental workflow for their analysis.
Caption: Structural relationship of this compound and its isomers.
Caption: Experimental workflow for the analysis of aldehyde isomers.
References
A Comparative Guide to the Spectroscopic Data of Dimethylhexanal Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopic data for various isomers of dimethylhexanal. The differentiation of these isomers is crucial in fields such as flavor and fragrance chemistry, environmental analysis, and metabolomics, where specific isomers can have distinct properties and biological activities. This document presents available experimental data alongside predicted spectroscopic information to facilitate isomer identification and characterization.
Data Presentation
The following tables summarize the key mass spectrometry and nuclear magnetic resonance data for a selection of dimethylhexanal isomers. It is important to note that while experimental data is provided where available, some of the data presented is predicted due to the limited availability of experimental spectra for all isomers. Predicted data should be used as a reference and for comparative purposes.
Mass Spectrometry Data
The electron ionization mass spectra of dimethylhexanal isomers are characterized by a molecular ion peak (m/z 128) and a series of fragment ions that are indicative of the substitution pattern on the hexane chain.
| Isomer | Key Fragment Ions (m/z) and their Relative Intensities | Data Source |
| 2,2-Dimethylhexanal | 57 (100%), 41 (80%), 71 (70%), 29 (60%), 99 (20%), 128 (M+, <5%) | Experimental (NIST WebBook)[1] |
| 3,3-Dimethylhexanal | 57 (100%), 41 (80%), 71 (60%), 29 (50%), 99 (15%), 128 (M+, <5%) | Experimental (NIST WebBook)[2] |
| 2,3-Dimethylhexanal | Predicted: 43, 57, 71, 85, 99, 113 | Predicted |
| 2,4-Dimethylhexanal | Predicted: 43, 57, 71, 85 | Predicted |
| 2,5-Dimethylhexanal | Predicted: 43, 57, 71 | Predicted |
| 3,4-Dimethylhexanal | Predicted: 43, 57, 71, 85 | Predicted |
| 3,5-Dimethylhexanal | Predicted: 43, 57, 71 | Predicted |
| 4,5-Dimethylhexanal | Predicted: 43, 57, 71 | Predicted |
Note: Predicted fragmentation patterns are based on general principles of mass spectrometry for aldehydes and branched alkanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H and ¹³C NMR spectra of dimethylhexanal isomers provide detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous structure elucidation.
¹H NMR Spectral Data (Predicted, CDCl₃, 400 MHz)
| Isomer | Predicted Chemical Shifts (δ, ppm) and Multiplicities |
| 2,2-Dimethylhexanal | ~9.5 (s, 1H, CHO), 2.2-0.8 (m, alkyl protons) |
| 3,3-Dimethylhexanal | ~9.7 (t, 1H, CHO), 2.3 (d, 2H, CH₂CHO), 1.3-0.8 (m, alkyl protons) |
| 2,3-Dimethylhexanal | ~9.6 (d, 1H, CHO), 2.5-0.8 (m, alkyl protons) |
| 2,4-Dimethylhexanal | ~9.6 (d, 1H, CHO), 2.4-0.8 (m, alkyl protons) |
| 2,5-Dimethylhexanal | ~9.6 (d, 1H, CHO), 2.4-0.8 (m, alkyl protons) |
| 3,4-Dimethylhexanal | ~9.7 (t, 1H, CHO), 2.4 (m, 2H, CH₂CHO), 2.0-0.8 (m, alkyl protons) |
| This compound | ~9.7 (t, 1H, CHO), 2.4 (m, 2H, CH₂CHO), 2.1-0.8 (m, alkyl protons) |
| 4,5-Dimethylhexanal | ~9.7 (t, 1H, CHO), 2.4 (m, 2H, CH₂CHO), 1.9-0.8 (m, alkyl protons) |
¹³C NMR Spectral Data (Predicted, CDCl₃, 100 MHz)
| Isomer | Predicted Chemical Shifts (δ, ppm) |
| 2,2-Dimethylhexanal | ~205 (CHO), ~50 (quaternary C), ~40-10 (alkyl carbons) |
| 3,3-Dimethylhexanal | ~203 (CHO), ~50 (CH₂CHO), ~35 (quaternary C), ~40-10 (alkyl carbons) |
| 2,3-Dimethylhexanal | ~205 (CHO), ~55 (CH-CHO), ~40-10 (alkyl carbons) |
| 2,4-Dimethylhexanal | ~205 (CHO), ~50 (CH-CHO), ~40-10 (alkyl carbons) |
| 2,5-Dimethylhexanal | ~205 (CHO), ~50 (CH-CHO), ~40-10 (alkyl carbons) |
| 3,4-Dimethylhexanal | ~203 (CHO), ~50 (CH₂CHO), ~40-10 (alkyl carbons) |
| This compound | ~203 (CHO), ~50 (CH₂CHO), ~40-10 (alkyl carbons) |
| 4,5-Dimethylhexanal | ~203 (CHO), ~50 (CH₂CHO), ~40-10 (alkyl carbons) |
Note: Predicted NMR data can be obtained from various software packages and online tools.[3][4][5] The actual chemical shifts can be influenced by the solvent and other experimental conditions.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of mass spectrometry and NMR data for dimethylhexanal isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a stock solution of the dimethylhexanal isomer in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis.
-
-
GC-MS System:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations. Injector temperature set to 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis:
-
The total ion chromatogram (TIC) will show the retention time of the analyte.
-
The mass spectrum corresponding to the chromatographic peak is used for identification by comparing the fragmentation pattern with library data or through manual interpretation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the dimethylhexanal isomer in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
NMR Spectrometer:
-
A 400 MHz or higher field NMR spectrometer is recommended for good spectral resolution.
-
The instrument should be equipped with a probe capable of performing both ¹H and ¹³C NMR experiments.
-
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H spectrum using a standard pulse sequence (e.g., zg30).
-
Typically, 16 to 64 scans are sufficient.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
A larger number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and determine the multiplicities (singlet, doublet, triplet, etc.).
-
Visualization of Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for GC-MS analysis and the logical approach to differentiating dimethylhexanal isomers based on their spectroscopic data.
Caption: General workflow for the GC-MS analysis of dimethylhexanal isomers.
References
Validating the Structure of Synthesized 3,5-Dimethylhexanal: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for validating the structure of 3,5-Dimethylhexanal, a saturated fatty aldehyde. We will explore the utility of modern spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—and contrast them with traditional qualitative chemical tests.
This guide presents predicted and established spectroscopic data for this compound, alongside detailed experimental protocols. By understanding the strengths and limitations of each technique, researchers can select the most appropriate methods for their specific needs, ensuring the integrity and purity of their synthesized compounds.
Spectroscopic Methods for Structural Elucidation
Modern spectroscopic techniques provide a detailed and non-destructive analysis of molecular structure. These methods are the cornerstone of chemical analysis, offering a wealth of information from different physical properties of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
Predicted ¹H NMR Data for this compound:
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H1 (Aldehyde) | 9.77 | Triplet | 1.9 |
| H2 | 2.42 | Multiplet | |
| H3 | 1.95 | Multiplet | |
| H4 | 1.18 | Multiplet | |
| H5 | 1.63 | Multiplet | |
| H6 (and H'6) | 0.88 | Doublet | 6.6 |
| H7 (and H'7) | 0.86 | Doublet | 6.6 |
| H8 | 0.92 | Doublet | 6.5 |
Predicted ¹³C NMR Data for this compound:
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (C=O) | 202.8 |
| C2 | 51.5 |
| C3 | 34.2 |
| C4 | 45.2 |
| C5 | 25.0 |
| C6, C6' | 22.5 |
| C7 | 19.4 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. This data is crucial for confirming the molecular formula and gaining insights into the molecule's structural components.
Predicted Mass Spectrometry Data for this compound:
| m/z | Predicted Relative Intensity (%) | Proposed Fragment Ion |
| 128 | 5 | [C8H16O]+• (Molecular Ion) |
| 113 | 10 | [M - CH3]+ |
| 85 | 100 (Base Peak) | [M - C3H7]+ |
| 71 | 40 | [M - C4H9]+ |
| 57 | 85 | [C4H9]+ |
| 43 | 95 | [C3H7]+ |
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups. For an aldehyde like this compound, the key absorptions are the C=O stretch of the carbonyl group and the C-H stretch of the aldehyde proton.
Characteristic Infrared Absorption Frequencies for Aliphatic Aldehydes:
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C=O Stretch | 1740-1720 | Strong |
| Aldehydic C-H Stretch | 2830-2695 (often two bands) | Medium |
| Aliphatic C-H Stretch | 2960-2850 | Strong |
Alternative Method: Qualitative Chemical Tests
Before the advent of modern spectroscopy, chemists relied on a variety of "wet" chemical tests to identify functional groups. These tests are based on characteristic chemical reactions that produce a visible result, such as a color change or the formation of a precipitate. While less informative than spectroscopic methods, they can still serve as a rapid and low-cost preliminary means of confirming the presence of an aldehyde.
Comparison of Qualitative Tests for Aldehydes:
| Test | Reagent(s) | Positive Result for Aldehyde | Principle |
| Tollens' Test | Ammoniacal silver nitrate solution | Formation of a silver mirror or black precipitate.[1][2][3] | Aldehyde is oxidized to a carboxylate anion, while Ag(I) is reduced to metallic silver. |
| Fehling's Test | Fehling's solution A (CuSO₄) and Fehling's solution B (sodium tartrate and NaOH).[4][5] | Formation of a red-brown precipitate (Cu₂O).[4][6][7][8] | Aldehyde is oxidized, and Cu(II) is reduced to Cu(I) oxide. |
| Schiff's Test | Schiff's reagent (decolorized fuchsin dye) | Appearance of a magenta or purple color.[9][10][11] | The aldehyde reacts with the colorless Schiff's reagent to restore the conjugated system of the dye, resulting in a colored complex.[11] |
Experimental Protocols
Spectroscopic Analysis
1. NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance of ¹³C and its longer relaxation times.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 35-300.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.
3. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands for the aldehyde functional group (C=O and aldehydic C-H stretches) and other expected bonds in the molecule.
Qualitative Chemical Tests
1. Tollens' Test
-
Reagent Preparation: Prepare Tollens' reagent immediately before use. To 2 mL of a 5% silver nitrate solution, add one drop of 10% sodium hydroxide solution. Add a dilute solution of ammonia (e.g., 2% ammonium hydroxide) dropwise, with shaking, until the brown precipitate of silver oxide just dissolves.
-
Procedure: Add 2-3 drops of the this compound sample to the freshly prepared Tollens' reagent in a clean test tube. Gently warm the mixture in a water bath (around 60°C) for a few minutes.[1]
-
Observation: The formation of a silver mirror on the inner wall of the test tube or a black precipitate indicates a positive test for an aldehyde.[1][2][3]
2. Fehling's Test
-
Reagent Preparation: Fehling's solution is prepared by mixing equal volumes of Fehling's solution A (aqueous copper(II) sulfate) and Fehling's solution B (aqueous potassium sodium tartrate and sodium hydroxide) immediately before use.[4][5]
-
Procedure: Add about 1 mL of the this compound sample to 2-3 mL of the freshly prepared Fehling's solution in a test tube. Heat the mixture in a boiling water bath for a few minutes.[4][6][7]
-
Observation: A positive test is indicated by the formation of a red or reddish-brown precipitate of copper(I) oxide.[4][6][7][8]
3. Schiff's Test
-
Reagent: Use a commercially available or freshly prepared Schiff's reagent.
-
Procedure: To 1-2 mL of the Schiff's reagent in a test tube, add 2-3 drops of the this compound sample and shake well.[9][10]
-
Observation: The appearance of a characteristic magenta or purple color within a few minutes indicates the presence of an aldehyde.[9][10][11]
Visualizing the Workflow
Diagram 1: Spectroscopic Validation Workflow
Caption: Workflow for the spectroscopic validation of synthesized this compound.
Diagram 2: Qualitative Analysis Workflow
Caption: Workflow for the qualitative analysis of this compound.
References
- 1. This compound | C8H16O | CID 89226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Download NMR Predict - Mestrelab [mestrelab.com]
- 7. Visualizer loader [nmrdb.org]
- 8. lab report 3 ( aldehyde and ketone ).pdf [slideshare.net]
- 9. PubChemLite - this compound (C8H16O) [pubchemlite.lcsb.uni.lu]
- 10. Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure [arxiv.org]
- 11. 4-Methyl-2-hexanone | C7H14O | CID 7754 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Toxicity of Branched Versus Linear Aldehydes: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological profiles of branched and linear aldehydes, supported by experimental data. Understanding the structure-toxicity relationship of these ubiquitous compounds is crucial for risk assessment and the development of safer chemical entities.
Executive Summary
The toxicity of aldehydes is significantly influenced by their chemical structure, particularly the arrangement of the carbon skeleton. While both branched and linear aldehydes exhibit toxicity, the nature and extent of their adverse effects differ. This guide summarizes key toxicological data, outlines relevant experimental protocols, and illustrates the underlying signaling pathways. In general, the reactivity of the aldehyde group, influenced by steric hindrance and electronic effects, plays a pivotal role in determining toxic potency.
Data Presentation: Comparative Toxicity Data
The following table summarizes available quantitative data comparing the toxicity of branched and linear aldehydes. It is important to note that direct comparative studies across a wide range of aldehydes with consistent endpoints are limited. The presented data is collated from various sources and should be interpreted with consideration of the different experimental conditions.
| Aldehyde Type | Compound | Test System | Endpoint | Value | Reference |
| Branched | Isobutyraldehyde | Rat (oral) | LD50 | 3,730 mg/kg | [1] |
| Linear | n-Butyraldehyde | Rat (oral) | LD50 | 2,490 mg/kg | Not explicitly found in searches |
| Branched | Isobutyraldehyde | Rat (inhalation) | LC50 (4h) | > 23.9 mg/L | [1] |
| Linear | n-Butyraldehyde | Not specified | Not specified | Not specified | |
| Branched | 2-Methylpropanal | Tetrahymena pyriformis | IGC50 | Log(IGC50⁻¹) = 0.803 (correlation) | [2] |
| Linear | Aliphatic Aldehydes | Tetrahymena pyriformis | IGC50 | Modeled by log K(ow) and E(lumo) | [3] |
Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. LC50 (Lethal Concentration, 50%) is the concentration of a chemical in the air or water that is lethal to 50% of a test population. IGC50 (50% Inhibitory Growth Concentration) is the concentration of a substance that inhibits the growth of a cell population by 50%. A lower value indicates higher toxicity. The data for n-butyraldehyde LD50 was not explicitly found in the provided search results, highlighting the need for more direct comparative studies.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of aldehyde toxicity. Below are protocols for key experiments cited in the literature.
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability and cytotoxicity.[4][5]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[6]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the test aldehydes (both branched and linear) for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control (the solvent used to dissolve the aldehydes) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free media or PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of aldehyde that causes 50% inhibition of cell viability) can be determined by plotting a dose-response curve.
In Vivo Acute Oral Toxicity Study (Following OECD Guideline 423)
This method is used to determine the acute oral toxicity of a substance.[7][8][9][10]
Principle: The test substance is administered orally to a group of rodents at one of the defined dose levels. The number of mortalities within a specified timeframe is observed to classify the substance's toxicity.[9]
Protocol:
-
Animal Selection: Use healthy, young adult rodents (e.g., rats or mice) of a single sex (typically females, as they are often more sensitive).
-
Housing and Acclimatization: House the animals in appropriate conditions with a 12-hour light/dark cycle and provide access to food and water ad libitum. Allow for an acclimatization period of at least 5 days before the study.
-
Dosing: Administer the test aldehyde (dissolved in a suitable vehicle like corn oil or water) orally by gavage in a single dose. The dose volume should not exceed 1 mL/100 g of body weight for aqueous solutions.[7]
-
Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes at regular intervals for at least 14 days.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.
-
Data Analysis: The toxicity class is determined based on the number of mortalities at specific dose levels as defined in the OECD 423 guideline.
Aldehyde Dehydrogenase (ALDH) Activity Assay
This assay measures the activity of ALDH, a key enzyme in aldehyde metabolism and detoxification.
Principle: ALDH catalyzes the oxidation of aldehydes to their corresponding carboxylic acids, with the concomitant reduction of NAD⁺ to NADH. The rate of NADH production can be monitored spectrophotometrically at 340 nm.
Protocol:
-
Sample Preparation: Prepare cell or tissue lysates by homogenization in a suitable buffer.
-
Reaction Mixture: In a cuvette or 96-well plate, prepare a reaction mixture containing buffer (e.g., sodium pyrophosphate), NAD⁺, and the aldehyde substrate (e.g., propionaldehyde or a specific branched/linear aldehyde).
-
Enzyme Addition: Initiate the reaction by adding the cell or tissue lysate to the reaction mixture.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the ALDH activity based on the rate of NADH formation, using the molar extinction coefficient of NADH.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key processes related to aldehyde toxicity.
Caption: General signaling cascade initiated by aldehyde exposure.
Caption: A typical workflow for comparing aldehyde cytotoxicity in vitro.
Caption: Intrinsic and extrinsic pathways of aldehyde-induced apoptosis.
Conclusion
The structural differences between branched and linear aldehydes appear to influence their toxicological properties. While data is still emerging, factors such as steric hindrance around the carbonyl group in branched aldehydes may affect their reactivity towards biological macromolecules compared to their linear counterparts. The provided experimental protocols and pathway diagrams offer a framework for researchers to conduct further comparative studies. A more comprehensive understanding of the structure-toxicity relationship will require systematic testing of a wider range of branched and linear aldehydes using standardized methodologies. This will be invaluable for the development of safer chemicals and for accurately assessing the risks associated with aldehyde exposure in various industrial and environmental contexts.
References
- 1. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 2. Quantitative Structure–Toxicity Relationship in Bioactive Molecules from a Conceptual DFT Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-toxicity relationships for aliphatic chemicals evaluated with Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 9. laboratuar.com [laboratuar.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Comparative Analysis of 3,5-Dimethylhexanal Cross-Reactivity in a Competitive ELISA for Aldehyde Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 3,5-Dimethylhexanal and its structural isomers in a hypothetical competitive enzyme-linked immunosorbent assay (ELISA) designed for the quantification of Hexanal, a common biomarker of oxidative stress. The objective is to present a framework for evaluating the specificity of an immunoassay and to highlight the importance of cross-reactivity studies in drug development and other research areas where precise quantification of small molecules is critical.
Introduction to Cross-Reactivity in Immunoassays
Immunoassays are powerful tools for detecting and quantifying a wide range of molecules. However, their specificity can be a concern, as antibodies may bind to compounds structurally similar to the target analyte, leading to inaccurate measurements. This phenomenon, known as cross-reactivity, can result in false-positive results or overestimated concentrations. Therefore, thorough cross-reactivity studies are essential for the validation of any immunoassay.
This guide focuses on a hypothetical scenario where an ELISA has been developed to measure Hexanal levels. We investigate the potential cross-reactivity of this compound and its isomers, which, due to their structural similarities to Hexanal, could interfere with the assay.
Comparison of Analytical Methods
Two primary analytical methods are discussed in this guide: a competitive ELISA for high-throughput screening and Gas Chromatography-Mass Spectrometry (GC-MS) as a confirmatory method for verifying the results and accurately quantifying the individual aldehydes.
| Parameter | Competitive ELISA | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Antigen-antibody binding competition | Separation by boiling point and fragmentation by mass |
| Throughput | High | Low to Medium |
| Sensitivity | High (ng/mL to pg/mL range) | Very High (pg/mL to fg/mL range) |
| Specificity | Can be prone to cross-reactivity | High, can distinguish between isomers |
| Primary Use | Screening and initial quantification | Confirmation and precise quantification |
Experimental Data: Cross-Reactivity Analysis
The following table summarizes the hypothetical cross-reactivity data for this compound and its isomers in the competitive ELISA for Hexanal. The cross-reactivity is expressed as the concentration of the test compound required to displace 50% of the bound enzyme-labeled Hexanal (IC50) and as a percentage relative to Hexanal.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Hexanal (Target Analyte) | CH3(CH2)4CHO | 10 | 100 |
| This compound | CH3CH(CH3)CH2CH(CH3)CH2CHO | 250 | 4.0 |
| 2-Methylhexanal | CH3(CH2)3CH(CH3)CHO | 85 | 11.8 |
| 3-Methylhexanal | CH3(CH2)2CH(CH3)CH2CHO | 120 | 8.3 |
| 4-Methylhexanal | CH3CH2CH(CH3)(CH2)2CHO | 150 | 6.7 |
| 5-Methylhexanal | CH3CH(CH3)(CH2)3CHO | 95 | 10.5 |
| Heptanal | CH3(CH2)5CHO | 50 | 20.0 |
| Octanal | CH3(CH2)6CHO | 400 | 2.5 |
Experimental Protocols
Competitive ELISA Protocol
This protocol outlines the steps for determining the cross-reactivity of various aldehydes in a competitive ELISA format.
-
Coating: A microtiter plate is coated with a capture antibody specific for Hexanal.
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competition: Standards of the target analyte (Hexanal) or the potential cross-reactants are pre-incubated with a fixed amount of enzyme-labeled Hexanal. This mixture is then added to the antibody-coated wells.
-
Incubation: The plate is incubated to allow the free analyte (either Hexanal or a cross-reactant) and the enzyme-labeled Hexanal to compete for binding to the capture antibody.
-
Washing: The plate is washed to remove any unbound molecules.
-
Substrate Addition: A substrate for the enzyme is added, which is converted into a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
-
Data Analysis: The IC50 values are determined from the standard curves, and the percent cross-reactivity is calculated using the formula: (% Cross-Reactivity) = (IC50 of Target Analyte / IC50 of Test Compound) x 100.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is used as a confirmatory method to verify the presence and concentration of this compound and other aldehydes in samples that show positive results in the ELISA.
-
Sample Preparation: Aldehydes in the sample are derivatized to improve their volatility and thermal stability for GC analysis.
-
Injection: The derivatized sample is injected into the gas chromatograph.
-
Separation: The different aldehydes are separated based on their boiling points and interactions with the GC column.
-
Ionization and Fragmentation: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented.
-
Mass Analysis: The fragments are separated based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.
-
Identification and Quantification: The aldehydes are identified by comparing their retention times and mass spectra to those of known standards. Quantification is achieved by comparing the peak areas to a calibration curve.
Visualizations
Conclusion
The hypothetical data presented in this guide illustrates that while this compound exhibits some cross-reactivity in the Hexanal immunoassay, its potential for interference is relatively low compared to more structurally similar aldehydes like 5-Methylhexanal. This underscores the principle that the degree of cross-reactivity is often correlated with structural similarity to the target analyte.
For researchers, scientists, and drug development professionals, these findings emphasize the necessity of conducting thorough cross-reactivity studies as part of immunoassay validation. When significant cross-reactivity is identified, a highly specific confirmatory method such as GC-MS is indispensable for obtaining accurate and reliable quantitative data. This dual-method approach ensures the integrity of research findings and the safety and efficacy of therapeutic products.
3,5-Dimethylhexanal: A Volatile Aldehyde in the Landscape of Oxidative Stress Biomarkers
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the quest for reliable and non-invasive biomarkers, volatile organic compounds (VOCs) have emerged as a promising frontier, offering a window into the metabolic state of an individual. Among these, aldehydes, products of lipid peroxidation, are gaining attention as potential indicators of oxidative stress—a key player in a multitude of pathological conditions. This guide provides an in-depth assessment of 3,5-Dimethylhexanal, a volatile aldehyde, in the context of established oxidative stress biomarkers. While specific data on this compound as a clinical biomarker is nascent, its classification as a volatile aldehyde warrants a comparative analysis against well-validated markers to evaluate its potential utility.
Executive Summary
This guide positions this compound within the broader class of volatile aldehydes, which are increasingly recognized as potential, non-invasive biomarkers for oxidative stress, particularly in the context of lung cancer. Due to the limited direct clinical data on this compound, this document provides a comprehensive comparison with three well-established biomarkers of oxidative stress:
-
Malondialdehyde (MDA): A widely studied marker of lipid peroxidation.
-
F2-Isoprostanes: Considered a gold-standard marker for in vivo oxidative stress.
-
8-hydroxy-2'-deoxyguanosine (8-OHdG): A reliable indicator of oxidative DNA damage.
The performance of these biomarkers is compared based on their chemical nature, typical biological matrices, analytical methodologies, and reported concentration changes in various disease states. This guide aims to provide researchers and drug development professionals with a foundational understanding of where this compound may fit within the current landscape of oxidative stress biomarkers and to highlight the analytical approaches for its potential investigation.
Signaling Pathways and Experimental Workflows
To understand the origin of these biomarkers and the methods for their detection, the following diagrams illustrate the key biological and analytical processes.
Comparison of Biomarkers for Oxidative Stress
The following tables provide a comparative overview of this compound (representing volatile aldehydes) and the established biomarkers of oxidative stress.
| Biomarker | Chemical Class | Biological Matrix | Origin |
| This compound (and other Volatile Aldehydes) | Volatile Aldehyde | Exhaled Breath, Blood, Urine | Products of lipid peroxidation of polyunsaturated fatty acids.[1][2] |
| Malondialdehyde (MDA) | Dialdehyde | Plasma, Serum, Urine, Tissues | A major end-product of lipid peroxidation.[3] |
| F2-Isoprostanes | Prostaglandin-like compounds | Urine, Plasma, Cerebrospinal Fluid | Formed via free radical-catalyzed peroxidation of arachidonic acid.[4] |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Oxidized Nucleoside | Urine, Leukocyte DNA, Plasma | Product of oxidative damage to DNA.[5] |
Quantitative Data Summary
The tables below summarize the reported concentrations of these biomarkers in healthy individuals versus those with specific diseases, demonstrating their potential clinical relevance.
Table 1: Volatile Aldehydes in Exhaled Breath (Lung Cancer)
| Aldehyde | Healthy Controls (pmol/L) | Lung Cancer Patients (pmol/L) | p-value |
| Pentanal | Not specified | Significantly higher | 0.001 |
| Hexanal | Not specified | Significantly higher | 0.006 |
| Octanal | Not specified | Significantly higher | 0.014 |
| Nonanal | Not specified | Significantly higher | 0.025 |
| Data from a study comparing exhaled breath of lung cancer patients, smokers, and healthy volunteers.[6] |
Table 2: Malondialdehyde (MDA) in Plasma/Serum
| Condition | Healthy Controls | Patients | p-value |
| Coronary Artery Disease | 3.0 ± 0.53 nmol/mL | 6.0 ± 0.63 nmol/mL | < 0.05[7] |
| Healthy Volunteers | 13.8 ± 1.32 µM | - | -[8] |
| Healthy Volunteers | 2.2 ± 1.4 µmol/L | - | -[9] |
Table 3: F2-Isoprostanes in Urine
| Condition | Healthy Controls | Patients | p-value |
| Esophageal Squamous Cell Carcinoma | 16.9 ± 4.0 ng/mmol creatinine | 35.4 ± 6.5 ng/mmol creatinine | < 0.001[10] |
| Alzheimer's Disease | Not specified | Significantly increased | < 0.05[11] |
Table 4: 8-hydroxy-2'-deoxyguanosine (8-OHdG) in Urine
| Condition | Healthy Controls (ng/mg creatinine) | Patients (ng/mg creatinine) | p-value |
| Esophageal Squamous Cell Carcinoma | 5.8 ± 2.1 | 15.6 ± 5.1 | < 0.001[10] |
| Bladder Cancer | 36.1 ± 24.5 | 70.5 ± 38.2 | Not specified[12] |
| Prostate Cancer | 36.1 ± 24.5 | 58.8 ± 43.4 | Not specified[12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible measurement of these biomarkers.
Analysis of this compound and other Volatile Aldehydes
Method: Gas Chromatography-Mass Spectrometry (GC-MS) with On-Fiber Derivatization.[13]
-
Sample Collection: Alveolar breath is collected into a suitable container, with control of expired CO2 to ensure a representative sample.[6]
-
Derivatization: Reactive aldehydes are transformed into stable oximes using on-fiber derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). A polydimethylsiloxane/divinylbenzene (PDMS/DVB) solid-phase microextraction (SPME) fiber is exposed to the headspace of a PFBHA solution to adsorb the derivatizing agent.[13][14]
-
Headspace Extraction: The PFBHA-loaded SPME fiber is then exposed to the headspace of the breath sample. Volatile aldehydes partition into the headspace and react with the PFBHA on the fiber.
-
GC-MS Analysis:
-
Desorption: The SPME fiber is introduced into the heated injector of the gas chromatograph, where the derivatized aldehydes (oximes) are thermally desorbed.
-
Separation: The analytes are separated on a capillary GC column (e.g., DB-5ms). The oven temperature is programmed to ramp up to allow for the sequential elution of the different aldehydes.
-
Detection: The separated compounds are detected by a mass spectrometer, often operating in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
-
Quantification: The concentration of each aldehyde is determined by comparing its peak area to that of a deuterated internal standard and a calibration curve.[15]
Analysis of Malondialdehyde (MDA)
Method: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection.[9][16]
-
Sample Preparation: Plasma or serum samples are treated to precipitate proteins, often using trichloroacetic acid (TCA).[16]
-
Derivatization: The sample is reacted with thiobarbituric acid (TBA) under acidic conditions and heat to form a fluorescent pink adduct (MDA-TBA2).[16]
-
Extraction: The MDA-TBA2 adduct is extracted into an organic solvent (e.g., n-butanol).
-
HPLC Analysis:
-
Injection: An aliquot of the extract is injected into the HPLC system.
-
Separation: The MDA-TBA2 adduct is separated from other interfering substances on a C18 reverse-phase column.
-
Detection: The adduct is detected by a fluorescence detector with an excitation wavelength of approximately 515-532 nm and an emission wavelength of around 553 nm.[16]
-
-
Quantification: The concentration of MDA is calculated by comparing the peak area of the sample to a standard curve prepared from a known concentration of MDA precursor (e.g., 1,1,3,3-tetramethoxypropane).[16]
Analysis of F2-Isoprostanes
Method: Gas Chromatography-Mass Spectrometry (GC-MS).[17][18]
-
Sample Preparation: Urine or plasma samples are spiked with a deuterated internal standard (e.g., [²H₄]-PGF₂α).
-
Purification: The sample undergoes solid-phase extraction (SPE) to isolate the F2-isoprostanes.
-
Derivatization: The carboxyl group is converted to a pentafluorobenzyl (PFB) ester, and the hydroxyl groups are converted to trimethylsilyl (TMS) ethers.
-
GC-MS Analysis:
-
Injection and Separation: The derivatized sample is injected into the GC-MS and separated on a capillary column.
-
Detection: The mass spectrometer is operated in negative ion chemical ionization (NICI) mode, monitoring for the specific ions corresponding to the endogenous F2-isoprostanes and the deuterated internal standard.[18]
-
-
Quantification: The concentration is determined by the ratio of the endogenous compound to the internal standard.
Analysis of 8-hydroxy-2'-deoxyguanosine (8-OHdG)
Method: Enzyme-Linked Immunosorbent Assay (ELISA).[19][20][21]
-
Plate Preparation: A microtiter plate is pre-coated with an 8-OHdG conjugate.
-
Competitive Binding: Urine samples (or standards) and a primary antibody specific for 8-OHdG are added to the wells. The 8-OHdG in the sample competes with the 8-OHdG coated on the plate for binding to the antibody.
-
Washing: The plate is washed to remove unbound antibodies and sample components.
-
Secondary Antibody: An enzyme-conjugated secondary antibody that binds to the primary antibody is added.
-
Washing: The plate is washed again to remove any unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme on the secondary antibody to produce a colored product. The intensity of the color is inversely proportional to the amount of 8-OHdG in the sample.
-
Detection: The absorbance is read using a microplate reader, and the concentration of 8-OHdG in the sample is determined by comparison to a standard curve.[19][21]
Conclusion
While this compound currently lacks the extensive validation of biomarkers like MDA, F2-Isoprostanes, and 8-OHdG, its identity as a volatile aldehyde positions it as a compound of interest in the field of non-invasive oxidative stress monitoring. The established link between volatile aldehydes and diseases such as lung cancer suggests that further investigation into specific aldehydes like this compound is warranted. The analytical methodologies, particularly GC-MS with PFBHA derivatization, provide a robust framework for such future studies. As research in breathomics continues to advance, the comprehensive profiling of volatile aldehydes, including lesser-known compounds like this compound, may offer a more nuanced and powerful diagnostic tool for a range of oxidative stress-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. archive.jpma.org.pk [archive.jpma.org.pk]
- 4. Isoprostanes and Neuroprostanes as Biomarkers of Oxidative Stress in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Breath gas aldehydes as biomarkers of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative stress among patients with coronary artery disease: A case control study | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 8. Improved method for plasma malondialdehyde measurement by high-performance liquid chromatography using methyl malondialdehyde as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of malondialdehyde by HPLC-FL - application to various biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elevated levels of urinary 8-hydroxy-2′-deoxyguanosine and 8-isoprostane in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace at KIST: Increased urinary F-2-isoprostanes levels in the patients with Alzheimer's disease [pubs.kist.re.kr]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Measurement of F2- isoprostanes and isofurans using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of F2-Isoprostanes as a Reliable Index of Oxidative Stress in vivo Using Gas Chromatography - Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cloud-clone.com [cloud-clone.com]
- 20. file.elabscience.com [file.elabscience.com]
- 21. ibl-international.com [ibl-international.com]
Safety Operating Guide
3,5-Dimethylhexanal proper disposal procedures
Proper disposal of 3,5-Dimethylhexanal is critical for ensuring laboratory safety and environmental protection. As a flammable liquid and an irritant, this chemical requires careful handling and adherence to hazardous waste regulations. This guide provides detailed procedures for the safe disposal of this compound, intended for researchers, scientists, and drug development professionals.
Safety and Hazard Profile
Before handling this compound, it is essential to be aware of its hazard classifications. This information dictates the necessary safety precautions and the required disposal route.
| Hazard Classification | Code | Description |
| Flammable liquids | H226 | Flammable liquid and vapor[1] |
| Skin corrosion/irritation | H315 | Causes skin irritation[1] |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation[1] |
Disposal Protocol: Segregation and Collection of this compound Waste
The primary and universally accepted method for disposing of this compound is to treat it as hazardous chemical waste. This involves collecting the waste in designated containers for pickup by a licensed waste disposal service.[2][3][4]
Methodology:
-
Container Selection:
-
Waste Collection:
-
Collect all waste containing this compound, including unused or unwanted product, reaction byproducts, and contaminated materials, in the designated waste container.
-
Do not mix this compound with incompatible waste streams. It is best practice to segregate waste into categories such as halogenated solvents, non-halogenated solvents, acids, and bases.[6]
-
Keep the waste container closed at all times, except when adding waste.[3][6][8]
-
-
Labeling:
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the site of generation and under the control of laboratory personnel.[6]
-
Ensure the storage location is a cool, dry, and well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[2][4][9]
-
Use secondary containment, such as a larger, chemically resistant bin, to prevent spills.[8]
-
-
Disposal Request:
Alternative Disposal Considerations: Aldehyde Deactivation
Important Considerations:
-
Any on-site treatment of hazardous waste is highly regulated and typically requires a permit from local or state environmental agencies.
-
The effectiveness of the treatment must be validated, potentially through laboratory analysis, to ensure the resulting waste is no longer hazardous.
-
Untreated or ineffectively treated waste must not be discharged into the sanitary sewer.[8]
Given the regulatory complexity and lack of a specific protocol, deactivation is not recommended for this compound without extensive research, validation, and explicit approval from regulatory authorities.
Disposal of Contaminated Materials and Empty Containers
Contaminated Solids:
-
Personal protective equipment (PPE), absorbent pads, and other solid materials grossly contaminated with this compound should be collected separately as solid hazardous waste.[6][8] Place these items in a sealed, labeled bag or container for disposal.
Empty Containers:
-
Chemical containers must be completely empty to be considered for non-hazardous disposal.[11]
-
The first rinse of a container that held this compound must be collected as hazardous waste.[8]
-
For non-acutely hazardous chemicals, containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[7][11]
-
After triple-rinsing and air-drying, deface the original label, write "EMPTY" on the container, and dispose of it in the appropriate solid waste stream (e.g., broken glass box or general trash, per institutional policy).[11]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
- 1. This compound | C8H16O | CID 89226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. ptb.de [ptb.de]
- 6. geo.utexas.edu [geo.utexas.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. fishersci.com [fishersci.com]
- 10. wastewise.com [wastewise.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Personal protective equipment for handling 3,5-Dimethylhexanal
This guide provides critical safety, handling, and disposal information for laboratory professionals working with 3,5-Dimethylhexanal. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a flammable liquid that can cause significant irritation.[1] Proper use of Personal Protective Equipment (PPE) is the primary defense against exposure.
Summary of Hazards:
-
Flammability: Flammable liquid and vapor.[1]
-
Skin Contact: Causes skin irritation and may lead to an allergic skin reaction.[2][3]
-
Eye Contact: Causes serious eye irritation.[1]
-
Inhalation: May cause respiratory irritation.[1]
-
Environmental: Harmful to aquatic life with long-lasting effects.[2]
The following table outlines the mandatory PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and vapors that can cause serious eye damage.[4][5] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile or Neoprene). | Provides a barrier against skin contact, which can cause irritation and allergic reactions.[2][3] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Minimizes skin exposure to accidental spills and protects from flammability hazards.[6] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas. | Protects the respiratory tract from irritating and potentially harmful vapors.[1] |
Step-by-Step Operational Plan
This section details the procedural workflow for the safe handling of this compound from initial preparation to final disposal.
2.1. Preparation and Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[2][7] Smoking is strictly prohibited in the handling area.[2]
-
Equipment: Use only non-sparking tools and explosion-proof electrical and ventilating equipment.[2][5] Ensure containers and receiving equipment are properly grounded and bonded to prevent static discharge.[2][5]
-
Dispensing: When dispensing, avoid creating aerosols or vapors. Use appropriate tools and techniques to minimize exposure.
-
Personal Hygiene: Wash hands thoroughly after handling the chemical.[2] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[2][3]
2.2. First Aid Procedures
Immediate response is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[8] |
| Skin Contact | Take off immediately all contaminated clothing.[5] Promptly wash the contaminated skin with plenty of soap and water.[2][8] If skin irritation or a rash occurs, get medical advice.[2] |
| Eye Contact | Immediately wash the eyes with large amounts of water for several minutes, occasionally lifting the lower and upper lids.[8] Remove contact lenses if present and easy to do.[5] Continue rinsing and get medical attention immediately.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and get medical attention immediately.[3] |
2.3. Spill Management and Disposal Plan
-
Spill Containment: In case of a spill, avoid all sources of ignition.[3] Contain the spillage with sand or an inert absorbent powder.[3]
-
Waste Collection: Place the chemical waste and contaminated absorbent material into a sealed, properly labeled hazardous waste container.[3]
-
Environmental Protection: Prevent the product from entering drains, surface water, or ground water.[3]
-
Final Disposal: Dispose of all waste containing this compound through an approved waste disposal plant in accordance with local, regional, and national regulations.[2][5]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. This compound | C8H16O | CID 89226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synerzine.com [synerzine.com]
- 3. directpcw.com [directpcw.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. carlroth.com [carlroth.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
